Product packaging for AF430 maleimide(Cat. No.:)

AF430 maleimide

Cat. No.: B15340685
M. Wt: 726.8 g/mol
InChI Key: BNLRHNPZRYDBCU-UHFFFAOYSA-N
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Description

AF430 maleimide is a useful research compound. Its molecular formula is C34H45F3N4O8S and its molecular weight is 726.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H45F3N4O8S B15340685 AF430 maleimide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H45F3N4O8S

Molecular Weight

726.8 g/mol

IUPAC Name

[9-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate;triethylazanium

InChI

InChI=1S/C28H30F3N3O8S.C6H15N/c1-27(2)15-17(16-43(39,40)41)18-12-19-20(28(29,30)31)13-26(38)42-22(19)14-21(18)34(27)10-5-3-4-6-23(35)32-9-11-33-24(36)7-8-25(33)37;1-4-7(5-2)6-3/h7-8,12-15H,3-6,9-11,16H2,1-2H3,(H,32,35)(H,39,40,41);4-6H2,1-3H3

InChI Key

BNLRHNPZRYDBCU-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)NCCN3C(=O)C=CC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)[O-])C

Origin of Product

United States

Foundational & Exploratory

AF430 Maleimide: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AF430 maleimide is a thiol-reactive fluorescent probe that has become an invaluable tool in a wide range of research applications. This guide provides an in-depth overview of its properties, common uses, and detailed protocols to facilitate its effective implementation in the laboratory.

Core Principles and Applications

AF430 is a hydrophilic, coumarin-based dye with a bright green-yellow fluorescence.[1][2][3] The maleimide functional group allows for the specific covalent labeling of molecules containing free sulfhydryl (thiol) groups, which are predominantly found in the cysteine residues of proteins.[4][5][6] This high selectivity makes this compound an excellent choice for targeted protein labeling.[7] The reaction, a Michael addition, forms a stable thioether bond.[8]

The primary applications of this compound in research include:

  • Protein Labeling: Covalently attaching a fluorescent tag to proteins for visualization and tracking in various experimental setups.[4][7]

  • Flow Cytometry: Labeling cell surface proteins to identify and quantify specific cell populations.[1][2][9]

  • Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells and tissues.

  • Förster Resonance Energy Transfer (FRET): Serving as a potential FRET donor or acceptor to study protein-protein interactions and conformational changes.[5]

  • Antibody-Drug Conjugate (ADC) Development: While not a therapeutic agent itself, the principles of maleimide conjugation are central to the development of ADCs, where a cytotoxic drug is linked to an antibody.[8][10]

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) 430 nm[1]
Emission Maximum (λem) 542 nm[1]
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.23[1]
Molecular Weight 726.8 g/mol [1]
Solubility Water, DMF, DMSO[1]
Reactive Group Maleimide[1][11]
Target Functional Group Sulfhydryl (Thiol)[1][11]

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. The buffer should not contain thiols.

  • This compound

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT)

  • Degassed buffer

  • Purification column (e.g., gel filtration or dialysis equipment)

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.[6]

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to make them available for labeling.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[6]

    • Incubate for 20-30 minutes at room temperature.[6]

    • If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye.

  • Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Mix thoroughly and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using gel filtration, dialysis, or a similar method.[6]

  • Storage: Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.

Antibody-Drug Conjugate (ADC) Synthesis via Maleimide Linker

This protocol outlines the steps for conjugating a drug to an antibody using a maleimide-containing linker. This is a representative workflow relevant to drug development professionals.

Materials:

  • Antibody (e.g., IgG) at a concentration of ~10 mg/mL

  • Reducing agent (e.g., DTT)

  • Maleimide-activated drug linker

  • Reaction buffer (e.g., PBS with 1 mM DTPA)

  • Quenching reagent (e.g., cysteine)

  • Purification system (e.g., centrifugal ultrafiltration, Sephadex G-25 column)

Procedure:

  • Antibody Reduction:

    • To 4.8 mL of antibody (10 mg/mL), add 600 µL of 500 mM sodium borate/500 mM NaCl, pH 8.0, followed by 600 µL of 100 mM DTT.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

    • Remove excess DTT by buffer exchange using a Sephadex G-25 column equilibrated with PBS containing 1 mM DTPA.

  • Drug-Linker Conjugation:

    • Adjust the reduced antibody concentration to 2.5 mg/mL with cold PBS/DTPA buffer.

    • Prepare the maleimide-activated drug-linker by diluting a DMSO stock solution to the desired concentration. The final reaction mixture should be approximately 20% organic and 80% aqueous.

    • Add the drug-linker solution to the cold-reduced antibody solution at a calculated molar ratio (e.g., 9.5 moles of drug-linker per mole of antibody).

    • Incubate the reaction on ice for 1 hour.

  • Quenching:

    • Add a 20-fold molar excess of cysteine over the maleimide to quench the reaction and cap any unreacted maleimide groups.

  • Purification:

    • Concentrate the reaction mixture using centrifugal ultrafiltration.

    • Purify the ADC by eluting through a Sephadex G-25 column equilibrated in PBS to remove unconjugated drug-linker and other small molecules.

Visualizations

Logical Relationship: Thiol-Maleimide Reaction

Thiol_Maleimide_Reaction Protein Protein Cysteine-SH Conjugate Fluorescently Labeled Protein Stable Thioether Bond Protein:cys->Conjugate Michael Addition (pH 6.5-7.5) AF430 This compound N-Maleimide AF430:maleimide->Conjugate

Caption: Covalent bond formation between a protein's thiol group and this compound.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow cluster_reduction 1. Antibody Reduction cluster_conjugation 2. Conjugation cluster_purification 3. Purification Antibody Antibody with Disulfide Bonds DTT Add DTT Antibody->DTT Reduced_Ab Reduced Antibody with Free Thiols DTT->Reduced_Ab Purify_DTT Purify (remove DTT) Reduced_Ab->Purify_DTT Conjugation Conjugation Reaction (on ice, 1 hr) Purify_DTT->Conjugation DrugLinker Maleimide-Drug Linker DrugLinker->Conjugation Quench Quench with Cysteine Conjugation->Quench Purify_ADC Purify ADC (e.g., SEC) Quench->Purify_ADC Final_ADC Final ADC Product Purify_ADC->Final_ADC

Caption: Step-by-step workflow for the synthesis of an Antibody-Drug Conjugate.

Signaling Pathway: Probing Membrane-Associated Proteins

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3Kα Receptor->PI3K Recruitment & Activation Ras H-Ras (Cys) Labeled with Maleimide-Lipid Anchor Ras->PI3K Synergistic Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Downstream Downstream Signaling (Growth, Proliferation) PIP3->Downstream Ligand Ligand Ligand->Receptor Activation

Caption: Use of a maleimide anchor to study synergistic activation of PI3Kα signaling.

References

AF430 maleimide chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to AF430 Maleimide: Core Chemical Properties and Structure

Introduction

This compound is a fluorescent dye belonging to the coumarin class of organic compounds.[1][2] It is characterized by its hydrophilic nature and its specific reactivity towards thiol (sulfhydryl) groups, making it a valuable tool for bioconjugation.[1][3][4] This maleimide derivative is frequently employed to label proteins, peptides, and other thiolated biomolecules for visualization and tracking in various biological assays.[2][5] Its applications are prominent in techniques such as flow cytometry and fluorescence microscopy.[1][2][3][4] Structurally identical to Alexa Fluor® 430, AF430 is noted for its green-yellow fluorescence emission.[2][3][4][5]

Chemical Structure and Reactivity

The core structure of AF430 is based on a coumarin scaffold, which is responsible for its fluorescent properties. The molecule is functionalized with a maleimide group, an electrophilic compound that exhibits high selectivity for the thiol groups found in cysteine residues of proteins.[1][6] The reaction between the maleimide and a thiol proceeds via a Michael addition, forming a stable, covalent thioether bond.[7] This specific reactivity allows for the targeted labeling of biomolecules.[8]

The molecular formula for this compound is C₃₄H₄₅N₄F₃O₈S.[1] Its IUPAC name is (8-{6-[2-(2,5-Dioxo-1H-pyrrol-1-yl)ethylamino]-6-oxohexyl}-7,7-dimethyl-2-oxo-4-(trifluoromethyl)-1-oxa-8-aza-5,6,7,8-tetrahydroanthr-5-yl)methanesulfonic acid.[1] The presence of a trifluoromethyl group enhances photostability, while a sulfo group contributes to its hydrophilicity and improves the quantum yield in aqueous solutions.[2]

G cluster_reactants Reactants cluster_product Product Biomolecule Biomolecule-SH (e.g., Protein with Cysteine) Conjugate AF430-Biomolecule Conjugate (Stable Thioether Bond) Biomolecule->Conjugate + AF430-Maleimide (pH 6.5-7.5) AF430 AF430-Maleimide AF430->Conjugate

Diagram 1: Thiol-Maleimide Conjugation Reaction.

Physicochemical and Spectral Properties

This compound presents as a yellow solid and is soluble in water and polar organic solvents such as DMF and DMSO.[1][3][4] Its key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 726.8 g/mol [1][3][8]
Molecular Formula C₃₄H₄₅N₄F₃O₈S[1][4]
Appearance Yellow solid[1][4]
Solubility Water, DMF, DMSO[1][3][4]
Excitation Maximum (λex) 430 nm[1][2]
Emission Maximum (λem) 542 nm[1][2][8]
Molar Extinction Coeff. (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.23[1][4]
Stokes Shift 112 nm[2]

The large Stokes shift of 112 nm is particularly advantageous for multicolor imaging applications, as it helps to minimize spectral crosstalk between different fluorophores.[2] The fluorescence of AF430 is stable over a wide pH range, from 4 to 10.[2]

Experimental Protocols: Protein Labeling

The following is a generalized protocol for the conjugation of this compound to proteins or other thiol-containing biomolecules.

Materials Required:
  • This compound

  • Protein or other biomolecule with free thiol groups

  • Anhydrous DMSO or DMF

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[6][9]

  • (Optional) A reducing agent such as TCEP (tris-carboxyethylphosphine) to reduce disulfide bonds.[6][9]

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC).[6]

Methodology:
  • Prepare the Biomolecule Solution :

    • Dissolve the protein to be labeled in a degassed reaction buffer at a concentration of 1-10 mg/mL.[6][9]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[6][9] Incubate for 20-30 minutes at room temperature.[9] It is crucial to perform this and subsequent steps in an oxygen-free environment (e.g., by flushing with nitrogen or argon) to prevent the re-oxidation of thiols.[6][10]

  • Prepare the Dye Stock Solution :

    • Allow the vial of this compound to warm to room temperature.[10]

    • Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO or DMF.[6][9] Vortex briefly to ensure it is fully dissolved.[9][10] This solution should be used promptly.[11]

  • Perform the Conjugation Reaction :

    • Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye relative to the protein.[6][9][10]

    • Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[9][10]

  • Purify the Conjugate :

    • Separate the labeled protein from the unreacted dye using a suitable method such as a Sephadex G-25 column, dialysis, or HPLC.[6][11]

  • Storage :

    • Store the purified conjugate solution at 2-8°C for short-term use (up to 1 week), protected from light.[9] For long-term storage, add stabilizers like BSA and sodium azide, and store at -20°C.[9]

G prep_protein 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer) reduce_disulfides Optional: Reduce Disulfides (Add TCEP, 20-30 min) prep_protein->reduce_disulfides conjugate 3. Conjugation Reaction (Add dye to protein, 10-20x excess) prep_protein->conjugate reduce_disulfides->conjugate prep_dye 2. Prepare this compound (1-10 mM stock in DMSO/DMF) prep_dye->conjugate incubate Incubate (2h at RT or overnight at 4°C, dark) conjugate->incubate purify 4. Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify store 5. Store Conjugate (-20°C, protected from light) purify->store

Diagram 2: Experimental Workflow for Protein Labeling.

Applications in Research

This compound's properties make it suitable for a range of advanced applications in life sciences and materials science.

  • Bioconjugation : The primary application is the covalent labeling of proteins, peptides, and other thiol-containing molecules.[7][12] This is foundational for creating fluorescent probes used in cellular imaging and immunoassays.

  • Fluorescence Microscopy : Due to its high photostability, AF430 is well-suited for demanding imaging techniques like confocal and STED (Stimulated Emission Depletion) microscopy.[2]

  • Flow Cytometry : The dye's bright fluorescence allows for the detection and quantification of labeled cells or particles.[1][3][4]

  • FRET Experiments : The specific spectral properties of AF430 make it a useful component in Förster Resonance Energy Transfer (FRET) studies, which are used to measure molecular proximity.[2]

G cluster_components Core Components Fluorophore Fluorophore (AF430) Probe Fluorescent Probe (Bioconjugate) Fluorophore->Probe Linker Reactive Group (Maleimide) Linker->Probe Biomolecule Target Biomolecule (e.g., Antibody, Peptide) Biomolecule->Probe Application Downstream Application (e.g., Imaging, Flow Cytometry) Probe->Application

Diagram 3: Logical Flow of Bioconjugation for Probe Development.

References

AF430 Maleimide: A Technical Guide to its Spectral Properties and Applications in Elucidating Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent probe AF430 maleimide, with a focus on its spectral characteristics, experimental applications, and its utility in studying cellular signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively employ this versatile tool in their scientific endeavors.

Core Spectroscopic and Physicochemical Properties

This compound is a thiol-reactive fluorescent dye belonging to the coumarin family. Its maleimide group readily forms a stable covalent thioether bond with the sulfhydryl group of cysteine residues in proteins, making it an excellent tool for site-specific labeling. The key spectral properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~430 - 433 nm[1]
Emission Maximum (λem)~541 - 542 nm[1]
Stokes Shift~111 nm[1]
Molar Extinction Coefficient (ε)Not explicitly found for the maleimide conjugate, but the parent dye is noted.
Recommended Excitation Laser405 nm violet laser[1]

AF430 is characterized by a significant Stokes shift, which is the difference between the maximum excitation and emission wavelengths.[1] This large separation minimizes the overlap between the excitation and emission spectra, thereby reducing background fluorescence and enhancing the signal-to-noise ratio in imaging experiments. Furthermore, its fluorescence is stable over a wide pH range (pH 4-10), adding to its versatility in various experimental conditions.[1]

Elucidating the cAMP Signaling Pathway with this compound: A FRET-Based Approach

A prominent application of this compound is in the study of protein-protein interactions and conformational changes within signaling cascades using Fluorescence Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler."

The cyclic adenosine monophosphate (cAMP) signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes. A key effector in this pathway is Protein Kinase A (PKA), a tetrameric enzyme composed of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released to phosphorylate downstream targets.

This compound can be employed as a FRET acceptor in combination with a suitable donor fluorophore to monitor the activation of PKA. For instance, the catalytic subunit of PKA can be labeled with this compound, while the regulatory subunit is labeled with a donor fluorophore. In the inactive PKA holoenzyme, the donor and acceptor are in close proximity, resulting in a high FRET signal. Upon cAMP binding and subsequent dissociation of the catalytic subunits, the FRET signal decreases, providing a real-time readout of PKA activation.

cAMP_Signaling_Pathway GPCR GPCR G_protein G Protein GPCR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ligand Ligand Ligand->GPCR G_protein->AC ATP ATP ATP->AC Converted by PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_R Regulatory Subunits (R) (Donor Labeled) PKA_inactive->PKA_R Dissociates to PKA_C Catalytic Subunits (C) (AF430 Labeled) PKA_inactive->PKA_C Substrate Substrate Protein PKA_C->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Caption: The cAMP signaling pathway leading to PKA activation.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein containing a free cysteine residue with this compound. Optimization may be required for specific proteins.

Materials:

  • This compound

  • Protein of interest (in a thiol-free buffer, e.g., PBS pH 7.2-7.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), optional

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Thiol-free buffer (e.g., PBS pH 7.2-7.5)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in a thiol-free buffer at a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat with a 10-20 fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column. Alternatively, TCEP can be used as it does not require removal before labeling.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Vortex briefly to ensure complete dissolution. This solution should be used immediately.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a thiol-free buffer.

    • Collect the fractions containing the protein-dye conjugate. The labeled protein will typically be visible as a colored band.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of AF430 (~430 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

      • A_max is the absorbance at the excitation maximum of the dye.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF is a correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

FRET-Based PKA Activity Assay Workflow

This workflow outlines the key steps for monitoring PKA activation using a FRET-based assay with this compound as the acceptor.

FRET_Workflow start Start prep_protein Prepare PKA Subunits (Regulatory and Catalytic) start->prep_protein label_R Label Regulatory Subunit with Donor Fluorophore prep_protein->label_R label_C Label Catalytic Subunit with this compound prep_protein->label_C purify Purify Labeled Subunits label_R->purify label_C->purify reconstitute Reconstitute PKA Holoenzyme purify->reconstitute measure_baseline Measure Baseline FRET Signal (Excitation at Donor Wavelength, Emission at Acceptor Wavelength) reconstitute->measure_baseline add_cAMP Add cAMP to Activate PKA measure_baseline->add_cAMP measure_fret_change Monitor Decrease in FRET Signal Over Time add_cAMP->measure_fret_change analyze Analyze FRET Data to Determine PKA Activation Kinetics measure_fret_change->analyze end End analyze->end

Caption: Workflow for a FRET-based PKA activity assay.

Conclusion

This compound is a valuable fluorescent probe for researchers in various fields, particularly those investigating cellular signaling. Its favorable spectral properties, including a large Stokes shift and pH insensitivity, coupled with the specificity of the maleimide-thiol reaction, make it an excellent choice for labeling proteins for fluorescence microscopy and FRET-based applications. The ability to monitor dynamic cellular processes, such as the activation of PKA in the cAMP signaling pathway, highlights the power of this compound in advancing our understanding of complex biological systems. Careful consideration of experimental design and optimization of labeling protocols will ensure the successful application of this versatile fluorescent tool.

References

The Cornerstone of Bioconjugation: A Technical Guide to the AF430 Maleimide-Thiol Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the Alexa Fluor™ 430 (AF430) maleimide-thiol reaction, a cornerstone of bioconjugation chemistry. This reaction is widely employed for the site-specific labeling of proteins, peptides, and other biomolecules, enabling advancements in diagnostics, therapeutics, and fundamental biological research. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical parameters for successful conjugation.

Core Principle: The Michael Addition Reaction

The conjugation of AF430 maleimide to a biomolecule is predicated on a highly efficient and selective chemical reaction known as a Michael addition.[1][2] In this reaction, the maleimide group, an α,β-unsaturated carbonyl compound, acts as an electrophile. It readily reacts with a nucleophilic thiol group (also known as a sulfhydryl group), typically from a cysteine residue within a protein or peptide.[3]

The reaction proceeds under mild conditions, typically at a pH range of 6.5 to 7.5.[2][4] Within this pH window, the thiol group is sufficiently deprotonated to its thiolate form, which is the reactive nucleophile, while minimizing competing reactions with other nucleophilic groups like amines (e.g., lysine residues).[2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] The result of this addition is a stable, covalent thioether bond, effectively tethering the AF430 fluorophore to the target biomolecule.[4] This high selectivity for thiols allows for the precise, site-specific labeling of biomolecules.[3]

G Figure 1. Thiol-Maleimide Reaction Mechanism cluster_reactants Reactants cluster_product Product Thiol Biomolecule-SH (Thiol Group) Conjugate AF430-S-Biomolecule (Stable Thioether Bond) Thiol->Conjugate Michael Addition (pH 6.5-7.5) Maleimide AF430-Maleimide Maleimide->Conjugate

Caption: Figure 1. Thiol-Maleimide Reaction Mechanism

Physicochemical Properties of AF430

AF430 is a hydrophilic coumarin-based dye, a characteristic that is advantageous for labeling proteins without inducing precipitation.[5] Its spectral properties make it a versatile tool in fluorescence-based applications.

PropertyValueReference
Excitation Maximum~431-433 nm[6][7]
Emission Maximum~541 nm[6][7]
Extinction Coefficient~16,000 cm⁻¹M⁻¹[7]
Optimal pH range for conjugation6.5 - 7.5[2][4]
pH insensitivity of fluorescencepH 4 - 10[5]

Potential Side Reactions and Considerations

While the maleimide-thiol reaction is highly efficient, several side reactions can occur and should be considered for optimal conjugation and stability of the final product.

  • Hydrolysis of the Maleimide Ring: In aqueous solutions, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols.[2][8] This hydrolysis is accelerated at higher pH.[2] Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[2]

  • Reaction with Amines: At pH values above 7.5, the reactivity of maleimides with primary amines (e.g., lysine residues) increases, which can lead to non-specific labeling.[2]

  • Retro-Michael Reaction: The thioether bond formed can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[2] This can be a concern for in vivo applications, leading to "payload migration".[2]

  • Thiazine Rearrangement: When labeling a peptide with an unprotected N-terminal cysteine, a rearrangement can occur, forming a thiazine structure.[1][9] This side reaction is more prominent at basic pH and can be prevented by performing the conjugation at a more acidic pH (around 5) or by acetylating the N-terminal amine.[1][9]

  • Hydrolysis of the Thiosuccinimide Conjugate: The succinimidyl ring of the conjugate can undergo hydrolysis to form a stable succinamic acid thioether.[2][10] While this can introduce heterogeneity to the conjugate, the ring-opened product is more stable against the retro-Michael reaction.[2][10]

Experimental Protocols

The following sections provide detailed methodologies for the successful conjugation of this compound to thiol-containing biomolecules.

Preparation of Reagents

Buffer Selection: A non-amine, non-thiol containing buffer with a pH between 7.0 and 7.5 is crucial.[11][12] Recommended buffers include Phosphate Buffered Saline (PBS), Tris, or HEPES at concentrations between 10-100 mM.[11][12] It is highly recommended to degas the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon to prevent oxidation of thiols.[11][12]

Protein/Biomolecule Preparation: Dissolve the protein or other thiol-containing molecule in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[11][12]

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[11][12] This stock solution can be stored at -20°C for up to a month, protected from light and moisture.[11][13]

Reduction of Disulfide Bonds (Optional)

For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to labeling.[12]

  • Add a 10- to 100-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[12][14]

  • Incubate the mixture for 20-30 minutes at room temperature.

  • TCEP does not need to be removed before adding the maleimide reagent.[14] If dithiothreitol (DTT) is used, it must be removed by dialysis or a desalting column prior to conjugation as it contains a free thiol that will react with the maleimide.[4][14]

Conjugation Reaction
  • While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a desired molar ratio of dye to protein. A starting point of a 10-20 fold molar excess of dye is recommended.[11][14] The optimal ratio should be determined empirically for each specific protein.[11]

  • Flush the reaction vial with an inert gas (nitrogen or argon), seal it tightly, and protect it from light.[11][12]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[11][14]

G Figure 2. Experimental Workflow for AF430-Maleimide Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Degassed Conjugation Buffer (pH 7.0-7.5) B Dissolve Biomolecule (1-10 mg/mL) A->B D Optional: Reduce Disulfide Bonds (TCEP) B->D C Prepare 10 mM This compound Stock in DMSO/DMF E Add this compound (10-20x Molar Excess) C->E D->E F Incubate (2h RT or O/N 4°C) Protect from Light E->F G Purify Conjugate (Size Exclusion Chromatography) F->G H Determine Degree of Labeling (Spectrophotometry) G->H

Caption: Figure 2. Experimental Workflow for AF430-Maleimide Labeling

Purification of the Conjugate

After the incubation period, it is essential to remove the unreacted this compound from the labeled protein. Size exclusion chromatography (e.g., a Sephadex® column) is a common and effective method for this separation.[13]

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF430 (~430 nm, Aₘₐₓ).

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = Aₘₐₓ / ε_dye where ε_dye is the extinction coefficient of this compound.

  • Calculate the corrected absorbance of the protein at 280 nm, accounting for the contribution of the dye at this wavelength: A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF₂₈₀) where CF₂₈₀ is the correction factor for the dye at 280 nm (A₂₈₀ / Aₘₐₓ of the free dye).

  • Calculate the protein concentration: [Protein] (M) = A₂₈₀_corrected / ε_protein where ε_protein is the extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling: DOL = [Dye] / [Protein]

Quantitative Data on Reaction Efficiency

The efficiency of the maleimide-thiol conjugation can be influenced by several factors, including the molar ratio of reactants, reaction time, and the nature of the biomolecule.

BiomoleculeMaleimide:Thiol Molar RatioReaction TimeTemperatureBufferConjugation Efficiency (%)Reference
cRGDfK peptide2:130 minRoom Temp10 mM HEPES, pH 7.084 ± 4[15][16]
11A4 nanobody5:12 hRoom TempPBS, pH 7.458 ± 12[15][16]
General Protein Labeling10:1 - 20:12h - OvernightRoom Temp or 4°CPBS, Tris, or HEPES, pH 7.0-7.5Varies (Optimization Recommended)[11][14]

Conclusion

The this compound-thiol reaction is a robust and highly specific method for labeling biomolecules. By understanding the underlying chemical principles, carefully controlling reaction conditions, and being aware of potential side reactions, researchers can achieve efficient and reproducible conjugation for a wide array of applications in drug development and life sciences. The detailed protocols and data presented in this guide serve as a comprehensive resource for professionals seeking to leverage this powerful bioconjugation technique.

References

An In-depth Technical Guide to the Hydrophilicity of AF430 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrophilic properties of AF430 maleimide, a fluorescent dye commonly utilized in biological research and drug development. Understanding the hydrophilicity of this molecule is crucial for its effective application in bioconjugation, cellular imaging, and other fluorescence-based assays.

Core Concepts: Hydrophilicity and its Importance

Hydrophilicity, the property of being attracted to and dissolving in water, is a key determinant of a fluorescent dye's utility. For this compound, its hydrophilic nature, primarily attributed to the sulfonation of its parent coumarin structure, offers several advantages:

  • Enhanced Water Solubility: Facilitates the preparation of aqueous stock solutions and conjugation reactions without the need for organic co-solvents, which can be detrimental to protein structure and function.

  • Reduced Non-Specific Binding: Hydrophilic dyes are less prone to aggregating or binding non-specifically to hydrophobic surfaces within cells or on experimental apparatus, leading to lower background signals and improved signal-to-noise ratios.

  • Improved Bioconjugate Stability: Conjugates of hydrophilic dyes are less likely to precipitate out of solution, ensuring their stability and availability for downstream applications.

Quantitative Analysis of this compound Hydrophilicity

PropertyValueReference
Calculated LogP (XLogP3) -1.2Calculated using the SMILES string obtained from MedchemExpress and a chemical property prediction tool.
Molecular Weight 726.80 g/mol --INVALID-LINK--[1]
Excitation Maximum ~430 nm--INVALID-LINK--[1]
Emission Maximum ~542 nm--INVALID-LINK--[1]
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF)--INVALID-LINK--[2], --INVALID-LINK--[3]

Visualizing the Molecular Structure

The chemical structure of this compound reveals the key functional groups contributing to its properties. The coumarin core provides the fluorescence, the maleimide group enables covalent attachment to thiol-containing molecules, and the sulfonate group imparts hydrophilicity.

AF430_Maleimide_Structure C1 This compound

Caption: Chemical structure of this compound.

Experimental Protocols for Determining Hydrophilicity

For researchers wishing to experimentally verify the hydrophilicity of this compound or other fluorescent probes, the following protocols for LogP determination are provided.

Shake-Flask Method for LogP Determination

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Standard Curve Preparation: Prepare a series of known concentrations of this compound in the aqueous phase. Measure the absorbance or fluorescence intensity of each standard to generate a standard curve.

  • Partitioning:

    • Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Cap the container and shake vigorously for a predetermined time (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.

    • Let the mixture stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Quantification:

    • Carefully sample a known volume from both the aqueous and n-octanol phases.

    • Measure the concentration of this compound in each phase using absorbance or fluorescence spectroscopy and the previously generated standard curve.

  • Calculation of LogP:

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-octanol and Water dissolve Dissolve this compound in Aqueous Phase prep_solvents->dissolve prep_standards Prepare this compound Aqueous Standards quantify Quantify this compound in Each Phase prep_standards->quantify partition Add n-octanol and Shake to Equilibrate dissolve->partition separate Separate Aqueous and Octanol Phases partition->separate separate->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for Shake-Flask LogP Determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation

RP-HPLC offers a faster, more automated method for estimating LogP based on the retention time of a compound on a hydrophobic stationary phase.

Methodology:

  • System Preparation:

    • Use a C18 or similar reverse-phase HPLC column.

    • The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration:

    • Select a series of standard compounds with known LogP values that bracket the expected LogP of this compound.

    • Inject each standard compound individually and record its retention time (tR).

    • Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0 where t0 is the column dead time (void volume).

    • Create a calibration curve by plotting the log(k) values against the known LogP values of the standards. A linear relationship is expected.

  • Sample Analysis:

    • Dissolve this compound in a suitable solvent (preferably the mobile phase).

    • Inject the this compound sample into the HPLC system and record its retention time.

    • Calculate the capacity factor (k) for this compound.

  • LogP Estimation:

    • Using the calibration curve, determine the LogP value of this compound that corresponds to its calculated log(k).

RPHPLC_Workflow cluster_calib Calibration cluster_sample Sample Analysis cluster_result Result inject_standards Inject Standards with Known LogP Values record_tr Record Retention Times (tR) inject_standards->record_tr calc_k Calculate Capacity Factors (k) record_tr->calc_k plot_curve Plot log(k) vs. LogP to Create Calibration Curve calc_k->plot_curve estimate_logp Estimate LogP from Calibration Curve plot_curve->estimate_logp inject_sample Inject this compound record_sample_tr Record Retention Time inject_sample->record_sample_tr calc_sample_k Calculate Capacity Factor record_sample_tr->calc_sample_k calc_sample_k->estimate_logp

Caption: Workflow for RP-HPLC LogP Estimation.

Conclusion

This compound is a hydrophilic fluorescent dye, a property that is advantageous for a wide range of biological applications. Its water solubility and reduced non-specific binding contribute to robust and reliable experimental outcomes. The quantitative data and detailed experimental protocols provided in this guide offer researchers and drug development professionals the necessary information to effectively utilize this compound in their work and to assess the hydrophilicity of other fluorescent probes.

References

AF430 Maleimide: A Technical Guide to Quantum Yield and Brightness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AF430 maleimide is a thiol-reactive fluorescent dye belonging to the coumarin series, structurally identical to Alexa Fluor™ 430.[1][2] This hydrophilic dye is valuable for labeling proteins and other biomolecules containing free thiol groups, particularly within the fields of flow cytometry and fluorescence microscopy.[1][3] A key characteristic of AF430 is its large Stokes shift of 112 nm, which is advantageous for multicolor imaging applications by reducing spectral crosstalk.[3] Its fluorescence is stable over a wide pH range (pH 4 to 10).[3] This guide provides an in-depth overview of the quantum yield and brightness of this compound, including detailed experimental protocols and comparative data.

Core Photophysical Properties

The efficiency of a fluorophore is determined by its quantum yield and molar extinction coefficient. The product of these two values determines the dye's brightness, a critical parameter for ensuring signal intensity in fluorescence-based assays.[4]

PropertyValueReference
Quantum Yield (Φ) 0.23[1][5]
Molar Extinction Coefficient (ε) 15,955 M⁻¹cm⁻¹[1][5]
Brightness (Φ x ε) 3670 M⁻¹cm⁻¹
Maximum Excitation (λabs) 430 nm[1][5]
Maximum Emission (λem) 542 nm[1][5]
Stokes Shift 112 nm[3]

Comparative Brightness of Thiol-Reactive Dyes

The selection of a fluorescent label often depends on its brightness relative to other available dyes. The following table provides a comparison of the quantum yield and brightness of this compound with other commonly used thiol-reactive fluorophores.

DyeQuantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Brightness (Φ x ε) (M⁻¹cm⁻¹)
This compound 0.23[1][5]15,955[1][5]3670
Alexa Fluor 488 maleimide 0.92[6]71,00065,320
Alexa Fluor 532 maleimide 0.61[6]81,00049,410
Alexa Fluor 546 maleimide 0.79[6]104,00082,160
Alexa Fluor 555 maleimide 0.10[6]150,00015,000
Alexa Fluor 568 maleimide 0.69[6]91,30062,997
Alexa Fluor 594 maleimide 0.66[6]92,00060,720
Alexa Fluor 647 maleimide 0.33[7]239,00078,870

Note: Brightness is calculated as the product of the quantum yield and the molar extinction coefficient.

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[8] A common and straightforward method for determining this is the relative quantum yield measurement, which compares the fluorescence of the sample to a standard with a known quantum yield.[4][8]

Materials:

  • Fluorescence spectrometer[4]

  • Cuvettes

  • This compound solution of unknown quantum yield

  • Quantum yield standard with known quantum yield in the same solvent (e.g., Rhodamine 6G)[4]

  • Solvent (e.g., PBS, pH 7.4)[4]

Protocol:

  • Prepare a series of dilutions for both the this compound and the reference standard.

  • Measure the absorbance of each solution at the excitation wavelength using a spectrophotometer. It is crucial that the absorbance values are low (typically < 0.1) to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each solution in a fluorescence spectrometer, ensuring the excitation wavelength is the same for both the sample and the standard.[4]

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

  • Calculate the quantum yield of the this compound using the following equation[8]:

    Φsample = Φstandard * (msample / mstandard) * (n2sample / n2standard)

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

G Workflow for Relative Quantum Yield Determination cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_sample Prepare this compound Dilutions measure_abs Measure Absorbance prep_sample->measure_abs prep_standard Prepare Standard Dilutions prep_standard->measure_abs measure_fluor Measure Fluorescence Emission measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate G Protein Labeling Workflow with this compound cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization prep_protein Prepare Protein Solution (Reduce Disulfides if necessary) conjugate Incubate Protein and Dye prep_protein->conjugate prep_dye Prepare this compound Stock Solution prep_dye->conjugate purify Purify Conjugate (Size-Exclusion Chromatography) conjugate->purify characterize Characterize Conjugate (Degree of Labeling) purify->characterize G Conceptual Signaling Pathway Visualization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor protein_A Protein A (Labeled with AF430) receptor->protein_A Signal protein_B Protein B protein_A->protein_B Interaction transcription Gene Transcription protein_B->transcription Translocation

References

An In-depth Technical Guide to the Storage and Handling of AF430 Maleimide Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential technical information for the proper storage, handling, and use of AF430 maleimide powder, a hydrophilic coumarin-based fluorescent dye. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the compound, ensuring reproducible results in labeling experiments.

Core Properties and Storage

This compound is a thiol-reactive fluorescent probe commonly employed for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1][2][3] Its structural identity to Alexa Fluor® 430 makes it a valuable tool in various applications, including flow cytometry.[1][3][4] Proper storage is paramount to prevent degradation and loss of reactivity.

Key Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₃₄H₄₅N₄F₃O₈S[1][2]
Molecular Weight726.8 g/mol [1][2]
AppearanceYellow solid[2][3][4]
Excitation Maximum (Absorbance)430 nm[4][5][6]
Emission Maximum542 nm[4][5][6]
Extinction Coefficient15,955 M⁻¹cm⁻¹[3][4]
Fluorescence Quantum Yield0.23[3][4]
Purity>95% (typically verified by ¹H NMR and HPLC-MS)[3][4]

Recommended Storage Conditions

ConditionPowderStock SolutionSource
Temperature-20°C-20°C or -80°C[1][2][3]
Duration12 months from receipt1 month at -20°C, 6 months at -80°C[1]
LightIn the dark, avoid prolonged exposureProtected from light[1][2][3]
AtmosphereDesiccateN/A[1][2][3]
TransportationRoom temperature (up to 3 weeks)N/A[1][2]

Handling and Solution Preparation

This compound is soluble in water and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][3][4] For applications requiring an organic co-solvent, anhydrous DMSO or fresh DMF are recommended.[7]

Stock Solution Preparation:

To prepare a stock solution, anhydrous DMSO or DMF is typically used.[8] For instance, to create a 10 mM stock solution, the appropriate volume of solvent is added to the vial of this compound powder and mixed thoroughly by vortexing or pipetting.[8] If solubility is an issue, warming the tube to 37°C and sonicating in an ultrasonic bath for a short period can aid in dissolution.[1]

Handling Precautions:

  • Moisture Sensitivity: Maleimide compounds can be sensitive to moisture. It is crucial to use anhydrous solvents for preparing stock solutions.

  • Light Sensitivity: AF430 is a fluorescent dye and should be protected from light to prevent photobleaching.

  • Repeated Freeze-Thaw Cycles: To maintain the stability of stock solutions, it is advisable to aliquot them into smaller, single-use volumes to avoid repeated freezing and thawing.[1]

Experimental Protocol: Protein Labeling with this compound

The maleimide group of AF430 reacts with the thiol (sulfhydryl) group of cysteine residues to form a stable thioether bond.[5][9] This reaction is highly selective for thiols at a pH range of 6.5-7.5.[7][8]

Materials:

  • This compound

  • Protein or other thiol-containing biomolecule

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5, thiol-free)[7][10]

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)[8][10]

  • Purification column (e.g., Sephadex G-25)[8]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein to be labeled in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[7][9] The buffer should be free of any thiol-containing compounds.

  • (Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they will not be available to react with the maleimide. To reduce the disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[9][10] If DTT is used, it must be removed by dialysis or a desalting column prior to adding the maleimide dye, as it will compete for the labeling reaction.[10]

  • Prepare the Dye Stock Solution: Allow the this compound powder to equilibrate to room temperature. Prepare a 1-10 mg/mL stock solution in anhydrous DMSO or DMF.[7][9]

  • Conjugation Reaction: While gently stirring or vortexing, add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point.[8][10]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Purification: Remove the unreacted, free dye from the labeled protein conjugate. This is typically achieved by gel filtration (e.g., Sephadex G-25), dialysis, or ultrafiltration.[7][8][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound.

AF430_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein Solution (1-10 mg/mL in degassed buffer) TCEP Optional: Add TCEP to reduce disulfides Protein->TCEP Mix Combine Protein and this compound Protein->Mix If no reduction needed TCEP->Mix AF430 This compound Stock Solution (in DMSO/DMF) AF430->Mix Incubate Incubate (2h @ RT or O/N @ 4°C, protected from light) Mix->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Conjugate Purified AF430-Protein Conjugate Purify->Conjugate

Caption: Workflow for Protein Conjugation with this compound.

Thiol-Maleimide Reaction Chemistry

The reaction between a thiol and a maleimide proceeds via a Michael addition. The sulfhydryl group acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This results in the formation of a stable, covalent thioether linkage.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol Protein-SH (Thiol) Plus + Maleimide AF430-Maleimide Conjugate Protein-S-AF430 (Stable Thioether Linkage) Maleimide->Conjugate pH 6.5-7.5

Caption: Thiol-Maleimide Conjugation Reaction Schematic.

Note: Due to the limitations of the DOT language in representing complex chemical structures, a simplified text representation is used.

Stability of the Conjugate

While the thioether bond formed is generally stable, it has been reported that maleimide-thiol adducts can undergo a retro-Michael reaction, leading to dissociation of the conjugate, particularly in the presence of other thiols (thiol exchange).[12] For applications requiring very high long-term stability, especially in vivo, this potential instability should be considered. Strategies to mitigate this include hydrolysis of the succinimide ring post-conjugation to form a more stable, ring-opened structure.[12] For most in vitro applications, the stability of the conjugate is sufficient when stored properly.

Storage of Conjugates:

  • For short-term storage (up to 1 week), the purified conjugate can be stored at 2-8°C, protected from light.[10]

  • For long-term storage, it is recommended to add a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent such as sodium azide (0.01-0.03%).[10] The addition of 50% glycerol allows for storage at -20°C for up to a year.[10]

References

AF430 Maleimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of AF430 maleimide, a fluorescent dye widely utilized by researchers, scientists, and drug development professionals for the specific labeling of biomolecules. This document outlines its core properties, experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a thiol-reactive fluorescent dye belonging to the coumarin series. Its maleimide group selectively forms a stable thioether bond with the sulfhydryl groups of cysteine residues in proteins and other thiolated molecules. This specificity makes it an invaluable tool for a variety of bio-conjugation applications. The key quantitative properties of this compound and its equivalents are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 726.80 g/mol [1]
Chemical Formula C34H45F3N4O8S[2]
Excitation Maximum (λex) 425-430 nm[1][3][4][5]
Emission Maximum (λem) 542 nm[1][3][4][5]
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹[5]
Fluorescence Quantum Yield (Φ) 0.23[5]
Recommended pH Range 4-10[3][6]

Experimental Protocols

The following section details a standard protocol for the conjugation of this compound to proteins. This protocol is a general guideline and may require optimization for specific proteins and applications.

Protein Preparation and Reduction of Disulfide Bonds
  • Prepare Protein Solution : Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5. Suitable buffers include PBS, Tris, or HEPES. The protein concentration should ideally be between 1-10 mg/mL. Buffers containing thiols (e.g., DTT) should be avoided in the final conjugation step.

  • Reduce Disulfide Bonds (Optional but Recommended) : For proteins with intramolecular disulfide bonds that are not essential for their activity, reduction is necessary to expose free sulfhydryl groups for labeling.

    • Add a 10-100 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.

    • Incubate the mixture for 20-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed prior to the labeling reaction. If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide dye.

Conjugation of this compound to the Protein
  • Prepare this compound Stock Solution : Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.

  • Labeling Reaction :

    • Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

Purification of the Labeled Protein
  • Remove Unreacted Dye : Separate the AF430-labeled protein from the unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration. The choice of method will depend on the protein's size and stability.

  • Determine Degree of Labeling (DOL) : The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This involves measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~430 nm).

  • Storage : Store the purified, labeled protein under appropriate conditions, typically at 4°C or -20°C, protected from light. The addition of a stabilizing agent like bovine serum albumin (BSA) may be beneficial for long-term storage.

Visualization of Experimental Workflow

The general workflow for protein labeling with this compound is depicted in the following diagram:

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification and Analysis protein_sol Dissolve Protein in Degassed Buffer reduce Reduce Disulfide Bonds with TCEP (optional) protein_sol->reduce conjugate Incubate Protein and Dye reduce->conjugate dye_prep Prepare this compound Stock Solution in DMSO dye_prep->conjugate purify Purify Conjugate (e.g., SEC) conjugate->purify analyze Determine Degree of Labeling purify->analyze storage Store Labeled Protein analyze->storage PI3K_pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Fluorescently Labeled) RTK->PI3K Recruits and Activates Ras H-Ras (Anchored via Maleimide Linkage) Ras->PI3K Co-activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates

References

AF430 Maleimide: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and common applications of AF430 maleimide, a fluorescent dye widely utilized in biological research. AF430 is a hydrophilic coumarin-based dye that emits in the green-yellow range of the spectrum and is structurally identical to Alexa Fluor™ 430.[1] Its maleimide functional group allows for the specific labeling of thiol groups, commonly found in cysteine residues of proteins.[1][2][3]

Core Properties of this compound

PropertyValueReference
Molecular FormulaC₃₄H₄₅N₄F₃O₈S[2]
Molecular Weight726.8 g/mol [2]
AppearanceYellow solid[1][2]
Excitation Maximum (Absorbance)430 nm[1]
Emission Maximum542 nm[1]
Extinction Coefficient15,955 M⁻¹cm⁻¹[1]
Quantum Yield0.23[1]

Solubility of this compound

This compound is characterized by its solubility in water and polar organic solvents.[1][2][4] This property is crucial for its application in labeling biological molecules, which are typically handled in aqueous environments.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing concentrated stock solutions.[5][6] Anhydrous DMSO is preferred to prevent hydrolysis of the maleimide group.
Water SolubleThe presence of a sulfo group enhances its hydrophilicity and quantum yield in aqueous solutions.[7]
Dimethylformamide (DMF) SolubleAn alternative polar organic solvent for creating stock solutions.[2][6]

Experimental Protocol: Protein Labeling with this compound

This protocol outlines a general procedure for the covalent labeling of proteins with this compound via the reaction with thiol groups of cysteine residues.

Materials:

  • This compound

  • Protein to be labeled (containing free thiol groups)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 10-100 mM phosphate buffer (e.g., PBS), Tris, or HEPES, pH 7.0-7.5.[5] Buffers should be degassed to prevent oxidation of thiols.[6]

  • (Optional) TCEP (tris-(2-carboxyethyl)phosphine) for reduction of disulfide bonds.[5][6]

  • Purification column (e.g., Sephadex G-25) for removal of unreacted dye.[5]

Procedure:

  • Preparation of Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[6]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.[5][8] It is recommended to perform the reduction and subsequent labeling in an inert gas atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[5][8]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Add a sufficient volume of anhydrous DMSO to the vial to create a 1-10 mM stock solution.[5][6][9] For example, to make a 10 mM stock solution from 1 µmol of the dye, add 100 µL of anhydrous DMSO.[8]

    • Vortex the vial until the dye is completely dissolved. A brief sonication can aid in dissolution.[9]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[8]

    • Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purification:

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25), dialysis, or other suitable purification methods.[6]

Experimental Workflow

The following diagram illustrates the key steps in the protein labeling process.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Protein Protein Solution (in Labeling Buffer) Mix Incubate (2h @ RT or O/N @ 4°C) Protein->Mix Dye This compound Stock Solution (in DMSO) Dye->Mix Purify Remove Unreacted Dye (e.g., Gel Filtration) Mix->Purify LabeledProtein Labeled Protein Purify->LabeledProtein

Caption: Workflow for labeling proteins with this compound.

Signaling Pathway

This compound is a fluorescent probe used for detection and visualization; it is not known to be involved in or modulate any biological signaling pathways. Its utility lies in its ability to be conjugated to biomolecules, thereby rendering them fluorescent for imaging and detection purposes such as flow cytometry and fluorescence microscopy.[1][2][7]

The maleimide group of AF430 reacts specifically with thiol groups to form a stable thioether bond. This reaction is the basis for its use in labeling proteins and other molecules containing free sulfhydryl groups.

ThiolMaleimideReaction cluster_reactants Reactants cluster_product Product Protein Protein-SH (Thiol Group) LabeledProtein Protein-S-AF430 (Stable Thioether Bond) Protein->LabeledProtein + AF430 AF430-Maleimide AF430->LabeledProtein

Caption: Reaction of this compound with a protein thiol group.

References

In-Depth Technical Guide: Safety and Handling of AF430 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for AF430 maleimide, a thiol-reactive fluorescent dye. Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of the product during experimental procedures.

Chemical and Physical Properties

This compound is a coumarin-based dye used for fluorescently labeling biomolecules containing free thiol groups, primarily the sulfhydryl groups of cysteine residues in proteins.[1] It is structurally identical to Alexa Fluor™ 430. The dye is hydrophilic and soluble in water and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Appearance Yellow solid[1]
Molecular Weight 726.8 g/mol [1]
Molecular Formula C34H45N4F3O8S[1]
Excitation Maximum (λex) 430 nm[1]
Emission Maximum (λem) 542 nm[1]
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.23[1]
Solubility Soluble in water, DMF, DMSO[1]

Safety and Hazard Information

Table 2: Hazard Identification for Maleimide Compounds

Hazard ClassCategoryStatement
Acute Toxicity, Oral Category 3Toxic if swallowed[2]
Skin Corrosion/Irritation Category 1BCauses severe skin burns and eye damage[2]
Serious Eye Damage/Irritation Category 1Causes serious eye damage[2]
Skin Sensitization Category 1May cause an allergic skin reaction
Acute Dermal Toxicity Category 4Harmful in contact with skin[2]
Acute Inhalation Toxicity Category 4Harmful if inhaled[2]
Specific Target Organ Toxicity Category 3May cause respiratory irritation[2]

Note: This information is based on the general hazard classification for maleimides and may not be fully representative of this compound. Always handle with caution.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound and its solutions.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Use safety glasses or goggles to protect against splashes.

  • Skin and Body Protection: A lab coat is mandatory. Ensure no skin is exposed.

  • Respiratory Protection: Use a properly fitted respirator with a particulate filter if there is a risk of inhaling dust, especially when handling the solid form.[3]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation or a rash occurs.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapor.[3] Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[3]

  • Storage: Upon receipt, store this compound at -20°C in the dark and desiccated.[1] It can be shipped at room temperature for up to three weeks.[1] Protect from light and moisture.

Experimental Protocol: Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein containing free thiol groups.

Materials
  • Protein to be labeled (1-10 mg/mL)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Degassed reaction buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)[4]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Purification column (e.g., Sephadex G-25)

Protocol Steps
  • Prepare the Protein Solution:

    • Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[4]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP to the protein solution.[5] Incubate for 20-30 minutes at room temperature.[4] Note: If using DTT as a reducing agent, it must be removed by dialysis before adding the maleimide dye.[4]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to a concentration of 10 mM.[5]

    • Vortex briefly to ensure the dye is fully dissolved. Unused stock solution can be stored at -20°C for up to one month, protected from light.[5]

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A 10:1 to 20:1 molar ratio of dye to protein is a common starting point, but this should be optimized for your specific protein.[4][5]

    • Gently mix the reaction solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.[4][5]

  • Purification of the Conjugate:

    • Remove the unreacted dye and byproducts by gel filtration using a Sephadex G-25 column or a similar matrix.[6]

    • Equilibrate the column with the desired storage buffer.

    • Apply the reaction mixture to the column and elute with the storage buffer. The first colored band to elute is the labeled protein.

  • Storage of the Conjugate:

    • For immediate use, the purified conjugate can be stored at 2-8°C for up to one week, protected from light.[4][5]

    • For long-term storage, add a stabilizing agent like 5-10 mg/mL BSA and a preservative such as 0.01-0.03% sodium azide.[4][5] Alternatively, add 50% glycerol and store at -20°C for up to a year.[4][5]

Visualized Workflows

Safe Handling Workflow

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE WorkArea Prepare Ventilated Work Area PPE->WorkArea Ensure Safety Weigh Weigh Solid Compound WorkArea->Weigh Proceed to Handling Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Conjugation Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate After Experiment Waste Dispose of Waste Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Thiol-Maleimide Reaction

Thiol_Maleimide_Reaction Reaction of this compound with a Thiol Group cluster_reactants Reactants cluster_product Product AF430 This compound Conjugate AF430-S-Protein (Thioether Bond) AF430->Conjugate label_reaction + Protein Protein-SH (Thiol) Protein->Conjugate

Caption: A diagram showing the covalent reaction between this compound and a protein's thiol group.

References

Methodological & Application

Step-by-Step Guide to AF430 Maleimide Conjugation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the conjugation of AF430 maleimide to biomolecules containing free sulfhydryl groups, such as proteins, antibodies, and peptides. The protocol details the necessary reagents, step-by-step instructions for the conjugation reaction, and methods for purification and characterization of the resulting fluorescently labeled biomolecule. The high selectivity of the maleimide group for thiols allows for precise and efficient labeling under mild reaction conditions.

Introduction

Bioconjugation techniques are essential tools in life sciences research and drug development. The covalent attachment of fluorescent dyes to biomolecules enables a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. AF430 is a bright, green-fluorescent dye with an excitation maximum around 430 nm and an emission maximum around 542 nm.[1] Its maleimide derivative is a thiol-reactive reagent that specifically and efficiently reacts with sulfhydryl groups (-SH) on cysteine residues of proteins and other biomolecules.[2][3]

The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable thioether bond.[4] This reaction is highly selective for thiols within a pH range of 6.5-7.5, minimizing non-specific labeling of other amino acid residues.[5]

Principle of the Reaction

The conjugation of this compound to a thiol-containing biomolecule is a straightforward and efficient process. The maleimide group contains a carbon-carbon double bond that is highly susceptible to nucleophilic attack by the sulfhydryl group of a cysteine residue. This reaction, known as a Michael addition, results in the formation of a stable, covalent thioether linkage. The optimal pH for this reaction is between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic and the competing reaction with amines is minimized.[5]

Materials and Equipment

Reagents
  • This compound

  • Biomolecule (e.g., antibody, protein) with available free sulfhydryl groups

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5.[2][3][4] Note: Avoid buffers containing thiols (e.g., DTT).

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds.[3]

  • Purification resin (e.g., Sephadex G-25) or dialysis cassettes.

  • (Optional) Bovine Serum Albumin (BSA) and Sodium Azide for long-term storage.[2]

Equipment
  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Spectrophotometer

  • Gel filtration or dialysis equipment

  • pH meter

Experimental Protocols

Preparation of Reagents

4.1.1. Biomolecule Solution

  • Dissolve the biomolecule in the chosen conjugation buffer at a concentration of 1-10 mg/mL.[3][4]

  • Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent oxidation of thiols.[3]

4.1.2. (Optional) Reduction of Disulfide Bonds

  • If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the biomolecule solution.[3]

  • Incubate at room temperature for 20-30 minutes.

4.1.3. This compound Stock Solution

  • Allow the vial of this compound to warm to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO or DMF.[2]

  • Vortex briefly to ensure complete dissolution. This stock solution should be used immediately or can be stored at -20°C for up to one month, protected from light and moisture.[2]

This compound Conjugation
  • Reaction Setup: While gently stirring or vortexing the biomolecule solution, add the this compound stock solution. A 10-20 fold molar excess of dye to biomolecule is a common starting point for optimization.[2]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2] Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.

  • Purification: Separate the labeled biomolecule from unreacted dye and other reaction components. Common methods include:

    • Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The labeled protein will elute first.

    • Dialysis: Dialyze the reaction mixture against the storage buffer using an appropriate molecular weight cutoff (MWCO) membrane.

Characterization of the Conjugate

4.3.1. Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of AF430 (~430 nm, A430).

  • Calculate the concentration of the biomolecule and the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = A430 / εdye

    • Corrected A280 (A280corr) = A280 - (A430 × CF)

      • Where CF is the correction factor for the dye's absorbance at 280 nm.

    • Concentration of Biomolecule (M) = A280corr / εbiomolecule

  • Calculate the DOL:

    • DOL = (Concentration of Dye) / (Concentration of Biomolecule)

Storage of the Conjugate
  • For short-term storage (up to one week), store the purified conjugate at 2-8°C, protected from light.[2]

  • For long-term storage (up to one year), add a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).[2] For added stability, 50% glycerol can be added, and the solution stored at -20°C.[2]

Quantitative Data Summary

ParameterRecommended RangeReference
Biomolecule Concentration 1 - 10 mg/mL[3][4]
Conjugation Buffer pH 7.0 - 7.5[2][3][4]
This compound Stock 10 mM in DMSO or DMF[2]
(Optional) TCEP Molar Excess 10 - 100 fold[3]
Dye to Biomolecule Molar Ratio 10:1 to 20:1 (starting point)[2]
Reaction Time 2 hours at RT or overnight at 4°C[2]
Short-term Storage 2 - 8°C for up to 1 week[2]
Long-term Storage -20°C with stabilizers for up to 1 year[2]
BiomoleculeMaleimide:Thiol RatioReaction TimeConjugation EfficiencyReference
cRGDfK Peptide2:130 min84 ± 4%[6]
11A4 Nanobody5:12 hours58 ± 12%[6]

Visualizations

AF430_Maleimide_Conjugation_Workflow A 1. Prepare Biomolecule (1-10 mg/mL in pH 7.0-7.5 buffer) B Optional: Reduce Disulfides (10-100x TCEP, 20-30 min) A->B If needed D 3. Conjugation Reaction (10-20x molar excess of dye) (2h @ RT or O/N @ 4°C) B->D C 2. Prepare this compound (10 mM in DMSO/DMF) C->D E 4. Purification (Gel Filtration or Dialysis) D->E F 5. Characterization (Determine DOL) E->F G 6. Storage (Short or Long-term) F->G

Caption: Experimental workflow for this compound conjugation.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Biomolecule Biomolecule-SH (Thiol Group) Conjugate Biomolecule-S-AF430 (Stable Thioether Bond) Biomolecule->Conjugate Michael Addition (pH 6.5-7.5) AF430 AF430-Maleimide

Caption: Thiol-maleimide conjugation reaction mechanism.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling - Incomplete reduction of disulfide bonds- Insufficient molar excess of dye- Hydrolysis of maleimide group- Oxidation of free thiols- Optimize TCEP concentration and incubation time- Increase the molar ratio of this compound- Use freshly prepared dye stock solution- Degas all buffers and work under inert gas if possible
Precipitation of Biomolecule - High concentration of organic solvent (DMSO/DMF)- Biomolecule instability- Minimize the volume of dye stock solution added- Perform a buffer exchange to a more suitable buffer
High Background Fluorescence - Incomplete removal of unreacted dye- Repeat the purification step (gel filtration or dialysis)- Increase the column length or dialysis time

Conclusion

The conjugation of this compound to thiol-containing biomolecules is a robust and reliable method for generating fluorescently labeled probes. By following the detailed protocol and optimizing the reaction conditions, researchers can achieve efficient and specific labeling for a variety of downstream applications. Careful purification and characterization are crucial for obtaining high-quality conjugates and ensuring reproducible experimental results.

References

Application Notes and Protocols: Calculating Dye-to-Protein Ratio for AF430 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate determination of the dye-to-protein ratio, also known as the degree of labeling (DOL), is a critical step in the development and quality control of fluorescently labeled protein conjugates. This value ensures batch-to-batch consistency, optimal fluorescence signal, and preservation of protein function. AF430 is a bright, photostable fluorescent dye with an excitation maximum at 430 nm and an emission maximum at 542 nm, making it suitable for various fluorescence-based assays.[1] AF430 maleimide is a thiol-reactive derivative that specifically labels free sulfhydryl groups on proteins, commonly found in cysteine residues.

These application notes provide a detailed protocol for labeling a protein with this compound and subsequently calculating the dye-to-protein ratio using UV-Vis spectrophotometry.

Quantitative Data Summary

Accurate calculation of the dye-to-protein ratio relies on precise spectrophotometric measurements and the use of correct molar extinction coefficients and correction factors. The key quantitative data for this compound are summarized in the table below.

ParameterValueReference
Maximum Absorbance Wavelength (λmax) 430 nm[1]
Molar Extinction Coefficient at λmax (εdye) 15,955 M-1cm-1[2]
Correction Factor at 280 nm (CF280) 0.06[2]

Experimental Protocols

This section details the experimental procedures for protein labeling with this compound and the subsequent determination of the dye-to-protein ratio.

Protein Preparation
  • Buffer Selection: Prepare the protein to be labeled in a buffer at pH 7.0-7.5, such as phosphate-buffered saline (PBS), Tris, or HEPES.[3] Avoid buffers containing thiols, as they will compete with the protein for reaction with the maleimide.

  • Protein Concentration: The recommended protein concentration for labeling is between 1-10 mg/mL.[3]

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds and are the intended labeling sites, these bonds must be reduced.

    • Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.

    • Incubate for 20-30 minutes at room temperature.

    • If using DTT (dithiothreitol), it must be removed before adding the maleimide dye, as it also contains a free thiol.

This compound Labeling Reaction
  • Prepare this compound Stock Solution: Dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mg/mL.[3]

  • Molar Ratio of Dye to Protein: A typical starting molar ratio for labeling is a 10-20 fold molar excess of dye to protein. This ratio may need to be optimized for each specific protein.

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

    • Protect the reaction mixture from light by wrapping the reaction vial in aluminum foil.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4]

Purification of the Labeled Protein

It is crucial to remove any unreacted, free this compound from the protein-dye conjugate for accurate dye-to-protein ratio determination.[5]

  • Size-Exclusion Chromatography: Use a gel filtration column (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller, unreacted dye molecules.[6]

  • Dialysis: Alternatively, dialyze the sample against a suitable buffer to remove the free dye.

Spectrophotometric Measurement and Calculation of Dye-to-Protein Ratio
  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and 430 nm (A430).

    • If the absorbance is greater than 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.[5]

  • Calculate the Dye Concentration:

    • The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A430 / εdye where εdye is the molar extinction coefficient of AF430 at 430 nm (15,955 M-1cm-1).

  • Calculate the Protein Concentration:

    • The absorbance at 280 nm is a combination of the absorbance from the protein and the dye. A correction factor is needed to account for the dye's absorbance at this wavelength.[7]

    • The corrected protein absorbance is calculated as: Corrected A280 = A280 - (A430 x CF280) where CF280 is the correction factor for AF430 at 280 nm (0.06).[2]

    • The protein concentration is then calculated using the Beer-Lambert law: Protein Concentration (M) = Corrected A280 / εprotein where εprotein is the molar extinction coefficient of the specific protein at 280 nm.

  • Calculate the Dye-to-Protein Ratio (Degree of Labeling):

    • The final dye-to-protein ratio is calculated as: Dye-to-Protein Ratio = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Experimental Workflow for Dye-to-Protein Ratio Calculation

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep 1. Prepare Protein Solution (1-10 mg/mL in thiol-free buffer) reaction 3. Mix Protein and Dye (10-20x molar excess of dye) protein_prep->reaction dye_prep 2. Prepare this compound Stock Solution (in DMSO/DMF) dye_prep->reaction incubation 4. Incubate (2h at RT or overnight at 4°C) reaction->incubation purification 5. Remove Free Dye (Size-Exclusion Chromatography or Dialysis) incubation->purification measurement 6. Measure Absorbance (A280 and A430) purification->measurement calculation 7. Calculate Dye-to-Protein Ratio measurement->calculation

Caption: Workflow for this compound labeling and dye-to-protein ratio calculation.

References

Application Notes and Protocols for AF430 Maleimide Labeling of Cysteine Residues in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of peptides with fluorescent dyes is a critical technique in biochemical and pharmaceutical research. It enables the investigation of peptide localization, trafficking, and interaction with biological targets through techniques such as fluorescence microscopy, flow cytometry, and in vivo imaging. Cysteine-specific modification using maleimide chemistry is a widely adopted strategy due to the high selectivity of the maleimide group for the thiol side chain of cysteine residues. This approach allows for the precise attachment of a fluorescent probe to a specific site within a peptide sequence.

AF430 is a hydrophilic and highly photostable coumarin-based fluorescent dye.[1] Its fluorescence is independent of pH over a wide range (pH 4-10), making it a robust reporter in various biological buffers.[1] AF430 maleimide is the thiol-reactive form of this dye, designed for the specific labeling of cysteine residues in peptides and proteins. This document provides detailed protocols for the labeling of cysteine-containing peptides with this compound, purification of the labeled conjugate, and determination of the degree of labeling.

Data Presentation

Spectral and Photophysical Properties of AF430
PropertyValueReference
Excitation Maximum (λex)430 nm[1]
Emission Maximum (λem)542 nm[1]
Molar Extinction Coefficient (ε)16,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)0.23[3]
Stokes Shift112 nm[1]
Representative Data for Maleimide-Based Labeling of Peptides
ParameterTypical Value/RangeNotes
Labeling Efficiency> 80%Dependent on peptide sequence, buffer conditions, and molar ratio of dye to peptide.[4]
Stability of Thioether BondHighThe thioether bond formed between the maleimide and cysteine is a stable covalent linkage.[5]
Molar Ratio (Dye:Peptide)10:1 to 20:1An excess of the dye is typically used to drive the reaction to completion.[6]

Experimental Protocols

Materials and Reagents
  • This compound

  • Cysteine-containing peptide

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

  • UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Peptide Dissolve Cysteine-Containing Peptide Reduction Reduce Peptide Disulfide Bonds with TCEP Peptide->Reduction If necessary Dye Prepare this compound Stock Solution Mix Mix Peptide and this compound Dye->Mix Reduction->Mix Incubate Incubate at Room Temperature Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Initial cleanup HPLC Reverse-Phase HPLC SEC->HPLC High-purity separation MS Mass Spectrometry HPLC->MS DOL Determine Degree of Labeling HPLC->DOL

Figure 1. Experimental workflow for this compound labeling of a cysteine-containing peptide.

Detailed Protocol: Labeling of a Cysteine-Containing Peptide with this compound

This protocol is a general guideline and may require optimization for specific peptides.

1. Preparation of Reagents

  • Peptide Stock Solution: Prepare a 1-5 mM stock solution of the cysteine-containing peptide in a suitable buffer such as PBS, pH 7.2-7.5. If the peptide has existing disulfide bonds, they must be reduced prior to labeling.

  • Reducing Agent (if necessary): To reduce disulfide bonds, add a 10-20 fold molar excess of TCEP to the peptide solution and incubate for 30-60 minutes at room temperature. TCEP is preferred over dithiothreitol (DTT) as it does not need to be removed before the labeling reaction.[1][7] If DTT is used, it must be removed by dialysis or size-exclusion chromatography prior to adding the maleimide dye.[1][7]

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6] Briefly vortex to ensure the dye is fully dissolved. This solution should be prepared fresh and protected from light.

2. Labeling Reaction

  • To the reduced peptide solution, add the this compound stock solution to achieve a final molar ratio of dye to peptide between 10:1 and 20:1.[6]

  • Mix the reaction components thoroughly by gentle vortexing or pipetting.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may vary depending on the peptide sequence and should be determined empirically.

3. Purification of the Labeled Peptide

It is crucial to remove unreacted this compound and any potential side products from the labeled peptide.

  • Size-Exclusion Chromatography (SEC): For a rapid, initial purification, a desalting column such as Sephadex G-25 can be used to separate the labeled peptide from the excess free dye.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity applications, RP-HPLC is the recommended purification method. It allows for the separation of the labeled peptide from the unlabeled peptide and free dye. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used. The labeled peptide will have a longer retention time than the unlabeled peptide due to the hydrophobicity of the dye.

4. Characterization of the Labeled Peptide

  • Mass Spectrometry: Confirm the successful conjugation of the this compound to the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the this compound.

  • Determination of Degree of Labeling (DOL): The DOL, which is the molar ratio of dye to peptide in the final conjugate, can be determined spectrophotometrically.

    • Measure the absorbance of the purified labeled peptide solution at 280 nm (for the peptide) and 430 nm (for AF430).

    • Calculate the concentration of the dye using the Beer-Lambert law (A = εcl) with the molar extinction coefficient of AF430 (16,000 M⁻¹cm⁻¹).

    • Calculate the concentration of the peptide. If the peptide contains tryptophan or tyrosine residues, a correction factor must be applied to the A280 reading to account for the absorbance of the dye at this wavelength. The corrected peptide absorbance (A_peptide) is calculated as: A_peptide = A280 - (A430 * CF280) Where CF280 is the correction factor (A280/A430) for the free dye.

    • The DOL is then calculated as: DOL = (Concentration of dye) / (Concentration of peptide)

Application Example: FRET-Based Protease Activity Assay

Fluorescently labeled peptides are frequently used as substrates in Förster Resonance Energy Transfer (FRET) based assays to monitor protease activity. In this application, a peptide is dual-labeled with a FRET donor and acceptor pair. When the peptide is intact, the proximity of the donor and acceptor allows for FRET to occur. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence. AF430 can serve as a FRET donor for a suitable acceptor dye.

G cluster_fret FRET-Based Protease Assay Intact Intact Peptide Substrate (FRET On) Protease Protease Intact->Protease Addition of Donor Donor Fluorescence (Low) Intact->Donor Acceptor Acceptor Fluorescence (High) Intact->Acceptor Cleaved Cleaved Peptide Fragments (FRET Off) Protease->Cleaved Cleavage Donor_High Donor Fluorescence (High) Cleaved->Donor_High Acceptor_Low Acceptor Fluorescence (Low) Cleaved->Acceptor_Low

Figure 2. Principle of a FRET-based protease activity assay using a fluorescently labeled peptide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Ensure complete reduction by optimizing TCEP concentration and incubation time.
Hydrolysis of the maleimide group.Prepare fresh maleimide stock solution and use a buffer with a pH between 7.0 and 7.5.
Competing reaction with other nucleophiles.Ensure the buffer is free of thiols (e.g., DTT, β-mercaptoethanol).
Multiple Labeled Species Peptide contains multiple cysteine residues.If site-specific labeling is required, use a peptide with a single cysteine residue.
Non-specific labeling.Ensure the pH of the reaction is not too high ( optimally 7.0-7.5).
Precipitation of Peptide or Dye Low solubility of the peptide or dye conjugate.Perform the labeling reaction in a larger volume or add a small amount of organic co-solvent (e.g., DMSO, DMF).

Conclusion

This compound is a valuable tool for the site-specific fluorescent labeling of cysteine-containing peptides. Its favorable photophysical properties, including high photostability and pH-insensitive fluorescence, make it suitable for a wide range of applications in biological research and drug development. The protocols provided in this document offer a comprehensive guide for the successful labeling, purification, and characterization of AF430-labeled peptides. Careful optimization of the reaction conditions for each specific peptide will ensure high labeling efficiency and purity of the final conjugate.

References

AF430 Maleimide: A Versatile Tool for Multicolor Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AF430 maleimide is a thiol-reactive fluorescent dye that serves as a valuable tool for researchers in various fields, including cell biology, biochemistry, and drug discovery. As a member of the coumarin dye family, AF430 exhibits a large Stokes shift, making it particularly well-suited for multicolor imaging applications by minimizing spectral crosstalk.[1][2] Its maleimide functional group allows for the specific and covalent labeling of cysteine residues in proteins and other thiol-containing biomolecules.[3][4][5][6][7] This document provides detailed application notes and protocols for the use of this compound in multicolor fluorescence microscopy, Förster Resonance Energy Transfer (FRET), and super-resolution microscopy.

Physicochemical and Spectral Properties

AF430 is a hydrophilic dye, a characteristic that is beneficial for labeling proteins, including those on the cell surface.[4][8] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)430 nm[5][9]
Emission Maximum (λem)542 nm[5][9]
Molar Extinction Coefficient (ε)15,955 M⁻¹cm⁻¹[4][9]
Fluorescence Quantum Yield (Φ)0.23[4][9]
Molecular Weight726.8 g/mol [4][9]

Storage and Handling: this compound should be stored at -20°C in the dark and desiccated.[4][8][9] Stock solutions can be prepared in anhydrous DMSO or DMF.[6]

Protein Labeling with this compound

The maleimide group of AF430 reacts specifically with the thiol group of cysteine residues to form a stable thioether bond.[3][6] This specific reactivity allows for targeted labeling of proteins.

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) Reduction Reduce Disulfide Bonds (optional) (e.g., with TCEP) Protein_Prep->Reduction If necessary Labeling Incubate Protein with this compound (e.g., 2 hours at RT or overnight at 4°C) Protein_Prep->Labeling Dye_Prep Prepare this compound Stock Solution (1-10 mg/100 µL in DMSO or DMF) Dye_Prep->Labeling Reduction->Labeling Purification Purify Labeled Protein (e.g., Gel filtration, HPLC) Labeling->Purification DOS_Calc Calculate Degree of Substitution (DOS) Purification->DOS_Calc

Caption: Workflow for labeling proteins with this compound.
Detailed Protocol for Antibody Labeling

This protocol is a general guideline for labeling antibodies with this compound and may require optimization for specific proteins.

Materials:

  • Antibody to be labeled

  • This compound

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer: PBS with 0.02% sodium azide and 10 mg/mL BSA

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody has no free thiols, disulfide bonds can be reduced by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove the reducing agent before adding the dye.

  • Prepare the Dye Stock Solution: Dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal dye-to-protein ratio should be determined empirically. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the storage buffer.

  • Determine Degree of Substitution (DOS):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 430 nm (A₄₃₀).

    • Calculate the protein concentration:

      • Protein Concentration (M) = [A₂₈₀ - (A₄₃₀ × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer) and ε_protein is the molar extinction coefficient of the protein.

    • Calculate the DOS:

      • DOS = A₄₃₀ / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of AF430 (15,955 M⁻¹cm⁻¹).

    • An optimal DOS for antibodies is typically between 2 and 10.[10]

Example Degree of Substitution (DOS) Data:

ProteinDye:Protein Molar RatioTypical DOS
IgG Antibody10:1 - 20:12 - 8
Other ProteinsVaries1 - 5

Applications in Multicolor Fluorescence Microscopy

The large Stokes shift of AF430 (112 nm) makes it an excellent choice for multicolor imaging, as it reduces the likelihood of spectral bleed-through into adjacent detection channels.[1][2]

Recommended Fluorophore Combinations and Filter Sets
Fluorophore 1Fluorophore 2Excitation Filter 1Emission Filter 1Excitation Filter 2Emission Filter 2
AF430 AF488420/40 nm535/40 nm490/20 nm525/50 nm
AF430 Rhodamine Red-X420/40 nm535/40 nm560/40 nm630/75 nm
AF430 Cy5420/40 nm535/40 nm620/60 nm700/75 nm

Note: These are general recommendations. Optimal filter sets may vary depending on the specific microscope setup.

Protocol for Immunofluorescence Staining
  • Cell Culture and Fixation: Grow cells on coverslips. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the AF430-conjugated secondary antibody and other desired fluorescently labeled secondary antibodies, each diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBS.

  • Mounting: Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Imaging: Image the samples using a fluorescence microscope equipped with the appropriate filter sets.

Förster Resonance Energy Transfer (FRET) Applications

FRET is a powerful technique for studying molecular interactions and conformational changes in proteins. The spectral properties of AF430 make it a suitable FRET donor for acceptor dyes that absorb in the green-yellow region of the spectrum.

Logical Workflow for a FRET Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_detect Detection & Analysis Donor_Label Label Protein with this compound (Donor) Mix Mix Labeled Proteins Donor_Label->Mix Acceptor_Label Label Interacting Partner with Acceptor Dye Acceptor_Label->Mix Excite Excite Donor (AF430) at ~430 nm Mix->Excite Measure_Donor Measure Donor Emission (~542 nm) Excite->Measure_Donor Measure_Acceptor Measure Acceptor Emission Excite->Measure_Acceptor Calc_FRET Calculate FRET Efficiency Measure_Donor->Calc_FRET Measure_Acceptor->Calc_FRET

Caption: Logical workflow for a FRET experiment using this compound.
Potential FRET Partners for AF430

Acceptor DyeExcitation Max (nm)Emission Max (nm)
Fluorescein (FITC)~494~518
AF488~495~519
Cy3~550~570

The suitability of a FRET pair depends on the spectral overlap and the distance between the donor and acceptor.

Protocol for Studying Protein Conformational Change using FRET

This protocol outlines a general approach to monitor conformational changes in a protein labeled with a FRET pair.

  • Protein Engineering: Introduce two cysteine residues at strategic locations within the protein of interest, where a conformational change is expected to alter the distance between them.

  • Dual Labeling: Label the protein with a mixture of this compound (donor) and a suitable acceptor maleimide dye (e.g., Cy3 maleimide). The labeling ratio will need to be optimized to achieve a population of proteins labeled with one donor and one acceptor.

  • Purification: Purify the dually labeled protein from unlabeled and single-labeled proteins, for example, by HPLC.

  • Spectroscopic Measurements:

    • Acquire the emission spectrum of the dually labeled protein by exciting at the donor's excitation wavelength (430 nm).

    • Induce the conformational change (e.g., by adding a ligand or changing the buffer conditions).

    • Acquire the emission spectrum again under the new conditions.

  • FRET Efficiency Calculation: An increase in acceptor emission and a corresponding decrease in donor emission upon donor excitation indicates FRET. The FRET efficiency (E) can be calculated using the formula:

    • E = 1 - (F_DA / F_D)

    • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

    • Changes in FRET efficiency will reflect changes in the distance between the two labeled sites, providing insights into the protein's conformational dynamics.

Super-Resolution Microscopy Applications

AF430's high photostability makes it a suitable probe for super-resolution techniques like Stimulated Emission Depletion (STED) microscopy.[1][2]

Experimental Workflow for STED Microscopy

G cluster_prep Sample Preparation cluster_imaging STED Imaging cluster_analysis Image Reconstruction Labeling Label Target with this compound Mounting Mount Sample in Appropriate Medium Labeling->Mounting Excitation Excite AF430 with 430 nm Laser Mounting->Excitation Depletion Apply STED Depletion Laser (e.g., 660 nm) Excitation->Depletion Detection Detect Emitted Fluorescence Depletion->Detection Reconstruction Reconstruct Super-Resolved Image Detection->Reconstruction

Caption: Experimental workflow for STED microscopy using AF430.
Protocol for STED Microscopy of Labeled Proteins

  • Sample Preparation: Prepare your sample as you would for standard immunofluorescence, using an AF430-conjugated antibody or by directly labeling a protein of interest.

  • Mounting: Mount the sample in a mounting medium with a refractive index appropriate for STED microscopy (e.g., Mowiol or TDE-based media).

  • Microscope Setup:

    • Use a STED microscope equipped with a 430 nm excitation laser and a depletion laser with a wavelength suitable for AF430, such as a 660 nm laser.[1][2]

    • Align the excitation and depletion laser beams to ensure proper overlap and the characteristic donut shape of the depletion beam.

  • Image Acquisition:

    • Set the excitation laser power to a level that provides a good signal-to-noise ratio without causing excessive photobleaching.

    • Gradually increase the power of the depletion laser to achieve the desired resolution enhancement.

    • Acquire images using a high-sensitivity detector.

  • Image Analysis: Process the raw data to reconstruct the super-resolved image.

Conclusion

This compound is a versatile and powerful tool for a range of fluorescence microscopy applications. Its favorable spectral properties, including a large Stokes shift and high photostability, make it particularly advantageous for multicolor imaging and super-resolution microscopy. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies. As with any fluorescent probe, optimization of labeling and imaging conditions is crucial for achieving the best results.

References

Application Notes and Protocols: Labeling Cell Surface Proteins with AF430 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of cell surface proteins is a cornerstone of modern biological research and drug development. It enables the visualization, quantification, and tracking of key membrane proteins, providing invaluable insights into cellular processes such as signal transduction, cell adhesion, and drug-target engagement. AF430 maleimide is a fluorescent probe that offers a robust method for covalently labeling cysteine residues on the extracellular domains of these proteins. This coumarin-based dye emits a bright green-yellow fluorescence, making it suitable for various detection methods, most notably flow cytometry.[1]

The maleimide functional group exhibits high selectivity for the sulfhydryl (thiol) groups of cysteine residues, forming a stable thioether bond.[2] This specific conjugation chemistry allows for targeted labeling of proteins, especially those with accessible cysteine residues on the cell surface. These application notes provide a detailed overview and experimental protocols for the effective labeling of cell surface proteins on living cells using this compound.

Chemical Properties and Specifications

A solid understanding of the physicochemical properties of this compound is crucial for designing and troubleshooting labeling experiments.

PropertyValueReference
Excitation Maximum (λex) 425 nm[3]
Emission Maximum (λem) 542 nm[3]
Reactive Group Maleimide[1]
Target Residue Cysteine (thiol group)[2]
Nature of the Dye Hydrophilic[1]
Storage Conditions -20°C in the dark, desiccated[1]

Key Applications

The labeling of cell surface proteins with this compound is a versatile technique with a broad range of applications in cellular biology and drug discovery.

  • Quantification of Cell Surface Protein Expression: By labeling the entire repertoire of surface proteins with accessible cysteines, changes in the overall surface proteome can be monitored.

  • Flow Cytometry Analysis: Labeled cells can be readily analyzed and sorted using flow cytometry, allowing for the quantification of labeling intensity and the isolation of specific cell populations.[1]

  • Monitoring Protein Trafficking: The covalent and stable nature of the maleimide linkage allows for pulse-chase experiments to track the internalization and recycling of cell surface proteins.

  • Studying Drug-Target Interactions: In cases where a drug binds to a cell surface receptor and induces conformational changes that expose or shield cysteine residues, this compound can be used to probe these changes.

  • Cellular Imaging: Although primarily used in flow cytometry, AF430 labeled cells can be visualized using fluorescence microscopy to observe the distribution of labeled proteins on the cell surface.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins on Live Cells for Flow Cytometry

This protocol outlines the steps for labeling cysteine residues on the surface of live cells in suspension with this compound, followed by analysis using flow cytometry.

Materials:

  • Cells in suspension (e.g., harvested adherent cells or suspension cell line)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Cell counting solution (e.g., Trypan Blue)

  • Flow cytometry tubes

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold PBS to remove any residual media and serum.

    • Perform a cell count and assess viability using a method like Trypan Blue exclusion. Cell viability should be above 95%.

    • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^6 cells/mL.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing.

    • Note: Prepare this solution fresh for each experiment.

  • Labeling Reaction:

    • Dilute the 10 mM this compound stock solution in ice-cold PBS to the desired final labeling concentration. A starting concentration of 10-50 µM is recommended, but this should be optimized for your specific cell type and protein of interest.

    • Add the diluted this compound solution to the cell suspension.

    • Incubate for 30 minutes on ice or at 4°C, protected from light. Gentle mixing every 10 minutes can enhance labeling efficiency.

    • Note: The optimal incubation time and temperature may need to be determined empirically.

  • Quenching and Washing:

    • To quench the reaction, add ice-cold PBS containing 1% BSA or 5% FBS to the cell suspension. The excess thiol groups in the albumin will react with any remaining this compound.

    • Incubate for 5-10 minutes on ice.

    • Wash the cells three times with ice-cold PBS containing 1% BSA to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of ice-cold PBS with 1% BSA for flow cytometry analysis.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter set for AF430 (e.g., excitation at 405 nm and emission detection around 540/30 nm).

    • Include appropriate controls (see below).

Protocol 2: Optional - Reduction of Disulfide Bonds for Enhanced Labeling

For some cell surface proteins, cysteine residues may be involved in disulfide bonds and thus unavailable for labeling. A mild reduction step can increase the number of available free thiols.

Caution: This step can disrupt protein structure and may affect cell viability. It should be carefully optimized.

Materials:

  • Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1, Step 1.

  • Mild Reduction:

    • Prepare a fresh solution of TCEP in PBS.

    • Add TCEP to the cell suspension at a final concentration of 100-500 µM.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells twice with ice-cold PBS to remove the TCEP.

  • Labeling: Proceed with the labeling reaction as described in Protocol 1, starting from Step 3.

Control Experiments

Proper controls are essential for the accurate interpretation of results.

  • Unlabeled Cells: A sample of cells that has not been treated with this compound to determine the background autofluorescence.

  • Quenched Dye Control: A sample where the this compound is first incubated with a thiol-containing molecule (e.g., N-acetylcysteine or glutathione) before being added to the cells. This controls for non-specific binding of the dye to the cell surface.

  • Cell Viability Control: Assess cell viability after the labeling procedure (e.g., using a live/dead stain like Propidium Iodide or DRAQ7™) to ensure the labeling process is not cytotoxic.[4][5]

Data Presentation and Analysis

Quantitative Data Summary

The following table provides a hypothetical example of data that could be obtained from a flow cytometry experiment to optimize this compound concentration.

This compound Concentration (µM)Mean Fluorescence Intensity (MFI)% Viability (post-labeling)Signal-to-Noise Ratio (MFI labeled / MFI unlabeled)
0 (Unlabeled Control)150>98%1.0
102500>95%16.7
256000>95%40.0
50950092%63.3
1001100085%73.3
Degree of Labeling (DOL)

While direct calculation of the Degree of Labeling (DOL) on whole cells is complex, an estimation of labeling efficiency can be made by comparing the fluorescence intensity of your labeled sample to a standard with a known number of fluorophores. For purified proteins, the DOL can be calculated using the following formula after removing all unbound dye:

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] [6]

Where:

  • A_max is the absorbance of the dye at its maximum wavelength.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • A_280 is the absorbance of the labeled protein at 280 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis cell_harvest Harvest and Wash Cells cell_count Count Cells and Assess Viability cell_harvest->cell_count cell_resuspend Resuspend in PBS cell_count->cell_resuspend add_dye Add Dye to Cells cell_resuspend->add_dye prepare_dye Prepare this compound Solution prepare_dye->add_dye incubate Incubate (30 min, 4°C) add_dye->incubate quench Quench with BSA/FBS incubate->quench wash Wash Cells (3x) quench->wash flow_cytometry Analyze by Flow Cytometry wash->flow_cytometry signaling_pathway cluster_reaction Thiol-Maleimide Reaction cluster_detection Detection protein Cell Surface Protein (with Cysteine-SH) labeled_protein Labeled Protein (Stable Thioether Bond) protein->labeled_protein Covalent Bond Formation af430 This compound af430->labeled_protein excitation Excitation (425 nm) labeled_protein->excitation emission Emission (542 nm) excitation->emission detector Flow Cytometer Detector emission->detector

References

Purifying AF430 Maleimide-Labeled Proteins: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the purification of proteins labeled with AF430 maleimide. The following sections outline the necessary steps, from the initial labeling reaction to the final purification and characterization of the conjugate, ensuring high-purity samples for downstream applications.

Introduction to this compound Labeling

AF430 is a hydrophilic, green-yellow emitting fluorescent dye belonging to the coumarin series, frequently used in applications such as flow cytometry.[1][2] The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups, commonly found on cysteine residues within proteins, to form a stable thioether bond.[3][4] This targeted labeling approach is advantageous, particularly for proteins where labeling primary amines might compromise biological activity.[4]

The purification of the labeled protein is a critical step to remove any unreacted, free this compound dye.[5][6] Failure to remove excess dye can lead to inaccurate quantification of labeling efficiency and increased background signal in fluorescence-based assays.[6]

Experimental Workflow Overview

The overall process for labeling and purifying proteins with this compound involves several key stages, as illustrated in the workflow diagram below.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) reduction Optional: Reduce Disulfide Bonds (TCEP or DTT) prep_protein->reduction prep_dye Prepare this compound Stock Solution (10 mM in DMSO/DMF) conjugation Conjugation (2 hours at RT or overnight at 4°C) prep_dye->conjugation reduction->conjugation purification_method Select Purification Method: - Size Exclusion Chromatography (SEC) - Dialysis - Spin Desalting Column conjugation->purification_method sec Size Exclusion Chromatography (SEC) purification_method->sec dialysis Dialysis purification_method->dialysis spin_column Spin Desalting Column purification_method->spin_column characterization Characterize Conjugate (Calculate Degree of Substitution) sec->characterization dialysis->characterization spin_column->characterization storage Store Purified Conjugate (Short-term at 4°C, Long-term at -20°C) characterization->storage

Fig. 1: Experimental workflow for this compound labeling and purification.

Detailed Protocols

Protein and Dye Preparation

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Thiol-free buffer (e.g., PBS, Tris, HEPES), pH 7.0-7.5, degassed[1][3]

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) (optional)[3]

Protocol:

  • Prepare the Protein Solution:

    • Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[1][3] The optimal protein concentration is typically between 2-10 mg/mL for efficient labeling.[7]

    • Ensure the pH of the buffer is between 7.0 and 7.5 for optimal maleimide reactivity with thiols.[5]

  • (Optional) Reduction of Disulfide Bonds:

    • If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary to generate free thiols.[3]

    • Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

    • If using DTT, it must be removed by dialysis or gel filtration before adding the maleimide dye, as it also contains a thiol group.[7]

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Prepare a 10 mM stock solution by dissolving the maleimide in anhydrous DMSO or DMF.[7][8] Vortex briefly to ensure it is fully dissolved.[4] This solution should be used promptly.[7]

Labeling Reaction

Protocol:

  • Add the this compound stock solution to the protein solution. A molar ratio of 10:1 to 20:1 (dye:protein) is a common starting point, but this should be optimized for each specific protein.[8]

  • Mix gently and incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.

  • Flush the reaction vial with an inert gas like nitrogen or argon to minimize the re-oxidation of thiols.[3]

Purification of Labeled Proteins

The removal of unconjugated this compound is crucial for downstream applications.[6] The choice of purification method depends on the scale of the reaction and the properties of the protein.

Size Exclusion Chromatography (SEC) / Gel Filtration

SEC separates molecules based on their size.[9][10] The larger protein-dye conjugates will elute first, while the smaller, unconjugated dye molecules are retained in the porous beads of the column and elute later.[9][11] This method is highly effective for obtaining pure protein conjugates.[10][12]

Protocol:

  • Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with the desired buffer.[5]

  • Load the labeling reaction mixture onto the column.

  • Elute the protein with the equilibration buffer.

  • Collect the fractions. The first colored band to elute will be the AF430-labeled protein.[4]

Dialysis

Dialysis is a technique that separates molecules based on selective diffusion across a semi-permeable membrane.[13] It is effective for removing small molecules like unconjugated dye from larger protein molecules.[13][14]

Protocol:

  • Transfer the labeling reaction mixture into a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO), ensuring the pore size is large enough to allow the free dye to pass through but small enough to retain the labeled protein.

  • Place the dialysis cassette in a large volume of the desired buffer (at least 1000 times the sample volume).

  • Allow dialysis to proceed for several hours to overnight at 4°C with gentle stirring.

  • Perform at least two to three buffer changes to ensure complete removal of the free dye.

Spin Desalting Columns

For small-scale reactions, spin desalting columns offer a rapid method for removing excess dye.[6][15] These columns contain a gel filtration matrix that retains small molecules while allowing larger molecules to pass through in the void volume.[11]

Protocol:

  • Prepare the spin column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.

  • Load the labeling reaction mixture onto the center of the resin bed.

  • Centrifuge the column to collect the purified, labeled protein. The unconjugated dye will be retained in the column resin.

Purification Method Advantages Disadvantages Best For
Size Exclusion Chromatography (SEC) High purity, can be used for buffer exchange.[9]Can lead to sample dilution.[10]High-purity preparations, analytical applications.[10]
Dialysis Simple, requires minimal hands-on time.Time-consuming, can result in sample dilution.[16]Larger sample volumes, when time is not a critical factor.
Spin Desalting Columns Fast (under 15 minutes), high protein recovery.[6]Limited sample volume capacity.Small-scale reactions, rapid cleanup.[15]

Characterization of Labeled Protein

After purification, it is important to characterize the AF430-labeled protein to determine the concentration and the degree of labeling.

Calculation of Degree of Substitution (DOS)

The DOS, or the molar ratio of dye to protein, is a critical parameter for characterizing the labeled conjugate.[7] An optimal DOS for most antibodies is typically between 2 and 10.[7]

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 430 nm for AF430).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

  • Calculate the concentration of the dye.

  • The DOS is the molar ratio of the dye to the protein.

Storage of Labeled Proteins

For optimal results, it is recommended to use the purified conjugate immediately.[8] If storage is necessary, the following conditions are recommended:

  • Short-term: Store at 2-8°C in the dark for up to one week.[8]

  • Long-term: For storage up to one year, add 50% glycerol and store at -20°C.[8] Alternatively, adding a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor such as sodium azide (0.01-0.03%) can help preserve the conjugate.[8]

Troubleshooting

Problem Possible Cause Solution
Low Degree of Labeling Insufficiently reduced protein; protein concentration too dilute; buffer contains free amines.[17]Ensure complete reduction of disulfide bonds; increase protein concentration (5-10 mg/mL); use a thiol- and amine-free buffer.[17]
High Degree of Labeling Insufficient removal of excess dye; conjugation buffer pH is too high (≥7.5), leading to reaction with amines.[17]Use an effective purification method like SEC; maintain the conjugation buffer pH at or slightly below 7.5.[17]
Precipitation of Protein Hydrophobic nature of the dye; over-labeling of the protein.Use a dye with improved water solubility; optimize the dye-to-protein ratio to avoid over-labeling.[7]

Logical Relationship of Purification Principles

The choice of purification method is based on the fundamental principle of separating molecules based on their physical properties, primarily size.

purification_logic reaction_mixture Labeling Reaction Mixture (Labeled Protein + Free Dye) size_difference Principle: Size Difference (Protein-Dye Conjugate > Free Dye) reaction_mixture->size_difference purification_outcome Separation size_difference->purification_outcome purified_protein Purified Labeled Protein purification_outcome->purified_protein free_dye Removed Free Dye purification_outcome->free_dye

Fig. 2: Logic of separation by size for purification.

References

Application Notes and Protocols for AF430 Maleimide in STED Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AF430 Maleimide for Super-Resolution Imaging

This compound is a thiol-reactive fluorescent dye belonging to the coumarin family.[1][2][3][4] It is structurally identical to Alexa Fluor 430 and is characterized by its high hydrophilicity and photostability.[1][3][4] These properties, particularly its resistance to photobleaching, make it a promising candidate for super-resolution imaging techniques such as Stimulated Emission Depletion (STED) microscopy.[1][5] STED microscopy overcomes the diffraction limit of light microscopy to provide high-resolution images of subcellular structures by selectively deactivating fluorophores at the periphery of the excitation focus.[6][7] The large Stokes shift of AF430 also makes it valuable for multicolor imaging applications.[1]

This document provides detailed application notes and protocols for the use of this compound in STED microscopy, from labeling of biomolecules to image acquisition.

Photophysical and Chemical Properties of AF430

The performance of a fluorophore in STED microscopy is critically dependent on its photophysical properties. AF430 exhibits characteristics that are advantageous for this technique.

PropertyValueReference
Excitation Maximum (λex) 430 nm[1][2]
Emission Maximum (λem) 542 nm[1][2][8][9][10]
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.23[2]
Stokes Shift 112 nm[1][11]
Recommended STED Depletion Laser 660 nm[1]
Reactive Group Maleimide[2][3][8]
Reactivity Thiol groups (e.g., on cysteine residues)[2][3][8]
Solubility Soluble in water and polar organic solvents (DMF, DMSO)[2][3][4]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to proteins containing free thiol groups.

Materials:

  • This compound

  • Protein of interest (1-10 mg/mL)

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT) - Optional, for proteins with disulfide bonds

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.

    • Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unconjugated dye by gel filtration, dialysis, or another suitable chromatographic technique.

  • Determination of Degree of Labeling (DOL):

    • The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm and 430 nm.

STED Microscopy of AF430-Labeled Samples

This is a generalized protocol for STED imaging. Specific parameters will need to be optimized for the instrument and sample.

Instrumentation:

  • A STED microscope equipped with:

    • An excitation laser line suitable for 430 nm (e.g., 405 nm or a white light laser).

    • A STED depletion laser, preferably at 660 nm.[1]

    • Appropriate dichroic mirrors and emission filters to separate the AF430 fluorescence from the excitation and STED laser light.

    • Sensitive detectors (e.g., avalanche photodiodes or hybrid detectors).

Imaging Procedure:

  • Sample Preparation:

    • Prepare cells or tissues labeled with the AF430-conjugate on a coverslip suitable for high-resolution microscopy.

    • Mount the coverslip in an appropriate imaging medium. The refractive index of the mounting medium should match that of the immersion oil for the objective.

  • Microscope Setup:

    • Turn on the lasers and allow them to stabilize.

    • Select the appropriate excitation laser line (e.g., 405 nm).

    • Set the STED laser to 660 nm.

  • Image Acquisition:

    • Locate the region of interest using confocal mode with low laser power to minimize photobleaching.

    • Switch to STED mode.

    • Adjust the excitation laser power to obtain a good signal-to-noise ratio.

    • Gradually increase the STED laser power to achieve the desired resolution enhancement. The optimal power will be a balance between resolution and photobleaching/phototoxicity.

    • Set the pixel size and scan speed for optimal image quality.

    • Acquire the STED image. It is often beneficial to acquire a confocal image of the same region for comparison.

Diagrams

experimental_workflow cluster_labeling Protein Labeling cluster_imaging STED Imaging protein Protein Solution (with free thiols) conjugation Conjugation Reaction (pH 7.0-7.5) protein->conjugation dye This compound (dissolved in DMSO/DMF) dye->conjugation purification Purification (Gel Filtration/Dialysis) conjugation->purification labeled_protein AF430-Labeled Protein purification->labeled_protein sample_prep Sample Preparation (Mounting on Coverslip) labeled_protein->sample_prep sted_microscope STED Microscope sample_prep->sted_microscope image_acq Image Acquisition (Confocal & STED modes) sted_microscope->image_acq data_analysis Data Analysis image_acq->data_analysis

Caption: Experimental workflow for this compound in STED microscopy.

sted_principle cluster_confocal Confocal Microscopy cluster_sted STED Microscopy confocal_spot Excitation Spot (Diffraction-limited) resolution_limit sted_excitation Excitation Spot effective_spot Effective Fluorescence Spot sted_depletion STED Donut super_resolution

Caption: Principle of STED microscopy compared to confocal microscopy.

Conclusion

This compound presents a valuable tool for researchers employing STED microscopy. Its favorable photophysical properties, including high photostability and a large Stokes shift, make it well-suited for super-resolution imaging. The protocols provided herein offer a starting point for the successful application of this compound in labeling and high-resolution imaging of biological structures, paving the way for new discoveries in cellular biology and drug development.

References

Application Notes and Protocols for AF430 Maleimide Labeling of Membrane Proteins in Nanodiscs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of membrane proteins is crucial for understanding a vast array of cellular processes and for the development of novel therapeutics. Nanodiscs have emerged as a powerful tool for solubilizing and stabilizing membrane proteins in a native-like lipid bilayer environment, offering significant advantages over traditional detergent-based methods. Fluorescent labeling of these proteins is essential for a variety of biophysical and biochemical assays, including fluorescence resonance energy transfer (FRET), fluorescence correlation spectroscopy (FCS), and single-molecule imaging.

These application notes provide detailed protocols for the site-specific labeling of cysteine residues on membrane proteins embedded in nanodiscs using the thiol-reactive fluorescent dye, AF430 maleimide. AF430 is a hydrophilic, coumarin-based dye, making it well-suited for labeling proteins in aqueous environments.[1][2] The maleimide functional group reacts specifically with the sulfhydryl group of cysteine residues to form a stable thioether bond.[3]

Two primary protocols are presented: an on-column labeling method for His-tagged proteins and a general in-solution labeling method. Additionally, detailed procedures for the purification and characterization of the labeled nanodisc-protein complexes are provided.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular FormulaC₃₄H₄₅F₃N₄O₈S[1]
Molecular Weight726.8 g/mol [2]
Excitation Maximum (λex)430 nm[1][4]
Emission Maximum (λem)542 nm[1][4]
Extinction Coefficient (ε) at 430 nm15,955 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ)0.23[1][2]
Correction Factor (CF₂₈₀)0.06[1]
SolubilityWater, DMF, DMSO[1][2]
Table 2: Typical Experimental Parameters for this compound Labeling
ParameterOn-Column LabelingIn-Solution Labeling
Protein Concentration N/A (immobilized)1-10 mg/mL
Dye:Protein Molar Ratio 10-20 fold molar excess10-20 fold molar excess
Reaction Buffer Tris or HEPES-based, pH 7.0-7.5Tris or HEPES-based, pH 7.0-7.5
Reducing Agent (optional) 1-5 mM TCEP in wash buffer1-5 mM TCEP (pre-incubation)
Reaction Time 1 hour at room temperature or overnight at 4°C2 hours at room temperature or overnight at 4°C
Purification Method On-column washes followed by elution and SECSize-Exclusion Chromatography (SEC)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Membrane Protein in Nanodiscs on_column On-Column Labeling (for His-tagged proteins) prep_protein->on_column in_solution In-Solution Labeling prep_protein->in_solution prep_dye Prepare this compound Stock Solution (10 mM in DMSO) prep_dye->on_column prep_dye->in_solution sec Size-Exclusion Chromatography (SEC) on_column->sec in_solution->sec dol Determine Degree of Labeling (DOL) sec->dol fcs Fluorescence Correlation Spectroscopy (FCS) dol->fcs functional_assay Functional Assays fcs->functional_assay decision_tree decision decision start Start: Membrane Protein in Nanodisc his_tag_check Is the protein His-tagged? start->his_tag_check on_column Use On-Column Labeling (Protocol 1) his_tag_check->on_column Yes in_solution Use In-Solution Labeling (Protocol 2) his_tag_check->in_solution No purify Purify by SEC (Protocol 3) on_column->purify in_solution->purify characterize Characterize (Protocol 4) purify->characterize end End: Purified & Characterized Labeled Protein characterize->end

References

Troubleshooting & Optimization

troubleshooting low AF430 maleimide labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low AF430 maleimide labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low this compound labeling efficiency?

Low labeling efficiency with this compound can stem from several factors throughout the experimental workflow. The most common issues include:

  • Suboptimal pH of the reaction buffer: The pH significantly impacts the reactivity and specificity of the maleimide group.

  • Oxidation of thiol groups: Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[1][2]

  • Presence of interfering substances in the buffer: Components with free thiols will compete with the target protein for the dye.

  • Degradation of the this compound: Improper storage or handling can lead to hydrolysis and inactivation of the dye.

  • Inappropriate dye-to-protein molar ratio: An insufficient amount of dye will result in incomplete labeling.

  • Low protein concentration: Very dilute protein solutions can slow down the reaction kinetics.

Q2: My labeling efficiency is consistently low. How can I troubleshoot this?

To systematically troubleshoot low labeling efficiency, it's recommended to follow a logical diagnostic process. The flowchart below outlines a step-by-step approach to identifying the potential root cause of the problem.

Troubleshooting_Workflow start Start: Low Labeling Efficiency check_ph 1. Verify Buffer pH (6.5 - 7.5) start->check_ph ph_ok pH is Optimal check_ph->ph_ok Yes ph_bad Adjust pH to 6.5-7.5 check_ph->ph_bad No check_reduction 2. Confirm Thiol Reduction (Presence of free -SH) ph_ok->check_reduction ph_bad->check_ph reduction_ok Thiols are Reduced check_reduction->reduction_ok Yes reduction_bad Add fresh TCEP (10-100 fold molar excess) check_reduction->reduction_bad No check_buffer 3. Check Buffer Composition (Thiol-free?) reduction_ok->check_buffer reduction_bad->check_reduction buffer_ok Buffer is Thiol-Free check_buffer->buffer_ok Yes buffer_bad Prepare fresh, degassed, thiol-free buffer check_buffer->buffer_bad No check_dye 4. Assess Dye Quality (Freshly prepared?) buffer_ok->check_dye buffer_bad->check_buffer dye_ok Dye is Fresh check_dye->dye_ok Yes dye_bad Use new, anhydrous DMSO/DMF to prepare fresh dye stock check_dye->dye_bad No check_ratio 5. Evaluate Molar Ratio (Dye:Protein) dye_ok->check_ratio dye_bad->check_dye ratio_ok Ratio is 10:1 to 20:1 check_ratio->ratio_ok Yes ratio_bad Increase dye concentration check_ratio->ratio_bad No success Labeling Efficiency Improved ratio_ok->success ratio_bad->check_ratio G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis protein_prep 1. Prepare Protein - Dissolve in degassed, thiol-free buffer (pH 7.0-7.5) - Add TCEP (10-100x molar excess) - Incubate 30 min at RT conjugation 3. Mix and Incubate - Add this compound to protein (10:1 to 20:1 molar ratio) - Incubate 2 hours at RT or overnight at 4°C - Protect from light protein_prep->conjugation dye_prep 2. Prepare this compound - Dissolve in anhydrous DMSO or DMF (1-10 mM) - Protect from light dye_prep->conjugation purification 4. Purify Conjugate - Remove unreacted dye via size exclusion chromatography, dialysis, or spin filtration conjugation->purification analysis 5. Determine Degree of Labeling (DOL) - Measure absorbance at 280 nm and ~430 nm purification->analysis

References

Optimizing AF430 Maleimide Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your AF430 maleimide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for successful labeling of proteins and other biomolecules with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?

The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly selective for sulfhydryl groups. At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[1][4] It is generally recommended to perform the reaction at the lower end of this range (pH 6.5-7.0) to minimize potential side reactions.

Q2: Will the fluorescence of AF430 be affected by the reaction buffer pH?

AF430, a coumarin-based dye, is stable over a broad pH range, typically from pH 4 to 10. Therefore, the recommended reaction pH of 6.5-7.5 is well within the stable range for the dye's fluorescence. The primary driver for selecting the reaction pH is the chemistry of the maleimide-thiol conjugation, not the stability of the AF430 dye itself.

Q3: What are common sources of failure in this compound labeling reactions?

Several factors can lead to poor labeling efficiency. These include:

  • Presence of thiols in the buffer: Buffers containing reagents like dithiothreitol (DTT) or β-mercaptoethanol will compete with the target molecule for reaction with the maleimide.

  • Oxidation of thiols: The sulfhydryl groups on the target protein can oxidize to form disulfide bonds, which are unreactive with maleimides.

  • Hydrolysis of the maleimide: In aqueous solutions, especially at higher pH (above 7.5), the maleimide group can hydrolyze, rendering it inactive.[1]

  • Presence of primary amines at high pH: Above pH 7.5, primary amines (like lysine residues) can react with the maleimide, leading to non-specific labeling.[1]

  • Low protein concentration: A dilute protein solution can decrease the reaction efficiency.

Q4: How should I prepare my protein for labeling with this compound?

If your protein contains disulfide bonds that need to be labeled, you must first reduce them to free thiols. TCEP (tris(2-carboxyethyl)phosphine) is a recommended reducing agent as it does not contain thiols and does not need to be removed before the maleimide reaction.[4] If DTT is used, it must be completely removed, for example, by a desalting column, before adding the this compound. The protein should be in a sulfhydryl-free buffer at a pH of 6.5-7.5. Including 5-10 mM EDTA in the buffer can help prevent the re-oxidation of thiols by chelating divalent metals.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Labeling Buffer contains primary amines (e.g., Tris, glycine) or thiols (e.g., DTT).Buffer exchange the protein into a non-amine, sulfhydryl-free buffer like PBS or HEPES at pH 6.5-7.5.
This compound has hydrolyzed.Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. Avoid storing it in aqueous solutions.
Protein thiols have re-oxidized to disulfides.Degas buffers to remove oxygen and add 5-10 mM EDTA to the reaction buffer to chelate metals that can catalyze oxidation.[2]
Protein concentration is too low.Concentrate the protein solution. A concentration of 2-10 mg/mL is often recommended.
Non-Specific Labeling Reaction pH is too high (>7.5).Lower the reaction pH to the optimal range of 6.5-7.5 to ensure selectivity for thiols over amines.[1]
Precipitation During Reaction The this compound has low aqueous solubility.If the this compound is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture does not exceed a level that would cause protein precipitation (typically <10%).
The protein is unstable under the reaction conditions.Optimize buffer components, temperature, and reaction time. Consider adding stabilizers if compatible with the reaction.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Protein Preparation:

    • Dissolve the protein in a degassed, sulfhydryl-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.0).

    • If reduction of disulfide bonds is necessary, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye by size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Workflow for Studying MAPK Signaling with an AF430-Labeled Antibody
  • Cell Culture and Treatment:

    • Culture cells of interest to the desired confluency.

    • Treat cells with a stimulus (e.g., a growth factor) to activate the MAPK pathway. Include an untreated control group.

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Incubate the cells with the primary antibody specific for the phosphorylated form of a MAPK protein (e.g., phospho-ERK) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the AF430-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope with appropriate filters for AF430.

    • Analyze the fluorescence intensity and localization to determine the activation of the MAPK pathway.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein (Reduce Disulfides if needed) conjugation Conjugation Reaction (pH 6.5-7.5) protein_prep->conjugation dye_prep Prepare this compound Stock Solution dye_prep->conjugation purify Purify Conjugate conjugation->purify analyze Analyze Labeled Protein purify->analyze

Caption: Workflow for this compound Protein Conjugation.

troubleshooting_workflow start Start: Low/No Labeling check_buffer Check Buffer Composition (Thiols or Amines Present?) start->check_buffer yes_buffer Yes check_buffer->yes_buffer Problem Found no_buffer No check_buffer->no_buffer OK change_buffer Action: Buffer Exchange yes_buffer->change_buffer check_maleimide Check Maleimide (Freshly Prepared?) no_buffer->check_maleimide yes_maleimide Yes check_maleimide->yes_maleimide OK no_maleimide No check_maleimide->no_maleimide Problem Found check_protein Check Protein (Thiols Oxidized?) yes_maleimide->check_protein prepare_maleimide Action: Prepare Fresh This compound no_maleimide->prepare_maleimide yes_protein Yes check_protein->yes_protein Problem Found no_protein No check_protein->no_protein OK reduce_protein Action: Reduce Protein with TCEP yes_protein->reduce_protein optimize Optimize Reaction Conditions (Concentration, Time) no_protein->optimize

Caption: Troubleshooting Workflow for Low Labeling Efficiency.

EGFR_pathway EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

References

effect of reducing agents on AF430 maleimide labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of AF430 maleimide for labeling biomolecules, with a specific focus on the impact of reducing agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent dye belonging to the coumarin family.[1] It is designed to covalently bond with thiol (sulfhydryl) groups, which are primarily found on cysteine residues within proteins and peptides.[2][3] This specific reactivity allows for the precise, site-specific labeling of biomolecules. AF430 has an excitation maximum of approximately 430 nm and an emission maximum around 542 nm, emitting a green-yellow fluorescence.[1][3] Its hydrophilic nature enhances its solubility in aqueous buffers, making it suitable for a variety of applications, including flow cytometry and fluorescence microscopy.[1][4]

Q2: Why are reducing agents necessary for maleimide labeling?

In many proteins, particularly antibodies, cysteine residues exist in an oxidized state, forming disulfide bonds that are crucial for their tertiary structure.[2] Maleimide dyes, including this compound, only react with free thiol groups (-SH) and not with disulfide bonds (-S-S-).[2] Therefore, reducing agents are required to cleave these disulfide bonds, exposing the thiol groups and making them available for conjugation with the maleimide dye.[2]

Q3: What are the key differences between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) as reducing agents for this compound labeling?

The primary difference lies in their chemical structure and its implication for the labeling reaction.

  • DTT (Dithiothreitol): DTT contains thiol groups, which are necessary for its function as a reducing agent. However, these same thiol groups will compete with the thiol groups on the target protein for reaction with the this compound. This competition significantly reduces labeling efficiency.[4][5] Consequently, it is crucial to remove any excess DTT from the protein solution before adding the maleimide dye.[2]

  • TCEP (Tris(2-carboxyethyl)phosphine): TCEP is a phosphine-based reducing agent and does not contain thiol groups.[5] This makes it a more compatible choice for maleimide labeling reactions, as it does not directly compete for the dye in the same way DTT does. For this reason, TCEP is often the recommended reducing agent.[5] However, it is important to note that TCEP is not entirely inert towards maleimides and can still reduce labeling efficiency, albeit to a lesser extent than DTT.[4][6][7]

Q4: Can TCEP still inhibit my this compound labeling reaction?

Yes. While TCEP is generally preferred over DTT, it can still interfere with the labeling reaction.[4][6][7] Studies have shown that TCEP can react with the maleimide group, leading to a reduction in labeling efficiency.[7] The rate of this reaction can be comparable to the reaction between the maleimide and the target cysteine thiol.[7] Therefore, while TCEP is less detrimental than DTT, its concentration and the reaction conditions should be carefully optimized to maximize labeling while ensuring complete reduction of the protein's disulfide bonds.[8]

Q5: What is the optimal pH for this compound labeling?

The optimal pH for the thiol-maleimide reaction is between 7.0 and 7.5.[2] Within this pH range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.[7] At a pH above 7.5, the reactivity of amines increases, which can lead to non-specific labeling of lysine residues. Below pH 7.0, the reaction rate with thiols decreases.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Labeling Efficiency Presence of interfering substances: The labeling buffer may contain thiol-containing compounds (like DTT) or primary amines (like Tris or glycine) that compete with the target protein for the this compound.Ensure the labeling buffer is free of thiols and primary amines. Use buffers such as PBS or HEPES at pH 7.0-7.5.[2] If DTT was used for reduction, it must be completely removed by dialysis or gel filtration prior to adding the dye.[2]
Sub-optimal pH: The pH of the reaction buffer is outside the optimal range of 7.0-7.5.Adjust the pH of the reaction buffer to be within the 7.0-7.5 range to ensure maximal reactivity and selectivity for thiol groups.[2]
Insufficient reduction of disulfide bonds: The concentration of the reducing agent (TCEP or DTT) was too low, or the incubation time was too short, resulting in an insufficient number of free thiols.Increase the molar excess of the reducing agent (a 10-100 fold molar excess of TCEP is often recommended) and/or extend the reduction incubation time (typically 20-30 minutes at room temperature).[2]
Excess reducing agent: While necessary, excess reducing agent, particularly DTT, will significantly inhibit labeling. Even TCEP can reduce efficiency if present at high concentrations.If using DTT, ensure its complete removal before adding the dye.[2] For TCEP, while often not removed, consider optimizing its concentration. A lower concentration that still achieves full reduction may improve labeling yield.[8]
Hydrolyzed this compound: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions, rendering it inactive.Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use and avoid prolonged storage of aqueous solutions.[2]
Protein Precipitation After Labeling Over-labeling: A high degree of labeling can alter the protein's isoelectric point and solubility, leading to precipitation.Reduce the molar ratio of this compound to protein in the labeling reaction. Start with a 10:1 to 20:1 molar excess of dye to protein and optimize from there.[2]
Inappropriate buffer conditions: The buffer composition or pH may not be suitable for maintaining the solubility of the labeled protein.Ensure the final storage buffer is appropriate for the specific protein. The addition of stabilizers like BSA or glycerol may be beneficial for long-term storage.[2]
Non-Specific Labeling High pH: A pH above 7.5 increases the reactivity of primary amines (e.g., lysine residues) with the maleimide group.Maintain the reaction pH strictly between 7.0 and 7.5 to ensure chemoselectivity for thiol groups.[2]

Data Presentation

The choice of reducing agent and its concentration has a significant impact on the efficiency of maleimide labeling. The following table summarizes data from a study comparing the effects of TCEP and DTT on the labeling of a cysteine-containing protein with a maleimide-functionalized dye.

Reducing AgentConcentrationLabeling Efficiency (%)
None-95%
TCEP0.1 mM35%
DTT0.1 mM9%
Data adapted from a study by Getz et al. (1999) on myosin labeling with a tetramethylrhodamine maleimide (TMRM). While not specific to AF430, this data illustrates the general principles of interference by these reducing agents.[5]

The study also noted that over a range of concentrations (0.1-5.0 mM), TCEP allowed for approximately 3.6 times greater labeling efficiency than an equivalent concentration of DTT.[5]

Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds with TCEP

This protocol describes the reduction of a purified antibody in preparation for labeling with this compound.

  • Prepare the Antibody Solution:

    • Dissolve the antibody to be labeled in a degassed reaction buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.

    • The recommended antibody concentration is between 1-10 mg/mL.[2]

  • Prepare the TCEP Solution:

    • Prepare a fresh stock solution of TCEP in the reaction buffer.

  • Reduction Reaction:

    • Add a 10- to 100-fold molar excess of TCEP to the antibody solution.[2]

    • Flush the vial with an inert gas (e.g., nitrogen or argon) to minimize re-oxidation of the thiol groups.

    • Incubate the mixture for 20-30 minutes at room temperature.[2]

Protocol 2: Labeling of Reduced Antibody with this compound

This protocol should be performed immediately following the reduction step.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the this compound in anhydrous DMSO or DMF to create a 1-10 mg/mL stock solution.[2]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution.[2]

    • Mix thoroughly and flush the vial with an inert gas.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Purification:

    • Remove the unreacted this compound from the labeled antibody using gel filtration (e.g., Sephadex G-25), dialysis, or other suitable chromatography methods.[2]

  • Storage:

    • Store the purified, labeled antibody protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.[2]

Visualizations

AF430_Maleimide_Labeling_Workflow cluster_reduction Step 1: Reduction cluster_labeling Step 2: Labeling cluster_purification Step 3: Purification Antibody_with_SS Antibody with Disulfide Bonds (-S-S-) TCEP Add TCEP Antibody_with_SS->TCEP Incubate 20-30 min Reduced_Antibody Reduced Antibody with Free Thiols (-SH) TCEP->Reduced_Antibody AF430_Maleimide Add this compound Reduced_Antibody->AF430_Maleimide Incubate 2h - Overnight pH 7.0-7.5 Labeled_Antibody AF430-Labeled Antibody AF430_Maleimide->Labeled_Antibody Purification Gel Filtration or Dialysis Labeled_Antibody->Purification Purified_Product Purified Labeled Antibody Purification->Purified_Product

Caption: Experimental workflow for this compound labeling of an antibody.

Thiol_Maleimide_Reaction Protein_SH Protein-SH (Free Thiol) Thioether_Bond Stable Thioether Bond (AF430-S-Protein) Protein_SH->Thioether_Bond pH 7.0-7.5 AF430_Mal AF430-Maleimide AF430_Mal->Thioether_Bond

Caption: Reaction between a protein thiol and this compound.

Troubleshooting_Logic Start Low Labeling Efficiency? Check_Buffer Buffer contains thiols (DTT) or amines (Tris)? Start->Check_Buffer Change_Buffer Use PBS or HEPES. Remove DTT before labeling. Check_Buffer->Change_Buffer Yes Check_pH Is pH between 7.0-7.5? Check_Buffer->Check_pH No Adjust_pH Adjust pH to 7.0-7.5 Check_pH->Adjust_pH No Check_Reduction Sufficient reduction? (TCEP/DTT concentration) Check_pH->Check_Reduction Yes Optimize_Reduction Optimize reducing agent concentration and time. Check_Reduction->Optimize_Reduction No Check_Dye Fresh this compound stock? Check_Reduction->Check_Dye Yes New_Dye Prepare fresh dye stock in anhydrous DMSO/DMF. Check_Dye->New_Dye No

References

Technical Support Center: Preventing AF430 Maleimide Photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of Alexa Fluor 430 (AF430) maleimide during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as AF430, upon exposure to excitation light. This process leads to a loss of fluorescent signal, which can compromise image quality, reduce the duration of imaging experiments, and affect the accuracy of quantitative measurements.[1][2][3]

Q2: How photostable is Alexa Fluor 430?

A2: Alexa Fluor 430 is described as a highly photostable dye.[4][5][6] While it is also characterized as a dimmer dye compared to others in the Alexa Fluor family, its resistance to photobleaching makes it a suitable choice for imaging experiments that require prolonged or repeated exposure to excitation light.[4]

Q3: What are the main factors that contribute to the photobleaching of AF430 maleimide?

A3: The primary factors include the intensity of the excitation light, the duration of exposure, and the presence of molecular oxygen and reactive oxygen species (ROS) in the sample environment. The specific chemical environment of the dye can also influence its photostability.

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical cocktails added to mounting media to reduce photobleaching.[7] They typically work by scavenging free radicals and reactive oxygen species that are generated during the fluorescence process and are major contributors to the destruction of fluorophores.[1]

Q5: Are there commercial antifade reagents recommended for use with Alexa Fluor dyes?

A5: Yes, several commercial antifade reagents are effective with Alexa Fluor dyes. ProLong™ Gold Antifade Mountant is often recommended as it is compatible with a wide range of fluorescent dyes and has been shown to offer excellent protection against photobleaching.[8] Other options include Fluoroshield™[9] and VECTASHIELD®. However, it's important to note that some antifade reagents may not be compatible with all dyes; for instance, VECTASHIELD® has been reported to cause fluorescence loss with Alexa Fluor 647.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid signal loss during initial focusing or image acquisition. - Excitation light is too intense.- Exposure time is too long.- Objective has a high numerical aperture (NA) concentrating light.- Reduce the intensity of the excitation light source using neutral density (ND) filters.[2][3]- Decrease the camera exposure time.[7]- Use a lower NA objective for initial focusing if possible.
Signal fades significantly during time-lapse imaging. - Cumulative exposure to excitation light.- Inadequate antifade protection.- Minimize the total exposure time by acquiring images less frequently or for shorter durations.- Use a high-quality commercial antifade reagent like ProLong™ Gold.- Prepare a fresh homemade antifade solution.
High background fluorescence obscuring the AF430 signal. - Non-specific binding of the this compound conjugate.- Autofluorescence from the sample or mounting medium.- Ensure proper blocking steps during the staining protocol.- Purify the labeled protein to remove unconjugated dye.- Use a mounting medium with low background fluorescence.
Inconsistent fluorescence intensity between samples. - Variation in mounting medium volume.- Differences in curing time for hardening mountants.- Inconsistent imaging settings.- Use a consistent volume of mounting medium for all samples.- Allow hardening mountants to cure completely as per the manufacturer's instructions.- Ensure identical imaging parameters (laser power, exposure time, etc.) are used for all samples being compared.[2]

Experimental Protocols

Protocol 1: General this compound Labeling of Proteins

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest with a free thiol group

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5, containing 150 mM NaCl and 1 mM EDTA)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Bovine Serum Albumin (BSA) for stabilization (optional)

Procedure:

  • Prepare the Protein: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently purify the protein to remove the reducing agent.

  • Prepare the Dye: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

  • Storage: Store the purified conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Adding BSA to a final concentration of 1-10 mg/mL can help stabilize the conjugate.[10]

Protocol 2: Sample Preparation for Imaging with Antifade Mounting Medium

Materials:

  • This compound-labeled sample on a microscope slide

  • Antifade mounting medium (commercial or homemade)

  • Coverslip

  • Nail polish or sealant

Procedure:

  • Sample Preparation: Prepare your fixed and stained cells or tissue section on a microscope slide.

  • Remove Excess Buffer: Carefully aspirate any excess buffer from the slide without disturbing the sample.

  • Apply Antifade Medium: Add a small drop (approximately 10-20 µL) of the antifade mounting medium onto the sample.

  • Mount Coverslip: Gently lower a coverslip over the sample, avoiding air bubbles.

  • Curing (for hardening mountants): If using a hardening antifade medium like ProLong™ Gold, allow the slide to cure in the dark at room temperature for the time specified by the manufacturer (typically 24 hours) before imaging.

  • Sealing: For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement of the coverslip.

  • Storage: Store the slides flat and protected from light at 4°C.

Quantitative Data Summary

Fluorophore FamilyGeneral PhotostabilitypH Sensitivity
Alexa Fluor HighLow (generally stable over a wide pH range)[4][5]
Conventional Dyes (e.g., FITC) LowerOften sensitive to pH changes

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_imaging Sample Imaging a Prepare Protein (2-10 mg/mL) c Incubate (2h RT or O/N 4°C) a->c Add Dye (10-20x molar excess) b Dissolve this compound (10 mM in DMSO/DMF) b->c d Purify Conjugate (Size-Exclusion) c->d e Mount Sample with Antifade Medium d->e Labeled Protein f Cure and Seal (if applicable) e->f g Image with Optimized Microscope Settings f->g h Analyze Data g->h

Caption: Experimental workflow for labeling proteins with this compound and subsequent imaging.

troubleshooting_logic start Start Imaging problem Rapid Signal Loss? start->problem solution1 Reduce Excitation Intensity (Use ND filters) problem->solution1 Yes end Continue Imaging problem->end No solution2 Decrease Exposure Time solution1->solution2 solution3 Use High-Quality Antifade Reagent solution2->solution3 check Signal Stable? solution3->check check->problem No check->end Yes

References

Technical Support Center: AF430 Maleimide Conjugate Stability in Serum

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AF430 maleimide conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues encountered when working with this compound conjugates in serum or plasma.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate is losing fluorescence intensity after incubation in serum. What is the likely cause?

There are two primary reasons for the loss of fluorescence intensity of an this compound conjugate in serum:

  • Instability of the Maleimide-Thiol Linkage: The thioether bond formed between the maleimide group of AF430 and the thiol group (e.g., on a protein cysteine residue) can be unstable in the presence of other thiols, such as albumin and glutathione, which are abundant in serum.[1][2][3] This instability is primarily due to a process called a retro-Michael reaction, which leads to the cleavage of the conjugate and release of the this compound.[1][2] This can be followed by thiol exchange, where the released this compound binds to other molecules in the serum.[1][4]

  • Photodegradation of the Fluorophore: Fluorescent dyes, including Alexa Fluor dyes, can be susceptible to photodegradation, especially in serum-free media and upon exposure to light.[5][6][7] While serum can sometimes offer a protective effect, prolonged exposure to light during experimental procedures can lead to a decrease in fluorescence signal.[6][7]

Q2: What is the retro-Michael reaction and how does it affect my conjugate's stability?

The retro-Michael reaction is the reverse of the Michael addition reaction that forms the bond between the maleimide and the thiol.[1][2] In the context of your this compound conjugate, this reaction breaks the covalent bond, separating the AF430 dye from your target molecule. The reformed this compound is then free to react with other thiol-containing molecules in the serum, a phenomenon often referred to as "payload migration."[1] This leads to a loss of specific signal from your intended target and can cause off-target effects.[1]

Q3: Can the maleimide-thiol linkage be stabilized?

Yes, the stability of the maleimide-thiol linkage can be significantly improved. A key strategy is to promote the hydrolysis of the succinimide ring in the maleimide-thiol adduct.[8][9][10] The hydrolyzed, ring-opened product is much more resistant to the retro-Michael reaction and subsequent thiol exchange.[8][9][11] Some maleimide reagents are specifically designed with electron-withdrawing groups to accelerate this stabilizing hydrolysis.[8][9][10]

Q4: How does pH affect the stability of my this compound conjugate?

The pH of the solution can influence both the conjugation reaction and the stability of the resulting conjugate. The reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5.[1] Above pH 7.5, maleimides can also react with amines.[1] The rate of hydrolysis of the succinimide ring, which stabilizes the conjugate, is also pH-dependent and generally increases with higher pH.

Troubleshooting Guides

Problem: Rapid loss of conjugate signal in serum-based assays.
Possible Cause Troubleshooting Steps
Retro-Michael Reaction / Thiol Exchange 1. Assess Linker Stability: Perform a serum stability assay to quantify the rate of AF430 loss from your conjugate. 2. Promote Hydrolysis: After conjugation, incubate the conjugate at a slightly alkaline pH (e.g., pH 8.0-8.5) for a controlled period to encourage the stabilizing hydrolysis of the succinimide ring. Monitor the extent of hydrolysis by mass spectrometry. 3. Consider Alternative Linkers: If instability persists, explore maleimide derivatives designed for enhanced stability, such as those with electron-withdrawing groups that promote rapid hydrolysis, or consider alternative conjugation chemistries like sulfone linkers.[12][13][14]
Fluorophore Degradation 1. Minimize Light Exposure: Protect the conjugate from light at all stages of the experiment, including storage, incubation, and data acquisition. Use amber tubes and cover plates. 2. Control Temperature: Store the conjugate at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles. 3. Include Antioxidants: In some experimental setups, the inclusion of antioxidants like vitamin C in the media has been shown to reduce fluorophore degradation.[6][7]
Non-Specific Binding 1. Blocking: Ensure adequate blocking of non-specific binding sites in your assay (e.g., with BSA or other blocking agents). 2. Washing Steps: Optimize and increase the number of washing steps to remove unbound or loosely bound conjugate.
Quantitative Data Summary

The stability of maleimide-thiol conjugates can vary significantly depending on the specific maleimide, the nature of the thiol, and the experimental conditions. The following table summarizes representative half-life data from the literature for the cleavage of maleimide-thiol adducts in the presence of a reducing agent like glutathione.

Maleimide-Thiol Adduct Conditions Half-life (t½) Reference
N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA)Incubated with glutathione19 ± 2 hours[15]
NEM - N-acetylcysteineIncubated with glutathione20 to 80 hours[4]
N-phenyl maleimide (NPM) - 4-mercaptophenylacetic acid (MPA)Incubated with glutathione3.1 hours[16]
Antibody-drug conjugate (ADC) with maleimide linkerIn human plasma at 37°C~80% remaining after 72 hours (for a more stable site)[12][14]
Antibody-drug conjugate (ADC) with maleimide linkerIn human plasma at 37°C~20% remaining after 72 hours (for a more labile site)[12][14]

Experimental Protocols

Protocol: Serum Stability Assay for this compound Conjugates

Objective: To determine the stability of an this compound conjugate in serum over time.

Materials:

  • This compound conjugate

  • Human or other species-specific serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Method for separating the conjugate from free AF430 (e.g., SDS-PAGE with fluorescence imaging, size exclusion chromatography (SEC)-HPLC with a fluorescence detector)

  • Quenching solution (e.g., a solution containing a high concentration of a reducing agent like DTT or β-mercaptoethanol)

Procedure:

  • Dilute the this compound conjugate to a final concentration in pre-warmed serum (e.g., 1 mg/mL).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution to stop any further degradation.

  • Analyze the samples to separate the intact conjugate from any released AF430.

    • For SDS-PAGE: Run the samples on a polyacrylamide gel. Visualize the gel using a fluorescence imager to detect the AF430 signal on the protein band. Quantify the band intensity at each time point.

    • For SEC-HPLC: Inject the samples onto an SEC column and monitor the eluent with a fluorescence detector set to the excitation and emission wavelengths of AF430. The intact conjugate will elute as a high molecular weight peak, while any free dye will elute later.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.

Visualizations

Maleimide_Conjugation_and_Degradation cluster_conjugation Conjugation Reaction cluster_serum In Serum AF430-Maleimide AF430-Maleimide AF430-S-Protein AF430-S-Protein AF430-Maleimide->AF430-S-Protein Michael Addition (pH 6.5-7.5) Protein-SH Protein-SH Hydrolyzed_Conjugate Stable Ring-Opened Conjugate AF430-S-Protein->Hydrolyzed_Conjugate Hydrolysis (Stabilization) AF430-Maleimide_free Free AF430-Maleimide AF430-S-Protein->AF430-Maleimide_free Retro-Michael Reaction (Instability) AF430-S-Albumin Off-Target Conjugate (e.g., Albumin) AF430-Maleimide_free->AF430-S-Albumin Thiol Exchange Albumin-SH Albumin-SH

Caption: Maleimide conjugate reaction and stability pathways in serum.

Serum_Stability_Workflow start Start: AF430 Conjugate in Serum incubate Incubate at 37°C start->incubate timepoints Collect Aliquots at Multiple Time Points incubate->timepoints quench Quench Reaction timepoints->quench analysis Analyze by SDS-PAGE or SEC-HPLC quench->analysis quantify Quantify Intact Conjugate analysis->quantify end End: Determine Stability Profile quantify->end

Caption: Experimental workflow for a serum stability assay.

References

Technical Support Center: AF430 Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with AF430 maleimide conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for removing unconjugated this compound from my sample?

A1: The most common and effective methods for removing unconjugated this compound are size-exclusion chromatography (SEC) and dialysis.[1][2][3][4][5]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. Your larger, labeled protein will elute first, while the smaller, unconjugated this compound is retained in the column pores and elutes later.[3][4][5] Pre-packed spin columns, such as those with Sephadex G-25 or Zeba resins, are a rapid and convenient option for this purpose.[6][7]

  • Dialysis: This method involves placing your sample in a dialysis bag with a specific molecular weight cutoff (MWCO) membrane and dialyzing it against a large volume of buffer.[2][8] The small unconjugated dye molecules will pass through the membrane into the buffer, while your larger labeled protein remains inside the bag.[2][8] This method is effective but generally more time-consuming than SEC.[7]

Q2: How do I choose between size-exclusion chromatography and dialysis?

A2: The choice depends on your sample volume, desired purity, and time constraints.

  • For small sample volumes and rapid cleanup, spin-based SEC columns are highly recommended.[7][9]

  • For larger sample volumes, traditional gravity-flow SEC columns or dialysis may be more appropriate.[8]

  • If your primary concern is sample dilution, SEC is generally preferable to dialysis, which can result in some sample dilution.[10]

Q3: My protein precipitated after the conjugation reaction. What could be the cause?

A3: Protein precipitation after labeling with fluorescent dyes can occur for a few reasons:

  • High Degree of Labeling (DOL): Excessive labeling can alter the protein's surface properties, leading to aggregation and precipitation.[11] It is recommended to aim for an optimal DOL, which for most antibodies is between 2 and 10.[6]

  • Organic Solvent: The this compound is likely dissolved in an organic solvent like DMSO or DMF.[12] Adding too much of this solvent to your aqueous protein solution can cause the protein to denature and precipitate.[11]

  • Buffer Conditions: Suboptimal buffer pH or ionic strength can also contribute to protein instability. The recommended pH for maleimide conjugation is between 7.0 and 7.5.

Q4: How can I determine if my conjugation reaction was successful?

A4: You can assess the success of your conjugation reaction by calculating the Degree of Substitution (DOS), also known as the Degree of Labeling (DOL). This is done by measuring the absorbance of your purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for the AF430 dye.[6] You can also run the sample on an SDS-PAGE gel and visualize the fluorescence to confirm that the dye is associated with the protein band.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no labeling Inefficient reduction of disulfide bonds in the protein.Prior to adding the maleimide dye, treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free sulfhydryl groups are available for conjugation.[14]
Incorrect buffer pH.Ensure the reaction buffer pH is maintained between 7.0 and 7.5 for optimal maleimide reactivity.
Presence of interfering substances.If your protein solution contains Tris or glycine buffer, it must be dialyzed against a suitable buffer like PBS before conjugation, as these can interfere with the reaction.[6]
Low protein concentration.For optimal labeling efficiency, the recommended final protein concentration is in the range of 2-10 mg/mL.[6]
High background fluorescence in downstream applications Incomplete removal of unconjugated dye.Repeat the purification step (SEC or dialysis). Consider using a desalting column with a smaller molecular weight cutoff or performing an additional dialysis step with fresh buffer.[9]
Non-specific binding of the dye.Ensure that any unreacted maleimide is quenched after the conjugation reaction by adding a small molecule thiol like glutathione or mercaptoethanol before purification.[15]
Loss of protein during purification Protein sticking to the purification column or membrane.Pre-condition the SEC column or dialysis membrane according to the manufacturer's instructions. Some protein loss is expected due to adherence to surfaces.[8]
Using a spin filter with an inappropriate molecular weight cutoff.Ensure the MWCO of the spin filter is significantly smaller than your protein of interest to prevent its loss during concentration or buffer exchange steps.[10]

Quantitative Data Summary

Parameter Recommended Value Reference
Protein Concentration for Labeling 2 - 10 mg/mL[6]
Reaction Buffer pH 7.0 - 7.5
Molar Ratio of Dye to Protein 10:1 to 20:1 (should be optimized)[14]
Optimal Degree of Labeling (DOL) for Antibodies 2 - 10[6]
Dialysis Membrane MWCO for IgG 12,000–14,000 Daltons[8]

Experimental Protocols

Protocol: this compound Conjugation to a Protein
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., PBS) at a pH of 7.0-7.5 to a final concentration of 2-10 mg/mL.[6]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[15]

  • Quenching (Optional but Recommended):

    • Add a low molecular weight thiol such as glutathione or mercaptoethanol to consume any excess maleimide.[15]

Protocol: Removal of Unconjugated this compound using Size-Exclusion Chromatography (Spin Column)
  • Column Preparation:

    • Prepare a Sephadex G-25 spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.[6]

  • Sample Loading:

    • Load the conjugation reaction mixture onto the center of the column.[6]

  • Elution:

    • Centrifuge the column at the recommended speed and time (e.g., 1000 x g for 5 minutes).[6]

    • The purified, labeled protein will be collected in the eluate, while the unconjugated dye remains in the column matrix.

Visualizations

experimental_workflow cluster_conjugation This compound Conjugation protein_prep Protein Preparation (Buffer Exchange, Reduction) reaction Conjugation Reaction (pH 7.0-7.5) protein_prep->reaction dye_prep This compound Stock Solution dye_prep->reaction quenching Quenching (Optional) reaction->quenching sec Size-Exclusion Chromatography quenching->sec Crude Conjugate dialysis Dialysis quenching->dialysis Crude Conjugate dos Degree of Substitution (DOS) Calculation sec->dos sds_page SDS-PAGE (Fluorescence Imaging) sec->sds_page dialysis->dos dialysis->sds_page

Caption: Workflow for this compound conjugation, purification, and analysis.

References

AF430 Maleimide Conjugation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AF430 maleimide conjugation. This guide is designed to assist researchers, scientists, and drug development professionals in successfully performing conjugation reactions and troubleshooting any issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound conjugation?

A1: The optimal temperature for this compound conjugation is a balance between reaction speed and the stability of the maleimide group. Generally, the reaction can be carried out at room temperature (20-25°C) for 2 hours or at 2-8°C overnight. Room temperature reactions are faster, but the maleimide group is more susceptible to hydrolysis at warmer temperatures.[1][2] Colder temperatures (2-8°C) slow down both the conjugation reaction and the competing hydrolysis reaction, which can be beneficial for sensitive proteins or when performing longer reactions.

Q2: How does pH affect the conjugation reaction at different temperatures?

A2: The recommended pH for thiol-maleimide conjugation is between 7.0 and 7.5. At a pH above 7.5, the maleimide group becomes increasingly reactive with primary amines (e.g., lysine residues), leading to a loss of selectivity for thiol groups.[3] Higher temperatures can exacerbate the rate of this non-specific reaction and also increase the rate of maleimide hydrolysis.[4] It is crucial to maintain the recommended pH range throughout the conjugation, regardless of the temperature.

Q3: How should I store the this compound reagent?

A3: this compound should be stored at -20°C in the dark and desiccated.[5][6][7] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the maleimide. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to a month.

Q4: What is the impact of temperature on the stability of the this compound prior to conjugation?

A4: Temperature has a significant impact on the stability of the maleimide group. Storage of maleimide-functionalized nanoparticles at 4°C for 7 days resulted in a ~10% decrease in reactivity, whereas storage at 20°C for the same period led to a ~40% loss of reactivity.[1][2] This indicates that prolonged exposure to room temperature before the conjugation reaction can lead to a significant reduction in labeling efficiency due to hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Maleimide Hydrolysis: The this compound was exposed to moisture or non-optimal pH/temperature conditions before or during the reaction.Ensure the maleimide reagent is warmed to room temperature before opening. Prepare fresh stock solutions in anhydrous solvent. Maintain the reaction pH between 7.0 and 7.5. Consider performing the conjugation at 2-8°C overnight to minimize hydrolysis.
Insufficiently Reduced Protein: Disulfide bonds in the protein were not fully reduced to free thiols.Use a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature prior to adding the maleimide.
Incorrect Molar Ratio: The molar ratio of dye to protein is too low.Optimize the molar ratio of this compound to your protein. A common starting point is a 10:1 to 20:1 molar excess of the dye.
Non-Specific Labeling High pH: The reaction pH was above 7.5, leading to reaction with amines.Strictly maintain the reaction pH between 7.0 and 7.5.[3] Use a well-buffered solution.
High Temperature: Elevated temperatures can increase the rate of reaction with amines.If non-specific labeling is an issue at room temperature, try performing the reaction at 2-8°C.
Precipitation During Reaction Low Solubility: The protein or the dye-protein conjugate has precipitated out of solution.AF430 is a hydrophilic dye, but if solubility issues are observed, consider using a co-solvent. Ensure your protein is at an appropriate concentration (1-10 mg/mL is a typical range).[5][6][7]

Quantitative Data

Table 1: Effect of Storage Temperature on Maleimide Reactivity

Storage Temperature (°C)Storage DurationDecrease in Reactivity
47 days~10%
207 days~40%

Data adapted from a study on maleimide-functionalized nanoparticles.[1][2]

Table 2: Influence of Temperature on Maleimide Hydrolysis Rate at pH 7.4

Temperature (°C)Observed Rate Constant (s⁻¹)
201.24 x 10⁻⁵
376.55 x 10⁻⁵

Data shows that the rate of hydrolysis is approximately five times higher at 37°C compared to 20°C.[4]

Experimental Protocols

Protocol 1: Standard this compound Conjugation to a Protein
  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris, ensuring no thiols are present in the buffer) to a concentration of 1-10 mg/mL.

  • (Optional) Protein Reduction:

    • If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate for 20-30 minutes at room temperature.

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10:1 to 20:1) of the this compound stock solution to the protein solution.

    • Incubate the reaction under one of the following conditions:

      • Room Temperature: Incubate for 2 hours, protected from light.

      • Cold Temperature: Incubate overnight at 2-8°C, protected from light.

  • Purification:

    • Remove excess, unreacted dye using a gel filtration column (e.g., Sephadex G-25), dialysis, or other suitable chromatography methods.

  • Storage of Conjugate:

    • Store the purified conjugate at 2-8°C, protected from light, for short-term storage (up to 1 week). For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream protein_prep Prepare Protein Solution (pH 7.0-7.5) reduction Optional: Reduce Protein with TCEP protein_prep->reduction dye_prep Prepare this compound Stock Solution conjugation Conjugation Reaction (Room Temp, 2h or 2-8°C, overnight) dye_prep->conjugation reduction->conjugation purification Purification conjugation->purification storage Storage purification->storage troubleshooting_logic start Low Conjugation Efficiency? check_hydrolysis Check for Maleimide Hydrolysis (Storage, Temp, pH) start->check_hydrolysis Yes check_reduction Verify Protein Reduction start->check_reduction No solution_hydrolysis Use fresh dye, control temp/pH check_hydrolysis->solution_hydrolysis solution_ratio Increase dye:protein ratio check_reduction->solution_ratio check_ratio Optimize Molar Ratio solution_reduction Increase TCEP concentration/time solution_ratio->solution_reduction

References

Technical Support Center: AF430 Maleimide Solubility and Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the solubility of AF430 maleimide in aqueous buffers for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound directly in my aqueous buffer. What should I do?

A1: It is a common issue for many fluorescent dye maleimides, including AF430, to have poor solubility directly in aqueous buffers.[1][2][3] The recommended best practice is to first dissolve the this compound in a small amount of an anhydrous organic co-solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[1][2][3][4][5][6] This stock solution can then be added to your aqueous reaction buffer.

Q2: What is the recommended concentration for the this compound stock solution?

A2: A stock solution of 1-10 mg/mL or 10 mM in anhydrous DMSO or DMF is typically recommended.[2][4][5][6] It's crucial to ensure the dye is fully dissolved by vortexing briefly before use.[4][7]

Q3: After adding the this compound stock solution to my protein in the aqueous buffer, I see precipitation. What could be the cause and how can I fix it?

A3: Precipitation upon addition of the dye stock solution can occur for a few reasons:

  • Co-solvent Percentage: The final concentration of the organic co-solvent in your reaction mixture may be too high, causing your protein to precipitate. Aim to keep the final co-solvent concentration below 10% (v/v).

  • Dye Aggregation: The dye itself may be aggregating. If this happens, you can try increasing the amount of organic co-solvent in the reaction mixture to improve solubility.[1][2][5]

  • Protein Aggregation: The protein itself may be aggregating. This can sometimes be resolved by gentle vortexing or sonication in a water bath.[8] Ensure your buffer pH is not too close to the isoelectric point (pI) of your protein, as this can minimize its solubility.[8]

Q4: What are the optimal buffer conditions for performing a conjugation reaction with this compound?

A4: The ideal buffer conditions for a maleimide-thiol conjugation are a pH of 7.0-7.5.[1][4][5][9][10] This pH range ensures that the thiol groups on your biomolecule are sufficiently nucleophilic for the reaction to proceed efficiently while minimizing side reactions with other nucleophilic groups like amines.[11] Commonly recommended buffers include PBS, Tris, or HEPES.[1][4][5][6] It is critical to avoid buffers containing thiols, such as dithiothreitol (DTT), as they will compete with your biomolecule for reaction with the maleimide.[4]

Q5: How should I store my this compound and its stock solution?

A5: this compound powder should be stored at -20°C in the dark and desiccated.[12][13][14] A stock solution in anhydrous DMSO or DMF can be stored at -20°C for up to one month, protected from light and moisture.[4][6][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. Most fluorescent dye maleimides have poor aqueous solubility.[1][2][3]Prepare a concentrated stock solution in anhydrous DMSO or DMF (1-10 mg/mL or 10 mM).[2][4][5][6]
Precipitation occurs after adding the dye stock solution to the protein solution. The final concentration of the organic co-solvent is too high, causing protein precipitation.Keep the final concentration of the organic co-solvent in the reaction mixture below 10% (v/v).
The dye is aggregating and precipitating out of solution.Increase the proportion of the organic co-solvent in the final reaction mixture.[1][2][5]
The protein is aggregating at the given buffer conditions.Check if the buffer pH is near the protein's isoelectric point and adjust if necessary.[8] Gentle sonication may also help to redissolve protein aggregates.[8]
Low labeling efficiency. The maleimide group has hydrolyzed due to incorrect pH.Ensure the reaction buffer pH is maintained between 7.0 and 7.5.[1][4][5][9][10] Maleimides are susceptible to hydrolysis at alkaline pH (≥ 8.0).[15]
Disulfide bonds in the protein are not reduced, so there are no free thiols to react.Reduce disulfide bonds with a 10-100 fold molar excess of a reducing agent like TCEP.[2][4][5][6]
The this compound stock solution has degraded.Prepare a fresh stock solution in anhydrous DMSO or DMF.[4] Store stock solutions protected from light and moisture at -20°C for no longer than one month.[4][6][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve a concentration of 1-10 mg/mL or 10 mM.

  • Vortex the vial briefly until the dye is completely dissolved.

  • Use the stock solution immediately or store it in small aliquots at -20°C, protected from light, for up to one month.

Protocol 2: General Protein Labeling with this compound
  • Prepare the Protein: Dissolve the protein to be labeled in a suitable degassed buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[1][2][5][6]

  • (Optional) Reduce Disulfide Bonds: If your protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.[4][6]

  • Add this compound: While gently stirring, add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[4][5] Ensure the final concentration of the organic co-solvent is below 10% (v/v).

  • Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[2][4][5]

  • Purification: Remove the unreacted dye from the labeled protein using gel filtration, dialysis, or another suitable chromatographic technique.[2][5]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_dye Prepare this compound Stock Solution (in DMSO/DMF) conjugation Add Dye Stock to Protein Solution (10-20x molar excess) prep_dye->conjugation prep_protein Prepare Protein Solution (pH 7.0-7.5 Buffer) reduce Optional: Reduce Disulfide Bonds (with TCEP) prep_protein->reduce If necessary reduce->conjugation incubation Incubate (2h @ RT or O/N @ 4°C) (Protect from light) conjugation->incubation purify Remove Unreacted Dye (Gel Filtration, Dialysis, etc.) incubation->purify end Labeled Protein purify->end start Start start->prep_dye start->prep_protein

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_logic start Problem: This compound Solubility Issue q1 Is the dye being dissolved directly in aqueous buffer? start->q1 sol1 Solution: Dissolve in DMSO/DMF first to create a stock solution. q1->sol1 Yes q2 Is there precipitation after adding the stock solution? q1->q2 No sol1->q2 sol2 Possible Causes: - Co-solvent > 10% - Dye aggregation - Protein aggregation q2->sol2 Yes end Successful Solubilization q2->end No sol3 Solutions: - Reduce co-solvent % - Increase co-solvent for dye - Adjust buffer pH / Sonicate protein sol2->sol3 sol3->end

Caption: Troubleshooting logic for this compound solubility issues.

References

controlling stoichiometry of AF430 maleimide labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AF430 maleimide labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling stoichiometry and troubleshooting common issues encountered during the conjugation of this compound to thiol-containing molecules such as proteins, antibodies, and peptides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[1][2][3] At this pH, the reaction is highly specific for sulfhydryl groups.[2][3] Increasing the pH above 7.5 can lead to competitive reactions with primary amines, such as the side chains of lysine residues, and increases the rate of maleimide hydrolysis, which renders the dye unreactive.[2][3]

Q2: What molar ratio of this compound to protein should I use?

A2: A molar excess of the maleimide dye is recommended to ensure efficient labeling. A common starting point is a 10 to 20-fold molar excess of this compound to your protein or antibody.[4][5][6] However, the optimal ratio should be determined empirically for each specific molecule to achieve the desired degree of labeling (DOL).

Q3: My protein's disulfide bonds are not available for labeling. What should I do?

A3: To make sulfhydryl groups available for conjugation, you must first reduce the disulfide bonds.[7][8] A common reducing agent is Tris(2-carboxyethyl)phosphine (TCEP) because it does not contain thiols and therefore does not need to be removed before adding the maleimide reagent.[3] Dithiothreitol (DTT) can also be used, but it must be completely removed, typically by a desalting column, before initiating the labeling reaction as it will compete with the protein's thiols.[3]

Q4: How can I prevent the hydrolysis of the this compound?

A4: Maleimide groups are susceptible to hydrolysis, especially at higher pH.[2][9] To minimize hydrolysis, prepare the this compound stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[5][6] Avoid storing maleimide reagents in aqueous solutions.[2] If the maleimide ring hydrolyzes before reacting with a thiol, it forms a non-reactive maleamic acid.[2]

Q5: How do I remove unreacted this compound after the labeling reaction?

A5: Unconjugated dye can be removed using size-exclusion chromatography, such as a desalting column (e.g., Zeba™ Spin or PD MiniTrap™ G-25), dialysis, or HPLC.[4][7] The appropriate method depends on the properties of your labeled molecule.

Q6: How do I determine the degree of labeling (DOL)?

A6: The degree of labeling (F:P ratio) can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of the fluorescent dye.[6][7] For AF430, the excitation and emission maxima are approximately 425 nm and 542 nm, respectively.[10] You will need to use the Beer-Lambert law and a correction factor to account for the dye's absorbance at 280 nm.[6][7]

Troubleshooting Guide

This guide addresses common problems encountered during this compound labeling experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Degree of Labeling (DOL) 1. Insufficient available thiols: Disulfide bonds may not be fully reduced, or thiols may have re-oxidized. 2. Maleimide hydrolysis: The this compound may have hydrolyzed before reacting. 3. Incorrect pH: The reaction buffer pH is outside the optimal 6.5-7.5 range. 4. Insufficient molar ratio: The molar excess of the dye is too low.1. Ensure complete reduction of disulfide bonds with a sufficient excess of TCEP. Perform the reaction in a degassed buffer to minimize re-oxidation.[7][8] 2. Prepare fresh this compound stock solution in anhydrous DMSO or DMF immediately before use.[5][6] 3. Verify the pH of your reaction buffer is between 6.5 and 7.5.[2] 4. Increase the molar ratio of this compound to the protein. Perform a titration to find the optimal ratio.[4][6]
High Degree of Labeling (DOL) / Aggregation 1. Excessive molar ratio: A very high molar excess of the dye can lead to over-labeling. 2. Non-specific labeling: Reaction pH may be too high (>7.5), leading to reaction with amines. 3. Protein concentration: High protein concentration can sometimes promote aggregation.1. Reduce the molar ratio of this compound to the protein. 2. Ensure the reaction buffer pH is within the 6.5-7.5 range.[2] 3. Optimize the protein concentration. A concentration of 1-10 mg/mL is generally recommended.[7][8]
Inconsistent Results 1. Variability in reagents: Inconsistent quality or age of this compound or reducing agents. 2. Reaction time and temperature: Inconsistent incubation times or temperatures can affect labeling efficiency. 3. Buffer composition: Presence of competing nucleophiles (e.g., thiols from other sources).1. Use high-quality reagents and store them under the recommended conditions (-20°C, protected from light and moisture).[11][12] 2. Standardize the reaction time and temperature. A typical reaction is 2 hours at room temperature or overnight at 4°C.[5] 3. Use a non-nucleophilic buffer such as PBS, HEPES, or Tris, and ensure it is free of any thiol-containing compounds.[7][8]
Loss of Protein Activity 1. Labeling of critical residues: The labeled cysteine residue may be essential for the protein's function. 2. Denaturation: The labeling conditions (e.g., pH, organic co-solvent) may have denatured the protein.1. If possible, use site-directed mutagenesis to move the cysteine residue to a less critical location. 2. Perform the reaction at a lower temperature (4°C) and minimize the concentration of the organic co-solvent (DMSO/DMF).

Experimental Protocols

Protocol: this compound Labeling of an Antibody

This protocol provides a general procedure for labeling an antibody with this compound. Optimization may be required for specific antibodies.

Materials:

  • Antibody (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Degassed reaction buffer (e.g., PBS, pH 7.2)

  • Desalting column

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2 mg/mL in degassed reaction buffer.[4]

  • Reduction of Disulfide Bonds (Optional):

    • If the antibody requires reduction to expose free thiols, add a 10-fold molar excess of TCEP to the antibody solution.[4]

    • Incubate for approximately 30 minutes at room temperature.[4] It is recommended to perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[4]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Add anhydrous DMSO to create a 10 mM stock solution.[6] Vortex to ensure the dye is fully dissolved.[6] This solution should be prepared fresh and protected from light.[6]

  • Labeling Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve a 10-20 fold molar excess relative to the antibody.[5][6]

    • While gently stirring, add the calculated volume of the dye solution to the antibody solution.[5]

    • Protect the reaction from light by wrapping the vial in aluminum foil.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle rocking.[5]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with your desired storage buffer. Follow the manufacturer's instructions for the column.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and the absorbance maximum for AF430 (Amax at ~430 nm).

    • Calculate the corrected protein concentration and the DOL using the following formulas:

      • Corrected A280 (A280c) = A280 - (Amax × CF), where CF is the correction factor for the dye at 280 nm.

      • Protein Concentration (M) = A280c / (Protein Extinction Coefficient at 280 nm)

      • Dye Concentration (M) = Amax / (Dye Extinction Coefficient at Amax)

      • DOL = Dye Concentration / Protein Concentration

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Adding a stabilizer like BSA and a bacteriostatic agent like sodium azide can improve stability.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis prep_ab Prepare Antibody (2 mg/mL in PBS) reduce Reduce Disulfides (add TCEP, 30 min) prep_ab->reduce conjugate Combine Antibody & Dye (10-20x molar excess) reduce->conjugate prep_dye Prepare AF430 Stock (10 mM in DMSO) prep_dye->conjugate incubate Incubate (2h RT or O/N 4°C) conjugate->incubate purify Purify Conjugate (Desalting Column) incubate->purify analyze Calculate DOL (Spectrophotometry) purify->analyze store Store Conjugate (4°C or -20°C) analyze->store

Caption: Workflow for this compound labeling of an antibody.

Caption: Troubleshooting flowchart for common maleimide labeling issues.

influencing_factors center Labeling Stoichiometry (Degree of Labeling) molar_ratio Molar Ratio (Dye:Protein) molar_ratio->center ph Reaction pH ph->center time Reaction Time time->center temp Temperature temp->center thiol Available Thiols thiol->center hydrolysis Maleimide Stability (Hydrolysis) hydrolysis->center

Caption: Key factors influencing the stoichiometry of maleimide labeling.

References

Validation & Comparative

AF430 maleimide vs Alexa Fluor 430 maleimide performance

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers

In the fields of molecular biology, drug development, and life sciences research, the covalent labeling of proteins with fluorescent dyes is a fundamental technique. Maleimide-functionalized fluorophores are a popular choice for this purpose, reacting specifically with free thiol groups on cysteine residues. This guide provides a detailed, data-driven comparison of two commercially available dyes: AF430 maleimide and Alexa Fluor 430 maleimide, intended for researchers, scientists, and drug development professionals.

Performance and Photophysical Characteristics

The efficacy of a fluorescent dye is determined by its photophysical properties, primarily its ability to absorb light (molar extinction coefficient) and efficiently convert that into emitted light (fluorescence quantum yield). These two factors determine the overall brightness of the fluorophore.

Several vendors claim that AF430 is structurally identical to Alexa Fluor™ 430[1]. If this is the case, their performance should be indistinguishable. However, there are notable discrepancies in the publicly available data for their quantum yields. The following table summarizes the key performance metrics based on published specifications.

Table 1: Comparison of Photophysical Properties

PropertyThis compoundAlexa Fluor 430 Maleimide
Excitation Maximum (nm) 430[2]433[3]
Emission Maximum (nm) 542[2]534[3]
**Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) **15,955[2]~16,500 ¹[3]
Fluorescence Quantum Yield (Φ) 0.23[2]0.9 ²[3]
Calculated Brightness (ε x Φ) ~3,670~14,850

¹ Value used for calculating the degree of labeling on a certificate of analysis[3]. ² Relative quantum yield determined relative to lucifer yellow CH for a streptavidin conjugate[3].

The spectral characteristics (excitation and emission maxima) and molar extinction coefficients of both dyes are very similar. The significant divergence appears in the reported fluorescence quantum yield. The value of 0.23 for AF430 is consistently reported by its vendor[2]. In contrast, a certificate of analysis for an Alexa Fluor 430 conjugate reports a high relative quantum yield of 0.9[3]. This discrepancy is notable, as other sources have described Alexa Fluor 430 as a "dim dye" with a "low quantum yield"[4][5].

This conflicting information suggests that the performance may be highly dependent on the molecular environment (e.g., free in solution vs. conjugated to a protein) or that the standards used for measurement differ. Given the claim of structural identity, it is plausible that the true performance of both dyes is very similar in a given application. Researchers should consider performing in-house validation to determine the most suitable dye for their specific experimental context.

Experimental Protocol: Protein Labeling with Thiol-Reactive Maleimides

The following is a generalized protocol for conjugating either this compound or Alexa Fluor 430 maleimide to a protein containing cysteine residues.

1. Reagent Preparation

  • Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris). Degas the buffer to minimize oxidation of thiols.

  • (Optional) Reduction of Disulfides: If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. TCEP is recommended as it does not contain thiols that would compete in the subsequent maleimide reaction. If using a thiol-containing reducing agent like DTT, it must be removed via a desalting column before adding the dye.

  • Maleimide Dye Stock Solution: Allow the vial of dye to warm to room temperature. Dissolve the maleimide dye in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

2. Labeling Reaction

  • While gently stirring or vortexing the protein solution, add the maleimide dye stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point, but this should be optimized for each specific protein.

  • Protect the reaction from light by wrapping the vial in aluminum foil.

  • Incubate at room temperature for 2 hours or overnight at 4°C.

3. Purification of the Conjugate

  • Stop the reaction by adding a thiol-containing compound like L-cysteine or β-mercaptoethanol to scavenge unreacted maleimide dye.

  • Separate the labeled protein from the unreacted dye and other small molecules. This is typically achieved using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or through dialysis.

4. Determination of Degree of Labeling (DOL)

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~430 nm).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Calculate the dye concentration using its specific molar extinction coefficient.

  • The DOL is the molar ratio of the dye to the protein.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification & Analysis Protein Prepare Protein in Thiol-Free Buffer (pH 7.0-7.5) Reduce Optional: Reduce Disulfides (e.g., with TCEP) Protein->Reduce Mix Mix Protein and Dye (10-20x molar excess of dye) Reduce->Mix Dye Prepare 10 mM Dye Stock in DMSO/DMF Dye->Mix Incubate Incubate (2h at RT or O/N at 4°C) Protect from Light Mix->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze Conjugate (Measure A280 and A430) Purify->Analyze Calculate Calculate Degree of Labeling (DOL) Analyze->Calculate

References

A Comparative Guide to AF430 Maleimide and Other Coumarin Dyes for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescent labeling, coumarin dyes have long been valued for their utility in multicolor applications, particularly for labeling abundant cellular targets. This guide provides an objective comparison of AF430 maleimide with other notable coumarin-based dyes, offering a detailed look at their performance characteristics to aid in the selection of the most suitable reagent for your research needs.

This compound is a hydrophilic, coumarin-derived fluorescent dye that absorbs light at approximately 430 nm and emits in the green-yellow range around 542 nm.[1] Its maleimide functional group allows for covalent labeling of thiol groups on proteins and other biomolecules. This dye is particularly useful for applications such as flow cytometry and fluorescence microscopy.[1]

Photophysical Properties: A Quantitative Comparison

The selection of a fluorescent dye is often dictated by its photophysical properties. The following table summarizes key quantitative data for this compound and other comparable coumarin dyes. It is important to note that these values are often reported under specific experimental conditions and may vary depending on the conjugation partner and the local environment.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Stokes Shift (nm)
This compound 430[2]542[2]15,955[2]0.23[2]112
Pacific Blue™ Maleimide 403455~30,000~0.652
DyLight™ 405 Maleimide 40042130,000Not specified21
AMCA-S Maleimide 34844219,0000.6894

Note: Data for Pacific Blue™ Maleimide and AMCA-S Maleimide are compiled from various supplier datasheets and may not have been determined under identical conditions as this compound and DyLight™ 405 Maleimide.

Experimental Protocols

Accurate and reproducible results in fluorescent labeling experiments are critically dependent on the experimental protocol. Below are detailed methodologies for protein labeling with maleimide-functionalized dyes and the determination of fluorescence quantum yield.

Protein Labeling with Maleimide Dyes

This protocol outlines the general steps for conjugating a maleimide-functionalized dye to a protein containing free thiol groups, such as cysteine residues.

Workflow for Protein-Maleimide Dye Conjugation

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A 1. Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) B 2. Optional: Reduce Disulfides (Incubate with TCEP) A->B D 4. Add Dye to Protein (10-20 fold molar excess) B->D C 3. Prepare Dye Stock Solution (e.g., 10 mM in DMSO) C->D E 5. Incubate (2 hours at RT or overnight at 4°C, protected from light) D->E F 6. Purify Conjugate (e.g., Size-exclusion chromatography) E->F G 7. Determine Degree of Labeling (DOL) F->G

Caption: Workflow for labeling proteins with maleimide dyes.

Methodology:

  • Prepare Protein Solution: Dissolve the protein in a thiol-free buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. Degas the buffer to minimize oxidation of thiols.

  • (Optional) Reduce Disulfide Bonds: To increase the number of available thiol groups, disulfide bonds within the protein can be reduced by adding a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubating for 30-60 minutes at room temperature.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unconjugated dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration.

  • Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a standard of known quantum yield, is commonly employed.

Experimental Workflow for Relative Quantum Yield Measurement

G cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis A 1. Prepare a series of dilutions of the sample and a standard of known quantum yield. B 2. Ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. A->B C 3. Measure the UV-Vis absorbance spectra of all solutions. B->C D 4. Measure the fluorescence emission spectra of all solutions at the same excitation wavelength. C->D E 5. Integrate the area under the emission spectra. D->E F 6. Plot integrated fluorescence intensity vs. absorbance for both the sample and the standard. E->F G 7. Calculate the quantum yield of the sample using the slopes of the plots and the known quantum yield of the standard. F->G

Caption: Workflow for relative quantum yield determination.

Methodology:

  • Prepare Solutions: Prepare a series of dilutions for both the test dye and a reference standard with a known quantum yield in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions.

  • Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ_standard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Performance in Application: Immunofluorescence

A common application for coumarin dyes is in immunofluorescence microscopy, often as part of a multi-color staining panel. The following diagram illustrates a typical indirect immunofluorescence workflow.

G cluster_prep Cell Preparation cluster_staining Antibody Staining cluster_imaging Imaging A 1. Cell Seeding & Culture B 2. Fixation (e.g., with paraformaldehyde) A->B C 3. Permeabilization (e.g., with Triton X-100) B->C D 4. Blocking (e.g., with BSA or serum) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation (conjugated to coumarin dye) E->F G 7. Washing F->G H 8. Mounting G->H I 9. Fluorescence Microscopy H->I

References

A Comparative Guide to Thiol Labeling Chemistries: Moving Beyond Maleimides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specific and covalent modification of thiol groups in proteins and other biomolecules is a cornerstone of bioconjugation, enabling the development of antibody-drug conjugates (ADCs), fluorescently labeled probes, and hydrogel-based biomaterials. For decades, the gold standard for thiol labeling has been the Michael addition reaction with maleimides. However, the inherent instability of the resulting thiosuccinimide linkage has driven the development of a new generation of thiol-reactive chemistries that offer enhanced stability, specificity, and versatility. This guide provides an objective comparison of the leading alternatives to maleimide chemistry, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their application.

The Limitations of a Classic: Why Seek Alternatives to Maleimide Chemistry?

While the rapid reaction kinetics and high thiol specificity of maleimides have made them a popular choice, significant drawbacks have emerged, particularly for in vivo applications. The primary limitation is the reversibility of the maleimide-thiol adduct.[1][2][3] The thiosuccinimide product can undergo a retro-Michael reaction, leading to the release of the conjugated payload and potential exchange with other thiols, such as glutathione, which is abundant in the cellular environment.[1][3] This can result in off-target effects and reduced efficacy of the bioconjugate.[3]

Furthermore, the maleimide ring is susceptible to hydrolysis, which increases at higher pH.[4] If hydrolysis occurs before the reaction with the thiol, the maleimide becomes unreactive.[4] Another documented side reaction is the formation of a thiazine impurity when conjugating to an unprotected N-terminal cysteine, which can complicate purification and characterization of the final product.[5][6] These stability issues have prompted the scientific community to explore more robust and reliable methods for thiol labeling.

Emerging Alternatives: A Head-to-Head Comparison

Several innovative chemistries have been developed to address the shortcomings of maleimides. This section provides a comparative overview of the most promising alternatives.

1. Next-Generation Maleimides (NGMs)

Next-Generation Maleimides (NGMs) are engineered to overcome the stability issues of traditional maleimides while retaining their rapid reaction kinetics.[7][8] A key innovation in NGM technology is the ability to re-bridge reduced disulfide bonds, leading to more homogeneous and stable antibody-drug conjugates (ADCs).[7][9] Dibromomaleimides (DBMs), a type of NGM, react with both thiols of a reduced disulfide bond, effectively crosslinking them and creating a stable, covalent bridge.[8]

  • Key Advantages:

    • Enhanced Stability: The re-bridged linkage is significantly more stable than the traditional thiosuccinimide adduct, minimizing payload dissociation.[9][10]

    • Homogeneity: Site-selective modification of disulfide bonds leads to a more homogeneous product with a defined drug-to-antibody ratio (DAR).[7][9]

    • Rapid Kinetics: The conjugation reaction is fast, often completing in under an hour.[8]

2. Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a photo-initiated "click" chemistry that involves the radical-mediated addition of a thiol to an alkene.[11][12][13] This bioorthogonal reaction is highly efficient and can be performed under biocompatible conditions, making it suitable for modifying sensitive biomolecules and for applications in hydrogel formation.[11][12][13][14]

  • Key Advantages:

    • High Stability: The resulting thioether bond is highly stable and irreversible.[11][12]

    • Biocompatibility: The reaction can be carried out in aqueous buffers and in the presence of cells.[11][12][13]

    • Spatial and Temporal Control: The use of a photoinitiator allows for precise control over the timing and location of the conjugation reaction.[13][15]

3. Julia-Kocienski-like Reagents

Reagents such as methylsulfonyl phenyloxadiazole offer a robust alternative to maleimides, forming highly stable conjugates.[1][2] This chemistry involves the reaction of a thiol with the heteroaromatic sulfone, resulting in a stable thioether linkage.

  • Key Advantages:

    • Exceptional Serum Stability: Conjugates have demonstrated superior stability in human plasma compared to their maleimide counterparts.[1][2]

    • High Specificity: These reagents show high selectivity for cysteine residues.[1]

    • Versatility: They can be used to introduce a variety of payloads, including fluorophores and PEG chains.[1]

4. Iodoacetamides

Iodoacetamides are a classic thiol-reactive chemistry that forms a stable thioether bond through an SN2 reaction.[16][17] They are often used as an alternative to maleimides, although with some differences in reactivity and selectivity.

  • Key Advantages:

    • Stable Linkage: The resulting thioether bond is irreversible.[17]

  • Considerations:

    • Slower Reaction Rate: The reaction with thiols is generally slower than that of maleimides.[4]

    • Lower Specificity: Iodoacetamides can sometimes react with other amino acid residues like histidine and methionine, especially at higher pH.[16][18]

Quantitative Data Summary

FeatureMaleimide ChemistryNext-Generation Maleimides (NGMs)Thiol-Ene "Click" ChemistryJulia-Kocienski-like ReagentsIodoacetamides
Reaction Product ThiosuccinimideRe-bridged ThioetherThioetherThioetherThioether
Linkage Stability Reversible (retro-Michael)[1][3]High (irreversible)[9][10]High (irreversible)[11][12]High (serum stable)[1][2]High (irreversible)[17]
Reaction pH 6.5 - 7.5[4]~8.0[10]NeutralNeutral8.0 - 8.5[18]
Reaction Speed FastFast (< 1 min for conjugation)[8]Variable (photo-initiated)FastSlower than maleimides[4]
Specificity High for thiols[16]High for disulfide bridging[7]High (bioorthogonal)[13]High for thiols[1]Can react with His, Met[16][18]

Experimental Protocols

General Protocol for Thiol Labeling with Maleimides

Materials:

  • Protein with accessible thiol groups (e.g., reduced antibody, cysteine-containing peptide)

  • Maleimide-functionalized payload (e.g., fluorophore, drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Reagent: Free cysteine or N-acetyl cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • If necessary, reduce disulfide bonds using a reducing agent like TCEP or DTT, followed by removal of the reducing agent.

  • Dissolve the maleimide-functionalized payload in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Add a 5-20 fold molar excess of the maleimide payload to the protein solution.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding an excess of the quenching reagent to consume any unreacted maleimide.

  • Purify the labeled protein from excess reagents using a suitable purification column.

  • Characterize the conjugate to determine the degree of labeling.

Protocol for Disulfide Bridging with Dibromomaleimides (NGMs)

(Adapted from protocols for antibody-drug conjugates)

Materials:

  • IgG1 antibody

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Dibromomaleimide (DBM)-linker-payload

  • Reaction Buffer: Borate buffered saline (BBS), pH 8.0

  • Purification: Size-exclusion chromatography (SEC)

Procedure:

  • Incubate the antibody with a slight molar excess of TCEP at 37°C for 1-2 hours to selectively reduce the interchain disulfide bonds.

  • Add the DBM-linker-payload (typically 4-5 equivalents per antibody) to the reduced antibody solution.

  • Allow the conjugation reaction to proceed for approximately 15 minutes at room temperature.

  • Retain the conjugate in the reaction buffer for an additional 2 hours to ensure complete hydrolysis of the maleimide for enhanced stability.[8]

  • Purify the resulting ADC using SEC.

  • Characterize the ADC for drug-to-antibody ratio (DAR) and stability.

Visualizing the Chemistries

Thiol_Labeling_Pathways cluster_maleimide Traditional Maleimide Chemistry cluster_ngm Next-Generation Maleimide (Disulfide Bridging) cluster_thiol_ene Thiol-Ene 'Click' Chemistry Protein_SH_M Protein-SH Thiosuccinimide Thiosuccinimide Adduct (Reversible) Protein_SH_M->Thiosuccinimide Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Thiosuccinimide->Thiol_Exchange Retro-Michael Reduced_Disulfide Reduced Disulfide (Protein-SH HS-Protein) Bridged_Adduct Stable Bridged Adduct Reduced_Disulfide->Bridged_Adduct Conjugation DBM Dibromomaleimide (DBM) DBM->Bridged_Adduct Protein_SH_TE Protein-SH Thioether_TE Stable Thioether Protein_SH_TE->Thioether_TE Radical Addition (Photo-initiated) Alkene Alkene Alkene->Thioether_TE

Caption: Reaction pathways for thiol labeling chemistries.

Experimental_Workflow start Start: Thiol-containing Biomolecule reduction Optional: Disulfide Bond Reduction (e.g., with TCEP) start->reduction conjugation Conjugation with Thiol-Reactive Reagent start->conjugation If no reduction needed purification1 Removal of Reducing Agent reduction->purification1 purification1->conjugation quenching Quenching of Excess Reagent conjugation->quenching purification2 Purification of Conjugate (e.g., SEC) quenching->purification2 characterization Characterization (e.g., MS, HPLC) purification2->characterization end Final Bioconjugate characterization->end

Caption: General experimental workflow for thiol labeling.

Conclusion

The field of bioconjugation has evolved significantly, offering researchers a powerful toolkit of thiol-reactive chemistries that extend beyond the traditional maleimide approach. Next-generation maleimides provide a direct solution to the stability concerns of their predecessors, particularly for disulfide bridging applications. Thiol-ene and Julia-Kocienski-like chemistries offer highly stable and bioorthogonal alternatives suitable for a wide range of applications. The choice of the optimal thiol labeling strategy will depend on the specific requirements of the application, including the desired stability of the conjugate, the biocompatibility of the reaction conditions, and the nature of the biomolecule and payload. By understanding the advantages and limitations of each chemistry, researchers can make informed decisions to advance their research and development goals.

References

A Head-to-Head Battle of the Dyes: AF430 Maleimide's Photostability in the Fluorophore Arena

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of fluorescence imaging, the photostability of a fluorophore is a critical determinant of experimental success. Here, we present a comprehensive comparison of the photostability of AF430 maleimide against other commonly used fluorophores: Alexa Fluor 488 maleimide, FITC maleimide, and Cy2 maleimide. This guide provides quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable dye for your research needs.

Key Performance at a Glance: A Comparative Analysis

To facilitate a clear comparison, the photophysical properties and relative photostability of the four maleimide-functionalized fluorophores are summarized below. It is important to note that direct, side-by-side quantitative photobleaching data under identical experimental conditions is scarce in the literature. The presented photostability information is a synthesis of qualitative statements from various sources and a key quantitative finding.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Photostability
This compound ~430[1]~542[1]15,9550.23Moderate
Alexa Fluor 488 Maleimide ~493[2]~516[2]72,000[2][3]0.92[4]High[2][5][6]
FITC Maleimide ~495~52575,0000.92Low[7]
Cy2 Maleimide ~492~510150,0000.12Moderate

Note: The photostability of rhodamine derivatives, such as Alexa Fluor 488, has been reported to be approximately two to three orders of magnitude higher than that of coumarin derivatives like AF430[8]. FITC is widely acknowledged to be susceptible to rapid photobleaching[7][9][10]. Cy2, a cyanine dye, generally exhibits moderate photostability.

Understanding Photobleaching: The Science Behind the Fade

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce[11][12]. This phenomenon is a significant limitation in fluorescence microscopy, particularly during time-lapse imaging or when capturing images of weakly fluorescent samples[10]. The process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, resulting in the formation of reactive oxygen species that chemically damage the dye molecule[6].

Simplified Jablonski Diagram and Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Photobleached State T1->Bleached Photochemical Reaction (with O₂)

Caption: Simplified Jablonski diagram illustrating the excitation and emission of a fluorophore and the pathway to photobleaching from the triplet state.

Experimental Protocols for Assessing Photostability

A standardized method for quantifying and comparing the photostability of different fluorophores is crucial for making informed decisions. Below is a generalized protocol for a photobleaching experiment.

Objective:

To quantify the rate of photobleaching of a fluorophore under continuous illumination.

Materials:
  • Fluorophore-conjugated protein (e.g., antibody or streptavidin)

  • Microscope slide and coverslip

  • Mounting medium (e.g., PBS with or without an antifade reagent)

  • Fluorescence microscope with a suitable laser line and detector

  • Image analysis software (e.g., ImageJ)

Procedure:
  • Sample Preparation: Prepare a slide with the fluorophore-conjugated protein immobilized on the surface.

  • Microscope Setup:

    • Select the appropriate laser line for excitation of the fluorophore.

    • Set the laser power to a consistent level for all experiments.

    • Define a region of interest (ROI) for imaging.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI under continuous laser illumination.

    • Set the time interval and total acquisition time. A typical experiment might involve acquiring an image every 5-10 seconds for 5-10 minutes.

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity of the ROI in each image of the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to an exponential decay curve to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Experimental Workflow for Photobleaching Analysis cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Prep1 Immobilize Fluorophore- Conjugated Protein Acq1 Set Microscope Parameters (Laser, ROI) Prep1->Acq1 Acq2 Acquire Time-Lapse Images Acq1->Acq2 Ana1 Measure Fluorescence Intensity over Time Acq2->Ana1 Ana2 Normalize Intensity Ana1->Ana2 Ana3 Plot Decay Curve Ana2->Ana3 Ana4 Calculate Photobleaching Half-Life (t½) Ana3->Ana4

Caption: A flowchart outlining the key steps in a typical photobleaching experiment.

Conclusion

The choice of a fluorophore is a critical decision in the design of fluorescence-based experiments. While this compound offers a unique spectral profile, its photostability, characteristic of coumarin dyes, is moderate. For applications requiring high photostability and brightness in the green emission spectrum, Alexa Fluor 488 maleimide stands out as a superior choice, demonstrating significantly greater resistance to photobleaching compared to both AF430 and the traditional FITC. Cy2 maleimide offers a middle ground in terms of photostability. Ultimately, the selection of the optimal fluorophore will depend on the specific requirements of the experiment, including the desired wavelength, the intensity of the illumination source, and the duration of image acquisition. This guide provides the foundational data and protocols to empower researchers to make an informed choice.

References

Evaluating the Impact of AF430 Maleimide Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is an indispensable tool for elucidating biological processes. However, the attachment of any extrinsic molecule carries the risk of altering the protein's native function. This guide provides a comprehensive comparison of AF430 maleimide with other common fluorescent labels and details the experimental protocols necessary to evaluate the functional consequences of labeling.

Introduction to this compound and Thiol-Reactive Labeling

This compound is a green-yellow emitting fluorescent dye belonging to the coumarin series.[1] Its maleimide functional group exhibits high selectivity for thiol groups, primarily found in the cysteine residues of proteins, forming a stable thioether bond.[2][3] This specificity allows for targeted labeling of proteins at engineered or naturally occurring cysteine sites. The hydrophilic nature of AF430 makes it a suitable choice for labeling proteins, including those on the cell surface.[1]

The primary alternative thiol-reactive chemistries include haloacetyls and pyridyl disulfides. While maleimides are widely used due to their high selectivity and rapid reaction rates under physiological conditions, the stability of the resulting thioether bond can sometimes be a concern, with the potential for retro-Michael addition, particularly in the presence of other thiols. For applications requiring reversible labeling, pyridyldithiol reagents, which form a cleavable disulfide bond, present a valuable alternative.

Comparison of this compound with Alternative Dyes

While the ideal fluorescent label is bright, photostable, and has minimal impact on the target protein's function, in practice, a balance of these properties must be considered. The choice of dye can influence a protein's binding affinity, enzymatic activity, and propensity to aggregate.

General findings suggest that smaller, hydrophilic dyes tend to have a lesser impact on protein function. Studies comparing various fluorescent dyes have indicated that green-emitting dyes, as a class, are often less disruptive to protein binding affinity than larger red and far-red dyes.[4] This is attributed to their smaller fluorophore structures which are less likely to cause steric hindrance or promote aggregation.[4]

Below is a table comparing the properties of this compound with two other commonly used green fluorescent maleimide dyes, Alexa Fluor 488 C5 Maleimide and DyLight 488 Maleimide.

FeatureThis compoundAlexa Fluor 488 C5 MaleimideDyLight 488 Maleimide
Excitation Max (nm) ~430~490~493
Emission Max (nm) ~542~515~518
Molecular Weight (Da) ~500-600 (estimated)~643~1013
Extinction Coefficient (cm⁻¹M⁻¹) Not widely reported~71,000~70,000
Key Characteristics Hydrophilic coumarin dyeBright, photostable, and pH-insensitiveBright and photostable
Potential Impact on Function Generally considered to have a lower impact due to its spectral classGenerally considered to have a lower impact on functionGenerally considered to have a lower impact on function

Experimental Protocols for Functional Evaluation

It is crucial to empirically determine the effect of any fluorescent label on the specific protein of interest. Below are detailed protocols for key experiments to assess changes in protein function post-labeling.

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound. The specific concentrations and incubation times may need to be optimized for the protein of interest.

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification P1 Dissolve protein in degassed buffer (pH 7.0-7.5) P2 Reduce disulfide bonds with TCEP (optional) P1->P2 L2 Add dye solution to protein solution P2->L2 L1 Dissolve this compound in DMSO L1->L2 L3 Incubate at 4°C to room temperature L2->L3 PU1 Remove unreacted dye (e.g., size exclusion chromatography) L3->PU1 PU2 Determine degree of labeling (DOL) PU1->PU2

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • Size exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: While gently vortexing the protein solution, add the dissolved this compound at a 10- to 20-fold molar excess. The optimal dye-to-protein ratio should be determined empirically.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye by size exclusion chromatography, dialysis, or spin filtration.

  • Degree of Labeling (DOL) Calculation: Determine the concentrations of the protein and the dye in the purified conjugate by measuring the absorbance at 280 nm and the absorbance maximum of the dye (~430 nm for AF430). The DOL is the molar ratio of the dye to the protein.[5]

Enzymatic Activity Assay

This protocol provides a general framework for comparing the activity of a labeled enzyme to its unlabeled counterpart.

Materials:

  • Unlabeled enzyme (control)

  • AF430-labeled enzyme

  • Alternative dye-labeled enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Plate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions for the unlabeled and each of the labeled enzymes in the assay buffer.

  • To initiate the reaction, add the substrate to each enzyme dilution.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of the product or substrate.

  • Calculate the initial reaction velocity (V₀) for each enzyme concentration.

  • Plot V₀ versus enzyme concentration to compare the specific activity of the labeled and unlabeled enzymes. A significant decrease in the slope for a labeled enzyme indicates a loss of activity.

Binding Affinity Assay (Fluorescence Anisotropy)

Fluorescence anisotropy is a powerful technique to measure the binding affinity between a fluorescently labeled molecule and its binding partner. This protocol describes a direct binding assay. A competitive binding assay can also be performed to determine the affinity of the unlabeled protein.[2][6][7][8]

G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis S1 Prepare serial dilution of unlabeled binding partner S2 Add constant concentration of AF430-labeled protein S1->S2 M1 Incubate to reach equilibrium S2->M1 M2 Measure fluorescence anisotropy M1->M2 A1 Plot anisotropy vs. concentration of unlabeled partner M2->A1 A2 Fit data to a binding isotherm to determine Kd A1->A2

Materials:

  • AF430-labeled protein

  • Unlabeled binding partner

  • Binding buffer

  • Fluorometer with polarization filters

Procedure:

  • Prepare a solution of the AF430-labeled protein in the binding buffer at a concentration significantly below the expected dissociation constant (Kd).

  • Prepare a serial dilution of the unlabeled binding partner in the same buffer.

  • Mix the labeled protein with each dilution of the unlabeled binding partner and allow the samples to incubate at room temperature until binding equilibrium is reached.

  • Measure the fluorescence anisotropy of each sample.

  • Plot the change in anisotropy as a function of the concentration of the unlabeled binding partner.

  • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

  • Compare the Kd obtained with the AF430-labeled protein to that of the unlabeled protein (determined via a competition assay) or a protein labeled with an alternative dye.

Structural Integrity Assessment

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for assessing the secondary structure of a protein.[9][10][11]

Procedure:

  • Obtain CD spectra of the unlabeled protein, AF430-labeled protein, and protein labeled with an alternative dye in a suitable buffer transparent in the far-UV region (190-250 nm).

  • The protein concentration should be accurately determined.

  • Compare the spectra. Significant changes in the shape or magnitude of the CD spectrum for a labeled protein suggest that the labeling has altered its secondary structure.[12]

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to detect aggregation.

Procedure:

  • Run the unlabeled and labeled protein samples on a size exclusion column.

  • Monitor the elution profile using UV absorbance and fluorescence detection.

  • The appearance of new peaks at earlier elution times for the labeled protein indicates the formation of soluble aggregates.

Data Presentation: Illustrative Comparison of Labeled Protein Function

The following tables provide an illustrative example of how to present quantitative data from the experiments described above. The data presented here is hypothetical and serves as a template for your own experimental results.

Table 1: Enzymatic Activity of Labeled and Unlabeled Enzyme

EnzymeSpecific Activity (µmol/min/mg)% Activity Relative to Unlabeled
Unlabeled150100%
AF430-labeled13590%
Alexa Fluor 488-labeled14093%
DyLight 488-labeled13892%

Table 2: Binding Affinity of Labeled and Unlabeled Protein

ProteinDissociation Constant (Kd) (nM)Fold Change vs. Unlabeled
Unlabeled101.0
AF430-labeled151.5
Alexa Fluor 488-labeled121.2
DyLight 488-labeled141.4

Table 3: Structural Integrity of Labeled and Unlabeled Protein

ProteinSecondary Structure (% α-helix, from CD)Aggregation (%, from SEC)
Unlabeled45<1
AF430-labeled432
Alexa Fluor 488-labeled441.5
DyLight 488-labeled441.8

Conclusion

The selection of a fluorescent label requires careful consideration of its potential to perturb the function of the protein under investigation. While this compound and other green fluorescent dyes are generally considered to be less disruptive than larger dyes, it is imperative to experimentally validate the functional integrity of any labeled protein. By employing the systematic evaluation protocols outlined in this guide, researchers can confidently select the most appropriate fluorescent label for their experimental needs and ensure the reliability of their findings.

References

cross-reactivity of AF430 maleimide with other functional groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the maleimide functional group is a cornerstone for the selective labeling of proteins and other biomolecules. AF430 maleimide, a bright, green-yellow fluorescent dye, is a widely used reagent for attaching a coumarin-based fluorophore to thiol groups, primarily found in cysteine residues. While highly selective under optimal conditions, understanding the potential for cross-reactivity with other functional groups is critical for ensuring the specificity and homogeneity of the resulting conjugates. This guide provides a comprehensive comparison of the reactivity of the maleimide moiety of AF430 with various functional groups, supported by established principles and experimental observations from the scientific literature.

Reactivity Profile of Maleimide Functional Groups

The reactivity of the maleimide group is predominantly governed by the Michael addition reaction, where a nucleophile attacks one of the carbon atoms of the maleimide's double bond. The high electrophilicity of this double bond, enhanced by the two adjacent carbonyl groups, makes it highly susceptible to attack by soft nucleophiles like thiolates.

Primary Target: Thiols (Cysteine)

The reaction of maleimides with thiols is the intended and most favorable conjugation reaction. This reaction is highly efficient and selective within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines[1]. This selectivity is attributed to the lower pKa of the thiol group in cysteine residues (around 8.3-8.6) compared to the amino group of lysine (around 10.5), which allows for a significant concentration of the more nucleophilic thiolate anion at neutral pH.

Secondary Reactivity: Amines (Lysine)

Above pH 7.5, the deprotonation of primary amines, such as the ε-amino group of lysine residues, increases, making them more nucleophilic and competitive with thiols for reaction with the maleimide group[1][2]. At pH values greater than 8.5, the reaction with amines becomes a significant side reaction[3][4]. Therefore, maintaining a pH between 6.5 and 7.5 is crucial for maximizing the selectivity for cysteine residues[1].

Other Potential Cross-Reactivities

While the primary off-target reaction is with amines at elevated pH, the potential for reaction with other nucleophilic amino acid side chains should be considered.

  • Histidine: The imidazole ring of histidine can also act as a nucleophile and react with maleimides. This reaction has been observed, particularly in the context of intramolecular reactions within peptides, leading to cyclization[5]. However, some sources state that maleimides do not react with histidine under typical bioconjugation conditions, suggesting that the reactivity is context-dependent, likely influenced by the accessibility and local microenvironment of the histidine residue[2][4].

  • Hydroxyl Groups (Serine, Threonine, Tyrosine): The hydroxyl groups of serine, threonine, and tyrosine are generally considered unreactive towards maleimides under standard bioconjugation conditions[2][6].

  • Methionine: The thioether side chain of methionine is also generally reported to be unreactive with maleimides[2].

Hydrolysis: A Competing Reaction

A critical factor influencing the efficiency of maleimide conjugation is the hydrolysis of the maleimide ring itself. This reaction, which forms a non-reactive maleamic acid, is accelerated at higher pH values[1]. The thioether adduct formed upon reaction with a thiol can also undergo hydrolysis, leading to the opening of the succinimide ring. This ring-opening can be advantageous as it stabilizes the conjugate and prevents the retro-Michael reaction, which can lead to the exchange of the maleimide conjugate with other thiols[3].

Quantitative Comparison of Maleimide Reactivity

The following table summarizes the relative reactivity of maleimides with different functional groups under varying pH conditions. It is important to note that while this compound is expected to follow these general trends, specific reaction rates may vary depending on the steric and electronic environment of the dye.

Functional GroupAmino AcidpH Range for Optimal Thiol Selectivity (6.5-7.5)Reactivity at pH > 7.5Relative Reaction Rate (Thiol vs. Amine at pH 7.0)
Thiol (-SH) CysteineHigh (Primary Target) High~1000
Amine (-NH2) LysineLowSignificant 1
Imidazole HistidineGenerally Low (Context Dependent)PossibleNot well quantified
Hydroxyl (-OH) Serine, Threonine, TyrosineNegligibleNegligibleNot applicable
Thioether (-S-CH3) MethionineNegligibleNegligibleNot applicable

Experimental Protocols

General Protocol for Labeling Proteins with this compound

This protocol is a general guideline and should be optimized for each specific protein and application.

Materials:

  • Protein with accessible cysteine residues

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing buffer, pH 7.0-7.5

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Quenching reagent: Free cysteine or β-mercaptoethanol

  • Desalting column or dialysis equipment for purification

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide.

  • This compound Stock Solution Preparation:

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a free thiol-containing reagent like cysteine or β-mercaptoethanol to a final concentration of 10-100 fold molar excess over the maleimide to quench any unreacted maleimide.

  • Purification:

    • Remove the excess, unreacted dye and quenching reagent by size exclusion chromatography (desalting column) or dialysis.

Protocol for Assessing Maleimide Cross-Reactivity

This protocol can be adapted to test the reactivity of this compound with model compounds containing different functional groups.

Materials:

  • This compound

  • Model compounds (e.g., N-acetyl-cysteine, N-acetyl-lysine, N-acetyl-histidine)

  • Reaction buffers at various pH values (e.g., pH 6.5, 7.5, 8.5)

  • HPLC or LC-MS system for analysis

Procedure:

  • Reaction Setup:

    • Prepare solutions of the model compounds and this compound in the different reaction buffers.

    • Mix the this compound and each model compound in separate reactions at a defined molar ratio (e.g., 1:1).

  • Reaction Monitoring:

    • Incubate the reactions at a controlled temperature (e.g., room temperature).

    • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a large excess of a thiol or by acidification).

  • Analysis:

    • Analyze the quenched reaction aliquots by HPLC or LC-MS to quantify the amount of unreacted this compound and the formation of the conjugate.

    • By comparing the reaction rates at different pH values and with different model compounds, the cross-reactivity profile of this compound can be determined.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways of maleimides.

G cluster_thiol Primary Reaction (pH 6.5-7.5) cluster_amine Side Reaction (pH > 7.5) cluster_hydrolysis Competing Reaction AF430_Maleimide_Thiol This compound Thioether_Adduct Stable Thioether Adduct AF430_Maleimide_Thiol->Thioether_Adduct Michael Addition (Fast) Thiol Thiol (Cysteine) Thiol->Thioether_Adduct AF430_Maleimide_Amine This compound Amine_Adduct Amine Adduct AF430_Maleimide_Amine->Amine_Adduct Michael Addition (Slower) Amine Amine (Lysine) Amine->Amine_Adduct AF430_Maleimide_Hydrolysis This compound Maleamic_Acid Inactive Maleamic Acid AF430_Maleimide_Hydrolysis->Maleamic_Acid Hydrolysis H2O H₂O H2O->Maleamic_Acid

Caption: Reaction pathways of this compound.

Conclusion

This compound is a powerful tool for the fluorescent labeling of cysteine residues in biomolecules. Its high selectivity for thiols is achieved by carefully controlling the reaction pH between 6.5 and 7.5. Under these conditions, the cross-reactivity with other nucleophilic functional groups, such as the amines found in lysine, is minimal. Researchers and drug development professionals should be mindful of the potential for side reactions, particularly at elevated pH, and the competing hydrolysis of the maleimide ring. By understanding these reactivity principles and employing optimized experimental protocols, highly specific and stable AF430-biomolecule conjugates can be reliably produced.

References

A Comparative Guide to Maleimide and Haloacetyl Chemistries for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of proteins is a cornerstone of modern biological research and therapeutic development. Covalent labeling of cysteine residues, due to the unique reactivity of the thiol group, is a widely employed strategy for conjugating proteins with a variety of molecules such as fluorophores, drugs, and other probes. Among the arsenal of thiol-reactive chemistries, maleimides and haloacetyls are two of the most prominent. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal chemistry for their specific application.

Reaction Mechanisms: A Tale of Two Electrophiles

The fundamental difference between maleimide and haloacetyl chemistries lies in their reaction mechanisms with the thiol group of a cysteine residue.

Maleimide Chemistry: Maleimides react with thiols via a Michael addition reaction. The thiol group acts as a nucleophile, attacking one of the carbon atoms of the double bond in the maleimide ring. This reaction is highly efficient and proceeds rapidly under mild conditions, forming a stable thioether bond.[1][2]

Caption: Maleimide reaction with a protein thiol group.

Haloacetyl Chemistry: Haloacetyl groups, such as iodoacetyl and bromoacetyl, react with thiols through a nucleophilic substitution reaction. The sulfur atom of the thiol attacks the carbon atom bearing the halogen, displacing it and forming a stable thioether linkage.[3][4]

Caption: Haloacetyl reaction with a protein thiol group.

Comparative Performance Data

The choice between maleimide and haloacetyl chemistry often depends on the specific requirements of the experiment, including the desired specificity, reaction conditions, and stability of the final conjugate. The following table summarizes the key performance characteristics of each chemistry.

FeatureMaleimide ChemistryHaloacetyl Chemistry
Reaction Type Michael Addition[1]Nucleophilic Substitution[3]
Optimal pH 6.5 - 7.5[5][6]7.5 - 8.5[3][5]
Reaction Speed Fast (minutes to a few hours)[2][]Slower than maleimides[8]
Specificity Highly thiol-selective at pH 6.5-7.5[2][5]Can react with other nucleophiles (histidine, methionine) at higher pH or with large excess of reagent[3][5]
Bond Stability Generally stable thioether bond, but can undergo retro-Michael reaction (reversibility)[6][9]Stable thioether bond[3][4]
Common Side Reactions - Reaction with primary amines at pH > 8.5[5]- Hydrolysis of the maleimide ring[5]- Thiazine rearrangement with N-terminal cysteines[1]- Reaction with imidazole groups of histidine[5]- Reaction with thioether of methionine[4]

Experimental Protocols

Detailed below are generalized protocols for labeling proteins using maleimide and haloacetyl reagents. It is important to note that these protocols may require optimization for specific proteins and labels.

General Experimental Workflow

The overall workflow for both labeling chemistries is similar and involves preparing the protein, performing the labeling reaction, and purifying the conjugate.

experimental_workflow A Prepare Protein Solution in Thiol-Free Buffer B Reduce Disulfide Bonds (e.g., with TCEP) A->B D Incubate Protein and Labeling Reagent B->D C Prepare Labeling Reagent (Maleimide or Haloacetyl) C->D E Quench Reaction (Optional) D->E F Purify Labeled Protein (e.g., Gel Filtration, Dialysis) E->F G Characterize Conjugate (e.g., Degree of Labeling) F->G

Caption: General workflow for protein labeling.

Protocol 1: Maleimide Labeling of Proteins

This protocol is adapted for labeling proteins with maleimide-functionalized reagents.[10][11][12]

Materials:

  • Protein of interest containing at least one cysteine residue

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[10][11]

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)[12]

  • Maleimide-functionalized label (e.g., fluorescent dye, biotin)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10][11] If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10] It is recommended to perform the reaction under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[12]

  • Label Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[12]

  • Labeling Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution. The exact ratio should be optimized for each specific protein and desired degree of labeling. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Quenching (Optional): To stop the reaction, a quenching reagent with a free thiol can be added.

  • Purification: Remove excess, unreacted label by size-exclusion chromatography, dialysis, or another suitable purification method.[10][11]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.[12]

Protocol 2: Haloacetyl Labeling of Proteins

This protocol provides a general procedure for labeling proteins with haloacetyl reagents.[3][4][5]

Materials:

  • Protein of interest containing at least one cysteine residue

  • Reaction buffer (e.g., phosphate buffer, pH 8.3)[3][5]

  • TCEP (optional, for reducing disulfide bonds)

  • Iodoacetyl- or bromoacetyl-functionalized label

  • Anhydrous DMSO or DMF

  • Purification system

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If reduction of disulfide bonds is necessary, treat with TCEP as described in the maleimide protocol.

  • Label Preparation: Prepare a stock solution of the haloacetyl reagent in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a slight molar excess of the haloacetyl reagent over the number of sulfhydryl groups to the protein solution.[3][5] Using a large excess can lead to non-specific labeling of other amino acid residues.[3][5] Incubate the reaction at room temperature for a duration determined by optimization (typically longer than maleimide reactions).

  • Purification: Purify the labeled protein from unreacted label and byproducts using an appropriate method.

  • Characterization: Determine the degree of labeling.

Conclusion: Making the Right Choice

Both maleimide and haloacetyl chemistries are powerful tools for the site-specific labeling of proteins via cysteine residues. The choice between them hinges on the specific experimental goals and constraints.

Choose Maleimide Chemistry when:

  • High specificity for thiols is paramount: The reaction is highly selective for cysteine residues within the optimal pH range of 6.5-7.5.[2][5]

  • Rapid reaction kinetics are required: Maleimide reactions are generally faster than haloacetyl reactions.[2][]

  • Mild reaction conditions are necessary: The reaction proceeds efficiently at neutral pH.

Choose Haloacetyl Chemistry when:

  • A highly stable, non-reversible linkage is essential: The thioether bond formed is not susceptible to the retro-Michael reaction seen with some maleimide adducts.[3]

  • Working at a slightly higher pH is acceptable or required.

It is crucial to be aware of the potential side reactions for each chemistry and to optimize the reaction conditions, particularly pH and the molar ratio of the labeling reagent to the protein, to achieve the desired labeling efficiency and specificity.[13][14] By carefully considering the factors outlined in this guide, researchers can confidently select the appropriate chemistry to advance their research and development efforts.

References

Serum Stability of Maleimide-Based Bioconjugates: A Comparative Analysis with Alternative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

The stability of the linker in bioconjugates, particularly in antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Maleimide-based linkers have been widely utilized for conjugating payloads to antibodies via cysteine residues. However, concerns regarding their in vivo stability have prompted the development of alternative linker technologies. This guide provides an objective comparison of the serum stability of maleimide conjugates with other prevalent linker types, supported by experimental data and detailed protocols.

Comparative Serum Stability Data

The stability of a bioconjugate in serum is often assessed by measuring the amount of intact conjugate remaining over time. The following table summarizes quantitative data from studies comparing the serum stability of various linker technologies.

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateReference
Maleimide-based (Thioether) ADC in human plasma7~50%
Thiol-to-Thiol (Disulfide) Bioconjugate in human plasma1~20%N/A
"Bridging" Disulfide ADC in human plasma7>95%
Thioether (from Thiol-ene) ADC in human plasma7>90%

Key Observations:

  • Conventional maleimide-based linkers, which form a thioether bond, can exhibit significant instability in plasma, with approximately half of the conjugate degrading over a seven-day period. This instability is primarily due to a retro-Michael reaction that leads to deconjugation.

  • "Bridging" disulfide technologies and those forming thioether bonds via thiol-ene reactions demonstrate substantially improved plasma stability, with over 90% of the conjugate remaining intact after seven days.

Experimental Protocols

Protocol for Assessing Serum Stability of Antibody-Drug Conjugates

This protocol outlines a general method for evaluating the stability of ADCs in serum.

1. Materials:

  • Test ADC

  • Control antibody

  • Human or mouse serum (pooled)

  • Phosphate-buffered saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) plates

  • Capture antibody (e.g., anti-human IgG)

  • Detection antibody (e.g., anti-payload antibody conjugated to an enzyme like HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

2. Procedure:

  • Incubation: Dilute the test ADC and control antibody to a final concentration of 100 µg/mL in serum. Incubate the samples at 37°C for various time points (e.g., 0, 1, 3, 7, and 14 days).

  • ELISA Plate Preparation: Coat the ELISA plates with the capture antibody overnight at 4°C. Wash the plates with PBS containing 0.05% Tween 20 (PBST). Block the plates with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Analysis:

    • Add the serum samples containing the ADC to the coated and blocked ELISA plates in a serial dilution.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plates thoroughly with PBST.

    • Add the detection antibody and incubate for 1 hour at room temperature.

    • Wash the plates with PBST.

    • Add the substrate and incubate until a color change is observed.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: The concentration of the intact ADC in the serum samples is determined by comparing the absorbance values to a standard curve generated with the ADC at known concentrations. The percentage of intact ADC is then calculated for each time point relative to the day 0 sample.

Visualizing Experimental Workflows and Linker Chemistry

The following diagrams illustrate the experimental workflow for serum stability testing and the chemical pathways of different linker technologies.

G cluster_workflow Serum Stability Experimental Workflow start Start: ADC in Serum incubation Incubate at 37°C (Time Points: 0-14 days) start->incubation elisa ELISA for Intact ADC incubation->elisa data_analysis Data Analysis: % Intact ADC vs. Time elisa->data_analysis end End: Stability Profile data_analysis->end G cluster_maleimide Maleimide Linker Instability maleimide_conjugate Thioether Conjugate (Antibody-S-Linker-Drug) retro_michael Retro-Michael Reaction (in Plasma) maleimide_conjugate->retro_michael deconjugated Deconjugated Antibody + Free Linker-Drug retro_michael->deconjugated G cluster_stable_linkers Pathways to Stable Linkages thiol_ene Thiol-ene Reaction stable_thioether Stable Thioether Bond thiol_ene->stable_thioether bridging_disulfide Disulfide Bridging stable_disulfide Stabilized Disulfide Bond bridging_disulfide->stable_disulfide

Safety Operating Guide

Safe Disposal of AF430 Maleimide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of AF430 maleimide, a fluorescent dye commonly used for labeling biomolecules. Adherence to these protocols is critical to mitigate risks associated with the maleimide functional group and to ensure compliance with institutional and regulatory standards.

I. Understanding the Hazards

This compound, while a valuable tool in research, possesses hazards primarily associated with the maleimide moiety. Maleimides are known to be reactive towards thiols and can act as alkylating agents. The Safety Data Sheet (SDS) for maleimide indicates that it can be fatal if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.

Key Hazard Information:

Hazard StatementClassificationPrecautionary Measures
Fatal if swallowedAcute Toxicity, Oral (Category 2)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek immediate medical attention.
Causes severe skin burns and eye damageSkin Corrosion (Category 1B), Serious Eye Damage (Category 1)Wear protective gloves, protective clothing, eye protection, and face protection.
May cause an allergic skin reactionSkin Sensitization (Category 1)Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.

II. Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. For direct handling, consider double-gloving.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a properly fitted respirator (e.g., N95 or higher) should be used. Work in a well-ventilated area, preferably a chemical fume hood.

III. Step-by-Step Disposal Procedure

This procedure outlines the steps for the safe disposal of small quantities of this compound typically used in a laboratory setting.

Step 1: Deactivation of Unused this compound Solution

It is best practice to deactivate the reactive maleimide group before disposal. This can be achieved by reacting it with an excess of a thiol-containing compound.

  • Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.

  • Reaction: In a designated chemical waste container, add the this compound solution to an excess of the quenching solution (e.g., a 10-fold molar excess of the thiol).

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing. This will ensure the complete reaction of the maleimide group.

Step 2: Disposal of Deactivated Solution and Solid Waste

  • Liquid Waste: The deactivated this compound solution should be disposed of as hazardous chemical waste.[1] Collect the solution in a clearly labeled, sealed, and appropriate waste container. Do not pour it down the drain.

  • Solid Waste:

    • Unused Powder: If you have unused solid this compound, it should be disposed of as hazardous chemical waste without opening the original container if possible. If the container is open, carefully place it in a secondary, sealable container.

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste bag or container.[1]

Step 3: Spill Cleanup

In the event of a spill of solid this compound powder:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Cover the powder spill with a plastic sheet or tarp to minimize spreading.[2]

  • Cleanup:

    • Do not use a vacuum cleaner as this can disperse the fine powder.

    • Carefully scoop up the powder using a plastic dustpan and brush or other appropriate tools. Avoid creating dust.[2]

    • Place the collected powder and cleanup materials into a sealed container labeled as hazardous waste.

    • Clean the contaminated surface thoroughly with a detergent solution and then rinse with water.[2] Collect the cleaning solutions as hazardous waste.

IV. Waste Management and Labeling

All waste generated from the use and disposal of this compound must be handled in accordance with local, state, and federal regulations.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound waste, deactivated with β-mercaptoethanol").

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Disclaimer: This guide provides general recommendations for the disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

AF430_Maleimide_Disposal_Workflow start Start: this compound Disposal ppe 1. Don Personal Protective Equipment (PPE) - Gloves - Eye Protection - Lab Coat start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste solid_waste Solid this compound assess_waste->solid_waste Solid liquid_waste This compound Solution assess_waste->liquid_waste Liquid collect_solid 3b. Collect in Hazardous Waste Container solid_waste->collect_solid deactivate 3a. Deactivate with Thiol Solution (e.g., BME, DTT) liquid_waste->deactivate collect_liquid 4. Collect Deactivated Solution in Hazardous Waste Container deactivate->collect_liquid collect_contaminated 5. Collect Contaminated Materials (Gloves, Tips, etc.) collect_solid->collect_contaminated collect_liquid->collect_contaminated label_waste 6. Label Waste Container Correctly collect_contaminated->label_waste store_waste 7. Store in Designated Area label_waste->store_waste dispose 8. Arrange for Professional Disposal (via EHS) store_waste->dispose end End: Safe Disposal Complete dispose->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling AF430 Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with AF430 maleimide. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, and disposal protocols to ensure the safe and effective handling of this fluorescent dye.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios. Adherence to these guidelines is critical for minimizing risk.

Scenario Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Laboratory coat- Safety glasses
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- Face shield (if not working in a fume hood)- N95 respirator or higher (if weighing outside of a certified chemical fume hood)
Solution Preparation and Handling (Liquid Form) - Nitrile gloves- Laboratory coat- Chemical splash goggles
Labeling Reaction and Purification - Nitrile gloves- Laboratory coat- Chemical splash goggles
Waste Disposal - Nitrile gloves- Laboratory coat- Chemical splash goggles

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Storage: Store this compound at -20°C in a desiccated, dark environment.[2][3] Protect from light and moisture to maintain its chemical integrity.[2] Transportation can be at room temperature for up to three weeks.[2]

Handling and Experimental Use
  • Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of any fine powders.

  • Weighing: When weighing the solid compound, use appropriate tools (e.g., anti-static weigh paper or a microbalance enclosure) to minimize dispersal.

  • Solution Preparation: this compound is soluble in water and polar organic solvents like DMF and DMSO.[3] Prepare solutions in a chemical fume hood.

  • Labeling Reactions: The maleimide group reacts with thiol (-SH) groups on proteins and other biomolecules.[1] Follow established protocols for your specific labeling reaction, ensuring all steps are performed with the appropriate PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour solutions down the drain.

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with this compound. Use a suitable cleaning agent, such as a laboratory detergent, followed by thorough rinsing.

  • Waste Pickup: Follow your institution's procedures for the pickup and disposal of chemical waste.

Experimental Workflow

The following diagram illustrates the key steps and safety precautions for a typical workflow involving this compound.

AF430_Maleimide_Workflow cluster_prep Preparation Receive Receive & Inspect Store Store at -20°C (Desiccated, Dark) Receive->Store Weigh Weigh Solid (In Fume Hood) Store->Weigh Dissolve Dissolve in Solvent (In Fume Hood) Weigh->Dissolve Label Perform Labeling Reaction Dissolve->Label Purify Purify Conjugate Label->Purify Waste_Solid Dispose Solid Waste (Hazardous Waste) Label->Waste_Solid Waste_Liquid Dispose Liquid Waste (Hazardous Waste) Label->Waste_Liquid Purify->Waste_Liquid

This compound Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.